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  • Product: N-Benzoyl-3-hydroxy-DL-tyrosine
  • CAS: 33515-36-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine

Abstract: This technical guide provides a detailed, two-part methodology for the synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine, a valuable derivative of tyrosine with potential applications in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed, two-part methodology for the synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine, a valuable derivative of tyrosine with potential applications in medicinal chemistry and drug development. The synthesis strategy involves an initial N-benzoylation of DL-tyrosine via the robust Schotten-Baumann reaction, followed by a regioselective hydroxylation of the aromatic ring at the 3-position. The hydroxylation is achieved through a two-step sequence involving an ortho-formylation via the Reimer-Tiemann reaction, followed by a Dakin oxidation to convert the introduced formyl group into the desired hydroxyl functionality. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering not only step-by-step protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations for each step.

Part 1: Strategic Overview and Rationale

The synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine, also known as N-Benzoyl-DL-DOPA, requires a strategic approach to functionalize the starting material, DL-tyrosine, at two distinct sites: the alpha-amino group and the 3-position of the aromatic ring. The presented methodology is designed for efficiency and control, separating the synthesis into two major stages.

Stage 1: N-Benzoylation of the Amino Group. The initial step focuses on the protection of the alpha-amino group of DL-tyrosine with a benzoyl group. This is crucial for several reasons. Firstly, it prevents the amino group from participating in undesired side reactions during the subsequent aromatic functionalization. Secondly, the resulting amide bond is generally stable under the conditions required for the subsequent hydroxylation steps. The Schotten-Baumann reaction is the method of choice for this transformation due to its reliability, high yield, and operational simplicity.[1][2][3]

Stage 2: Regioselective 3-Hydroxylation of the Aromatic Ring. The introduction of a hydroxyl group at the 3-position of the N-benzoylated tyrosine presents a significant challenge due to the presence of the existing hydroxyl group at the 4-position, which directs electrophilic aromatic substitution primarily to the ortho positions (3 and 5). A well-established and effective method to achieve this transformation involves a two-step process:

  • Reimer-Tiemann Reaction: This reaction introduces a formyl group (-CHO) ortho to the phenolic hydroxyl group.[4][5][6] In the context of N-benzoyl-DL-tyrosine, this will yield N-benzoyl-3-formyl-DL-tyrosine.

  • Dakin Oxidation: The subsequent Dakin oxidation converts the installed ortho-formyl group into a hydroxyl group using hydrogen peroxide under basic conditions.[3][7][8] This two-step sequence provides a reliable and high-yielding route to the desired catechol functionality.[9]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start DL-Tyrosine Step1 Step 1: N-Benzoylation (Schotten-Baumann Reaction) Start->Step1 Intermediate1 N-Benzoyl-DL-tyrosine Step1->Intermediate1 Step2 Step 2a: 3-Formylation (Reimer-Tiemann Reaction) Intermediate1->Step2 Intermediate2 N-Benzoyl-3-formyl-DL-tyrosine Step2->Intermediate2 Step3 Step 2b: Hydroxylation (Dakin Oxidation) Intermediate2->Step3 End N-Benzoyl-3-hydroxy-DL-tyrosine Step3->End

Caption: Overall workflow for the synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine.

Part 2: Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of N-Benzoyl-DL-tyrosine via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for acylating amines and alcohols.[1][2] In this context, it involves the reaction of DL-tyrosine with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide. The base serves two critical functions: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][10]

Reaction Scheme:

Schotten_Baumann cluster_reactants Reactants cluster_reagents Reagents Tyrosine DL-Tyrosine Base NaOH (aq) BenzoylChloride Benzoyl Chloride Product N-Benzoyl-DL-tyrosine Base->Product Schotten-Baumann Reaction

Caption: N-Benzoylation of DL-Tyrosine via the Schotten-Baumann reaction.

Experimental Protocol:

  • Dissolution of DL-Tyrosine: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and pH meter, dissolve DL-tyrosine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Stir the mixture until a clear solution is obtained. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Benzoyl Chloride: While vigorously stirring the cooled tyrosine solution, add benzoyl chloride (1.1 eq) dropwise from the dropping funnel. Simultaneously, add a 2 M aqueous solution of sodium hydroxide as needed to maintain the pH of the reaction mixture between 10 and 11. The addition should be controlled to keep the temperature below 10 °C.

  • Reaction Completion: After the complete addition of benzoyl chloride, continue stirring the mixture in the ice bath for an additional 1-2 hours.

  • Work-up and Isolation: Remove the unreacted benzoyl chloride by extraction with a suitable organic solvent like diethyl ether. Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4. A white precipitate of N-Benzoyl-DL-tyrosine will form.

  • Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from an ethanol-water mixture.

Table 1: Summary of Experimental Parameters for N-Benzoylation

ParameterValue/ConditionRationale
DL-Tyrosine 1.0 equivalentStarting material
Benzoyl Chloride 1.1 equivalentsAcylating agent; slight excess ensures complete reaction
Sodium Hydroxide ~2.5 equivalentsBase to deprotonate amine and neutralize HCl byproduct
Solvent WaterDissolves the amino acid salt and base
Temperature 0-10 °CControls the exothermic reaction and minimizes hydrolysis of benzoyl chloride
pH 10-11Optimal for maintaining the nucleophilicity of the amine
Reaction Time 2-3 hoursEnsures complete conversion
Expected Yield > 85%Based on literature for similar reactions
Stage 2: Synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine

This stage involves a two-step process to introduce a hydroxyl group at the 3-position of the N-benzoyl-DL-tyrosine intermediate.

The Reimer-Tiemann reaction is an ortho-formylation of phenols using chloroform in a basic solution.[4][5][6] The reactive electrophile is dichlorocarbene (:CCl2), which is generated in situ from chloroform and a strong base. The phenoxide ion of the tyrosine derivative then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is subsequently hydrolyzed to the aldehyde.[6]

Experimental Protocol:

  • Preparation of the Reaction Mixture: To a solution of N-Benzoyl-DL-tyrosine (1.0 eq) in an appropriate solvent (e.g., a mixture of water and a phase-transfer catalyst or dioxane to aid solubility), add a concentrated aqueous solution of sodium hydroxide (excess, e.g., 6 eq).[9] Heat the mixture to 60-70 °C with vigorous stirring.

  • Addition of Chloroform: Add chloroform (excess, e.g., 4-5 eq) dropwise to the heated mixture over a period of 1-2 hours. The reaction is often exothermic, and the rate of addition should be controlled to maintain the desired temperature.

  • Reaction Monitoring: Continue heating and stirring for several hours (e.g., 4-6 hours) until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and carefully acidify it with dilute acid to a pH of 1-2. This will precipitate the product, N-benzoyl-3-formyl-DL-tyrosine. The crude product can be collected by filtration, washed with water, and dried.

The Dakin oxidation transforms an ortho- or para-hydroxyaryl aldehyde or ketone into a benzenediol using hydrogen peroxide in a basic medium.[3][7][8] The mechanism is analogous to the Baeyer-Villiger oxidation and involves the nucleophilic attack of a hydroperoxide anion on the carbonyl carbon, followed by rearrangement and hydrolysis to yield the phenol.[3]

Reaction Scheme:

Dakin_Oxidation cluster_reactants Reactants cluster_reagents Reagents FormylIntermediate N-Benzoyl-3-formyl-DL-tyrosine Reagents H₂O₂, NaOH (aq) Product N-Benzoyl-3-hydroxy-DL-tyrosine Reagents->Product Dakin Oxidation

Caption: Conversion of the 3-formyl intermediate to the 3-hydroxy product via Dakin oxidation.

Experimental Protocol:

  • Dissolution of the Aldehyde: Dissolve the crude N-benzoyl-3-formyl-DL-tyrosine (1.0 eq) in a dilute aqueous solution of sodium hydroxide at room temperature.

  • Addition of Hydrogen Peroxide: Add a 30% aqueous solution of hydrogen peroxide (approximately 1.5-2.0 eq) dropwise to the stirred solution. The temperature should be monitored and maintained, if necessary, with a cool water bath.

  • Reaction Completion: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC analysis.

  • Work-up and Isolation: Carefully acidify the reaction mixture with a dilute acid (e.g., sulfuric acid or hydrochloric acid) to a pH of 3-4. The final product, N-Benzoyl-3-hydroxy-DL-tyrosine, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol or acetone-water.

Table 2: Summary of Experimental Parameters for 3-Hydroxylation

ParameterStep 2a: Reimer-TiemannStep 2b: Dakin Oxidation
Starting Material N-Benzoyl-DL-tyrosineN-Benzoyl-3-formyl-DL-tyrosine
Key Reagents Chloroform, Sodium HydroxideHydrogen Peroxide, Sodium Hydroxide
Solvent Water/Dioxane or with PTCWater
Temperature 60-70 °CRoom Temperature
Reaction Time 4-6 hours1-2 hours
Expected Yield Moderate to Good (e.g., 60-70%)Good to High (e.g., 70-85%)

Part 3: Safety and Handling Precautions

  • Benzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroform is a suspected carcinogen and is toxic. All operations involving chloroform must be conducted in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Use appropriate PPE and handle with caution.

  • The Reimer-Tiemann reaction can be highly exothermic and should be performed with careful temperature control to avoid thermal runaway.[4]

Part 4: Conclusion

The synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine can be effectively achieved through a well-defined, two-stage process. The initial N-benzoylation of DL-tyrosine using the Schotten-Baumann reaction provides a stable intermediate for the subsequent regioselective hydroxylation. The combination of the Reimer-Tiemann reaction and Dakin oxidation offers a reliable and proven pathway for the introduction of a hydroxyl group at the 3-position of the aromatic ring. This guide provides the necessary experimental details and mechanistic understanding for researchers to successfully synthesize this valuable compound.

References

  • Study.com. (2025, December 4). L-DOPA: Structure, Solubility & Synthesis. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of New DOPA Derivative from L-Tyrosine for Construction of Bioactive Compound. Vol. 25, No. 16, 9407-9408. [Link]

  • Jung, M. E., & Lazarova, T. I. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(5), 1553–1555. [Link]

  • Elsevier. (2024, November 19). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie. [Link]

  • Google Patents. (1998).
  • CONICET. (2013, June 4). Enzymatic Hydrolysis of N‑Benzoyl‑L‑Tyrosine p‑Nitroanilide by α‑Chymotrypsin in DMSO-Water/AOT/n‑Heptane Reverse M. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Wikipedia. (2024, January 29). Fenton's reagent. [Link]

  • Wikipedia. (2020, June 28). Reimer–Tiemann reaction. [Link]

  • Dakin Reaction. (n.d.). In Name Reactions in Organic Synthesis. [Link]

  • iGEM. (2008, February 21). The Hydroxylation of Phenylalanine and Tyrosine: A Comparison with Salicylate and Tryptophan. [Link]

  • PubMed. (1993). Aromatic hydroxylation by Fenton reagents (reactive intermediate [Lx+FeIIOOH(BH+)], not free hydroxyl radical (HO.)). [Link]

  • J-STAGE. (1972, June 22). Synthesis of L-Tyrosine or 3, 4-Dihydroxyphellyl-L-alanine from DL-Serine and Phenol or Pyrocathechol. [Link]

  • Unacademy. (2024). Reimer-Tiemann Reaction | JEE Chemistry. [Link]

  • Wikipedia. (2024, February 25). Reimer–Tiemann reaction. [Link]

  • YouTube. (2021, September 25). Reimer-Tiemann Reaction. [Link]

  • PubMed Central (PMC). (1967). The hydroxylation of tyrosine by an enzyme from third-instar larvae of the blowfly Calliphora erythrocephala. [Link]

  • PubMed. (1990). The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan. [Link]

  • Wikipedia. (2024, February 25). Dakin oxidation. [Link]

  • Zenodo. (1964). Studies on Dakin Reaction. [Link]

  • ResearchGate. (2006, March 13). Enzymatic Hydroxylation of Aromatic Compounds. [Link]

  • MDPI. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. [Link]

  • PubMed. (1994). A mechanism for hydroxylation by tyrosine hydroxylase based on partitioning of substituted phenylalanines. [Link]

  • ResearchGate. (2025, August 7). (PDF) The hydroxylation of phenylalanine and tyrosine: A comparison with salicylate and tryptophan. [Link]

Sources

Exploratory

Technical Guide: N-Benzoyl-3-hydroxy-DL-tyrosine Solubility in Organic Solvents

Executive Summary N-Benzoyl-3-hydroxy-DL-tyrosine (also known as N-Benzoyl-DL-DOPA ) is a synthetic derivative of the amino acid DOPA (3,4-dihydroxyphenylalanine). Structurally, it consists of a catechol core (3,4-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzoyl-3-hydroxy-DL-tyrosine (also known as N-Benzoyl-DL-DOPA ) is a synthetic derivative of the amino acid DOPA (3,4-dihydroxyphenylalanine). Structurally, it consists of a catechol core (3,4-dihydroxyphenyl) and a carboxylic acid tail, with the amine nitrogen protected by a benzoyl group.

This modification fundamentally alters the solubility profile compared to the parent amino acid. While free DOPA is zwitterionic and sparingly soluble in most organic solvents, the N-benzoyl protection removes the zwitterionic character, significantly enhancing solubility in polar organic solvents while maintaining pH-dependent solubility in aqueous media.

This guide provides a comprehensive technical analysis of its solubility landscape, physicochemical properties, and experimental determination protocols for researchers in peptide synthesis and drug development.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solvent interaction.

PropertyValue / Description
Chemical Name N-Benzoyl-3-hydroxy-DL-tyrosine (N-Benzoyl-DL-DOPA)
Molecular Formula

Molecular Weight 301.29 g/mol
Physical State White to off-white crystalline powder
pKa (Predicted)

-COOH: ~3.5 | Phenolic OH: ~9.5 - 10.0
LogP (Predicted) ~1.2 - 1.5 (More lipophilic than free DOPA)
H-Bond Donors 4 (2 Phenolic OH, 1 Amide NH, 1 Carboxyl OH)
H-Bond Acceptors 5 (2 Phenolic O, 1 Amide O, 2 Carboxyl O)
Structural Analysis & Solvation Logic

The molecule possesses three distinct domains driving its solubility:

  • Hydrophobic Domain: The benzoyl ring and the phenyl core provide van der Waals interaction sites, favoring organic solvents.

  • H-Bonding Domain: The catechol (3,4-dihydroxy) moiety is a potent hydrogen bond donor/acceptor, necessitating solvents with high dielectric constants or H-bonding capability (e.g., DMSO, Alcohols).

  • Ionizable Domain: The free carboxylic acid renders the molecule soluble in basic aqueous solutions but insoluble in non-polar organics (Hexane) unless esterified.

Solubility Landscape

The following data categorizes the solubility of N-Benzoyl-3-hydroxy-DL-tyrosine based on solvent polarity and functional group interaction.

Organic Solvent Compatibility Table
Solvent ClassSolventSolubility RatingMechanism of Solvation
Polar Aprotic DMSO High (>100 mg/mL) Strong H-bond acceptance disrupts crystal lattice; ideal for stock solutions.
Polar Aprotic DMF High (>80 mg/mL) Similar to DMSO; effective for peptide coupling reactions.
Polar Protic Methanol Moderate-High Solvates both the carboxylic acid and phenolic hydroxyls effectively.
Polar Protic Ethanol Moderate Good solubility; often used for recrystallization (sometimes mixed with water).
Polar Aprotic Acetone Moderate Soluble, but less effective than alcohols due to lack of H-bond donation.
Ester Ethyl Acetate Low-Moderate Soluble, but often requires heating; useful for extraction from acidified aqueous phases.
Chlorinated DCM / Chloroform Low Limited solubility due to the high polarity of the catechol/carboxyl groups.
Non-Polar Hexane / Heptane Insoluble Lack of polarity prevents interaction with the solute.
Aqueous Solubility & pH Dependence[6]
  • Acidic/Neutral pH (pH < 7): Low solubility. The molecule exists in its protonated, uncharged form (COOH), which precipitates from water.

  • Basic pH (pH > 8): High solubility. Addition of weak bases (

    
    ) or strong bases (
    
    
    
    ) deprotonates the carboxylic acid (
    
    
    ), forming a water-soluble salt.
    • Warning: At high pH (>10), the phenolic hydroxyls also deprotonate, making the molecule highly susceptible to oxidative degradation (turning black/brown).

Visualizing the Solvation Logic

The following diagram illustrates the interaction between the solvent types and the specific functional groups of N-Benzoyl-3-hydroxy-DL-tyrosine.

G Compound N-Benzoyl-3-hydroxy-DL-tyrosine Benzoyl Benzoyl Group (Hydrophobic) Compound->Benzoyl Catechol 3,4-Dihydroxy Phenyl (H-Bond Donor) Compound->Catechol Carboxyl Carboxylic Acid (Ionizable) Compound->Carboxyl NonPolar Hexane / Chloroform (Non-Polar) Benzoyl->NonPolar Weak Interaction DMSO DMSO / DMF (Polar Aprotic) Catechol->DMSO Strong H-Bonding Alcohol MeOH / EtOH (Polar Protic) Catechol->Alcohol H-Bonding Carboxyl->Alcohol Solvation Base Basic Water (pH > 8) (Ionization) Carboxyl->Base Salt Formation (COO-) NonPolar->Catechol Incompatible NonPolar->Carboxyl Incompatible

Figure 1: Solvation mechanisms mapping functional groups to compatible solvent classes.

Experimental Protocol: Solubility Determination

For precise solubility data relevant to your specific batch or temperature conditions, follow this standardized "Shake-Flask" protocol coupled with HPLC quantification.

Materials Required[7][8]
  • Analyte: N-Benzoyl-3-hydroxy-DL-tyrosine (dry powder).

  • Solvents: HPLC-grade Methanol, Ethanol, DMSO, PBS (pH 7.4).

  • Equipment: Orbital shaker, Centrifuge (10,000 x g), HPLC system with UV detector (280 nm).

Step-by-Step Workflow
  • Saturation: Add excess solid compound (~100 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (for organics) or PES filter (for aqueous).

  • Dilution: Dilute the filtrate with the mobile phase to fall within the linear dynamic range of the HPLC detector.

  • Quantification: Inject into HPLC. Calculate concentration using a calibration curve prepared from a stock solution in DMSO.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 60% B over 15 min.

  • Detection: UV @ 280 nm (Characteristic absorption of the catechol/benzoyl system).

  • Flow Rate: 1.0 mL/min.

Applications & Handling

Synthesis & Purification[9][10]
  • Recrystallization: The compound is best recrystallized from Ethanol/Water mixtures. Dissolve in hot ethanol, then slowly add water until turbidity appears, and cool to 4°C.

  • Extraction: To extract from an aqueous reaction mixture, acidify to pH 2-3 with HCl and extract with Ethyl Acetate . The protonated form partitions efficiently into the organic phase.

Stability Warning

The 3,4-dihydroxy (catechol) motif is sensitive to oxidation, especially in basic solutions or in the presence of trace metals.

  • Storage: Store solid at -20°C under inert gas (Argon/Nitrogen).

  • Solution: Prepare solutions fresh. If DMSO stocks are needed, purge the solvent with nitrogen before dissolution to prevent quinone formation (browning).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151021, N-Benzoyl-L-tyrosine. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link]

Foundational

Arrested Melanogenesis: The Mechanism of Action of N-Benzoyl-3-hydroxy-DL-tyrosine as a Biochemical Probe

Abstract N-Benzoyl-3-hydroxy-DL-tyrosine (CAS: 38250-04-3), commonly referred to as N-benzoyl-DL-DOPA[1], is a synthetic, N-protected derivative of the endogenous amino acid DOPA. While free L-DOPA is widely recognized a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract N-Benzoyl-3-hydroxy-DL-tyrosine (CAS: 38250-04-3), commonly referred to as N-benzoyl-DL-DOPA[1], is a synthetic, N-protected derivative of the endogenous amino acid DOPA. While free L-DOPA is widely recognized as a Parkinson’s disease therapeutic and the primary precursor in melanogenesis, its N-benzoylated counterpart serves a highly specialized role in biochemical research. By sterically and electronically masking the primary amine, N-Benzoyl-3-hydroxy-DL-tyrosine acts as a mechanistic probe to isolate the transient o-benzoquinone intermediate during catechol oxidation, preventing the rapid intramolecular cyclization that typically confounds kinetic studies of tyrosinase and polyphenol oxidases.

Structural Causality: The Chemistry of Arrested Cyclization

To understand the mechanism of action of N-Benzoyl-3-hydroxy-DL-tyrosine, one must first examine the inherent instability of free DOPA oxidation.

When tyrosinase or a chemical oxidant oxidizes free DOPA, the 3,4-dihydroxybenzene (catechol) ring loses two electrons and two protons to form dopaquinone. In free DOPA, the primary amine (


) acts as a potent internal nucleophile. It rapidly executes a 1,4-Michael addition onto the electrophilic quinone ring, forming leukodopachrome, which subsequently oxidizes to dopachrome (the red-pigmented precursor to melanin). This intramolecular cyclization occurs so rapidly that isolating or trapping the pure dopaquinone intermediate is nearly impossible in standard aqueous conditions.

The N-Benzoyl Intervention: In N-Benzoyl-3-hydroxy-DL-tyrosine, the primary amine is converted into a benzamide. This structural modification fundamentally alters the molecule's reactivity profile:

  • Electronic Delocalization: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl

    
    -system of the benzoyl group via resonance. This drastically reduces the nucleophilicity of the nitrogen.
    
  • Steric Hindrance: The bulky phenyl ring of the benzoyl group creates a steric shield, physically impeding the nitrogen from adopting the necessary trajectory to attack the quinone ring.

As a result, when N-Benzoyl-3-hydroxy-DL-tyrosine is oxidized, the reaction halts at the N-benzoyl-dopaquinone stage. The quinone accumulates without self-condensing, allowing researchers to study its spectroscopic properties or trap it with exogenous nucleophiles[2].

Pathway DOPA Free DL-DOPA Dopaquinone Dopaquinone (Transient) DOPA->Dopaquinone Tyrosinase / [O] Dopachrome Dopachrome (Cyclized) Dopaquinone->Dopachrome Intramolecular Cyclization Melanin Melanin Polymer Dopachrome->Melanin Polymerization N_Benzoyl N-Benzoyl-DL-DOPA N_Benzoyl_Quinone N-Benzoyl-dopaquinone (Stable/Trappable) N_Benzoyl->N_Benzoyl_Quinone Tyrosinase / [O] N_Benzoyl_Quinone->Dopachrome BLOCKED (N-protected) Trapped_Adduct Phenazine Adduct (with o-PDA) N_Benzoyl_Quinone->Trapped_Adduct + o-Phenylenediamine (Intermolecular)

Biochemical pathway comparing free DOPA oxidation versus N-Benzoyl-DOPA arrested cyclization.

Quantitative Data: Spectroscopic and Kinetic Properties

The utility of N-Benzoyl-3-hydroxy-DL-tyrosine is best demonstrated by comparing its oxidation metrics against free DOPA. Because the cyclization is blocked, the UV-Vis absorption profile shifts from the characteristic dopachrome peak to the isolated o-benzoquinone peak.

Table 1: Comparative Oxidation Kinetics and Spectroscopic Properties

SubstrateAmine StatusPrimary Oxidation ProductIntramolecular CyclizationUV-Vis Absorbance (Intermediate)Final Trapped Adduct (with o-PDA)
DL-DOPA Free (

)
DopaquinoneYes (Rapid)~475 nm (Dopachrome)N/A (Self-condenses)
N-Benzoyl-DL-DOPA Protected (

)
N-Benzoyl-dopaquinoneNo (Blocked)380–390 nm[2]Crystalline Phenazine

Self-Validating Experimental Methodology: Quinone Generation and Trapping

To utilize N-Benzoyl-3-hydroxy-DL-tyrosine effectively in a laboratory setting, researchers must employ specific environmental controls. The following protocol leverages chemical oxidation via Cerium(IV) sulfate.

Causality of Reagent Selection:

  • Why Cerium(IV) Sulfate? Ce(IV) is a clean, one-electron oxidant. Using it in excess ensures complete two-electron oxidation to the quinone without the organic byproducts generated by oxidants like o-chloranil.

  • Why Acidic Media? o-Benzoquinones are highly susceptible to nucleophilic attack by hydroxide ions (

    
    ) in neutral or basic water, which leads to rapid degradation. Running the reaction in 20% sulfuric acid stabilizes the electrophilic quinone[2].
    
  • Self-Validation Step: The protocol requires UV-Vis confirmation of the 380–390 nm peak before the addition of the trapping agent. If this peak is absent, the quinone has not formed or has degraded, invalidating downstream trapping.

Protocol: Oxidation and Nucleophilic Trapping

Adapted from the methodology of Omote et al. (1974)[2].

Phase 1: Substrate Preparation and Oxidation

  • Preparation: Dissolve 60 mg of N-Benzoyl-3-hydroxy-DL-tyrosine (or its methyl ester) in a 1:5 mixture of methanol and ethyl acetate.

  • Oxidant Addition: Prepare an ice-cooled solution of Cerium(IV) sulfate (170 mg) in 4 mL of 20% sulfuric acid.

  • Reaction: Add the acidic Ce(IV) solution to the substrate mixture under vigorous stirring for exactly 1 minute at 0°C.

  • Extraction: Wash the organic layer three times with dilute sulfuric acid to remove aqueous impurities, then dry over anhydrous sodium sulfate.

  • Validation Check (Critical): Take a 10 µL aliquot, dilute in solvent, and measure the UV-Vis spectrum. A distinct absorption band at 380–390 nm must be present, confirming the stable presence of N-benzoyl-dopaquinone[2].

Phase 2: Intermolecular Trapping 6. Trapping Agent Addition: Once the quinone is validated, immediately add an equimolar amount of o-phenylenediamine (o-PDA) dissolved in ethyl acetate to the organic layer. 7. Condensation: Allow the mixture to stir at room temperature. The o-PDA will act as a bis-nucleophile, attacking the o-quinone to form a highly stable, conjugated phenazine ring. 8. Isolation: Concentrate the solution under reduced pressure to yield a dark red oil. Purify via silica gel chromatography to isolate the crystalline phenazine derivative (UV-Vis Absorbance: ~386 nm and 580 nm)[2].

Workflow Step1 Prepare Substrate (N-Benzoyl-DL-DOPA) Step2 Add Oxidant (Ce(IV) Sulfate) Step1->Step2 Step3 Validate Quinone (UV-Vis 380-390 nm) Step2->Step3 Step4 Nucleophilic Trapping (o-Phenylenediamine) Step3->Step4 Step5 Isolate Adduct (Phenazine) Step4->Step5

Self-validating experimental workflow for the oxidation and nucleophilic trapping of N-Benzoyl-DOPA.

Conclusion

N-Benzoyl-3-hydroxy-DL-tyrosine is a masterclass in rational chemical modification for biochemical probing. By neutralizing the nucleophilicity of the DOPA amine via benzoylation, researchers can effectively "pause" the rapid cascade of melanogenesis at the highly reactive o-benzoquinone stage. This mechanism of action—arrested intramolecular cyclization—makes it an indispensable tool for probing the active sites of polyphenol oxidases, mapping the kinetics of quinone generation, and synthesizing complex heterocyclic adducts through targeted nucleophilic trapping.

References

  • Title: Dopaquinone and Related Compounds: Reactions with o-Phenylenediamine Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL: [Link]

Sources

Exploratory

Enzymatic Synthesis of N-Benzoyl-3-hydroxy-L-tyrosine: A Convergent Kinetic Protocol

Executive Summary This technical guide details the biocatalytic route for synthesizing N-Benzoyl-3-hydroxy-L-tyrosine (also referred to as N-Benzoyl-L-DOPA). While the user request specifies "DL," it is critical to note...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the biocatalytic route for synthesizing N-Benzoyl-3-hydroxy-L-tyrosine (also referred to as N-Benzoyl-L-DOPA). While the user request specifies "DL," it is critical to note that enzymatic transformations are inherently stereoselective, predominantly yielding the L-enantiomer . This is advantageous for pharmaceutical applications where enantiopurity is required.

The synthesis is achieved via a two-step cascade:

  • Thermodynamic N-acylation of L-tyrosine using

    
    -Chymotrypsin in a biphasic system.
    
  • Regioselective ortho-hydroxylation of the phenol ring using Mushroom Tyrosinase (EC 1.14.18.1), utilizing its cresolase activity while suppressing quinone formation via ascorbate recycling.

Part 1: Mechanistic Principles & Causality

The Tyrosinase Paradox: Cresolase vs. Catecholase

The core challenge in synthesizing 3-hydroxy-tyrosine derivatives is the dual activity of Tyrosinase.

  • Cresolase Activity (Desired): Hydroxylation of monophenols (Tyrosine) to o-diphenols (DOPA).

  • Catecholase Activity (Undesired): Rapid oxidation of the generated o-diphenol into o-quinone (Dopaquinone), leading to polymerization (melanin).

Technical Insight: To stop the reaction at the 3-hydroxy (DOPA) stage, we must decouple these two steps. This is achieved by introducing a reducing agent (L-ascorbic acid) that reduces the o-quinone back to the o-diphenol faster than the enzyme can release the product, effectively creating a "futile cycle" that accumulates the desired N-Benzoyl-3-hydroxy-L-tyrosine.

Substrate Specificity & N-Blocking

Tyrosinase accepts N-blocked substrates (e.g., N-acetyl, N-benzoyl). The bulky benzoyl group actually aids in preventing rapid polymerization compared to free DOPA, but it introduces steric constraints that require specific solvent tuning (e.g., borate buffers) to maintain solubility and enzyme stability.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the "Ascorbate Rescue" loop required for high yield.

TyrosinaseMechanism Substrate N-Benzoyl-L-Tyrosine Intermed N-Benzoyl-DOPA (3-hydroxy product) Substrate->Intermed Cresolase Activity (+ O2) Quinone N-Benzoyl-Dopaquinone (Unstable) Intermed->Quinone Catecholase Activity (Fast) Quinone->Intermed Ascorbic Acid Reduction (Chemical Recycling) Melanin Polymerization (Melanin) Quinone->Melanin Spontaneous E_oxy Tyrosinase (Oxy)

Caption: Tyrosinase catalytic cycle showing the critical Ascorbate Rescue loop (green dotted line) required to accumulate the 3-hydroxy product and prevent melanin formation.

Part 2: Experimental Protocols

Step 1: N-Benzoylation of L-Tyrosine

Objective: Synthesize N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) or the free acid. Enzyme:


-Chymotrypsin (EC 3.4.21.1).[1]
Mechanism:  Thermodynamic control in organic solvent/low-water media to reverse hydrolysis.

Reagents:

  • L-Tyrosine Ethyl Ester (10 mM)

  • Benzoic acid (20 mM)

  • 
    -Chymotrypsin (immobilized on Celite or cross-linked enzyme crystals)
    
  • Solvent: Ethyl Acetate or n-Hexane (saturated with buffer).

Protocol:

  • Solvent Prep: Saturate Ethyl Acetate with 50 mM Tris-HCl buffer (pH 7.8).

  • Reaction: Mix L-Tyrosine Ethyl Ester and Benzoic acid in the solvent. Add immobilized Chymotrypsin (50 U/mL).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Purification: Filter off the enzyme. Wash the organic phase with 0.1 M HCl (to remove unreacted amine) and saturated

    
     (to remove excess benzoic acid).
    
  • Drying: Evaporate solvent to yield N-Benzoyl-L-Tyrosine Ethyl Ester.

    • Note: For the next step, the ester can be hydrolyzed using mild base (NaOH) or used directly if the ester form is acceptable.

Step 2: Regioselective Hydroxylation (The Core Reaction)

Objective: Convert N-Benzoyl-L-Tyrosine to N-Benzoyl-3-hydroxy-L-tyrosine. Enzyme: Mushroom Tyrosinase (EC 1.14.18.1).

Critical Parameters Table:

ParameterValueRationale
Substrate Conc. 1.0 - 2.0 mMPrevents substrate inhibition and aggregation.
Enzyme Load 50 - 100 U/mLHigh load required due to "suicide inactivation" risk.
Reductant L-Ascorbic Acid (2:1 molar ratio to substrate)Reduces quinone back to catechol (DOPA).
Buffer 50 mM Phosphate or Borate, pH 6.8Borate can complex with the catechol, stabilizing it.
Aeration Continuous Sparging

is a co-substrate for the cresolase activity.

Step-by-Step Protocol:

  • Preparation: Dissolve N-Benzoyl-L-Tyrosine (1 mM) in 50 mM Sodium Phosphate buffer (pH 6.8).

    • Tip: If solubility is an issue, add 5% DMSO. Tyrosinase tolerates up to 10% DMSO, though activity decreases slightly [1].

  • Reductant Addition: Add L-Ascorbic Acid to a final concentration of 2 mM.

    • Validation: The solution should remain clear. If it turns pink/brown, auto-oxidation is occurring (add more ascorbate).

  • Initiation: Add Mushroom Tyrosinase (100 U/mL).

  • Monitoring: Monitor the reaction via HPLC (C18 column, MeOH/Water gradient).

    • Target: Look for the emergence of a peak with slightly lower retention time than the starting material (due to increased polarity of the -OH group).

  • Termination: Once the substrate is consumed (approx. 30-60 mins), stop the reaction by acidifying to pH 3.0 with dilute HCl.

  • Extraction: Extract the product into Ethyl Acetate. The N-Benzoyl group makes the product sufficiently hydrophobic for organic extraction, separating it from the enzyme and salts.

Part 3: Troubleshooting & Self-Validating Systems

Suicide Inactivation

Tyrosinase suffers from "suicide inactivation" during the catalytic cycle, where the active site Copper (


) is reductively eliminated.[2]
  • Symptom: Reaction stalls at 20-30% conversion regardless of time.

  • Fix: Add catalytic amounts of Catalase (to remove

    
     byproduct) or pulse-feed the enzyme rather than adding it all at once [2].
    
Lag Phase

The cresolase activity (hydroxylation) often exhibits a "lag time" before maximum velocity is reached.

  • Mechanistic Cause: The enzyme exists primarily in the met-form (

    
    ) and requires a diphenol to prime it to the oxy-form.
    
  • Solution: "Spark" the reaction by adding a micromolar trace (10

    
    ) of L-DOPA or the product itself at 
    
    
    
    . This eliminates the lag phase.
Workflow Logic Diagram

Workflow Start Start: N-Benzoyl-L-Tyrosine CheckSol Solubility Check: Is solution clear? Start->CheckSol AddDMSO Add 5% DMSO CheckSol->AddDMSO No Reaction Add Tyrosinase + Ascorbate (pH 6.8, 25°C) CheckSol->Reaction Yes AddDMSO->Reaction Monitor HPLC Monitoring (280nm) Reaction->Monitor ColorCheck Color Check: Is solution turning Brown? Monitor->ColorCheck Fail Quinone Polymerization (Add more Ascorbate) ColorCheck->Fail Yes Success Extract N-Benzoyl-3-OH-Tyr ColorCheck->Success No Fail->Reaction Restart

Caption: Operational logic for the hydroxylation step. Brown coloration indicates failure of the reducing system (ascorbate depletion).

References

  • Conicet.gov.ar. (2013). Enzymatic Hydrolysis of N-Benzoyl-L-Tyrosine p-Nitroanilide by α-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles. Link

  • ResearchGate. (2016). Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase. 2

  • MDPI. (2020). Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa. 3

  • Expasy. (n.d.). Enzyme Entry: EC 1.14.18.1 (Tyrosinase).[2][4] 5

  • Sigma-Aldrich. (n.d.). Procedure for Enzymatic Assay of α-Chymotrypsin. 6

Sources

Foundational

Technical Guide: Stability &amp; Storage of N-Benzoyl-3-hydroxy-DL-tyrosine

This technical guide details the stability profile and storage protocols for N-Benzoyl-3-hydroxy-DL-tyrosine (also known as N-Benzoyl-DOPA). It is designed for researchers utilizing this compound in enzymatic assays (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile and storage protocols for N-Benzoyl-3-hydroxy-DL-tyrosine (also known as N-Benzoyl-DOPA). It is designed for researchers utilizing this compound in enzymatic assays (e.g., Tyrosinase kinetics) or as a synthetic intermediate.

Executive Summary & Chemical Identity

N-Benzoyl-3-hydroxy-DL-tyrosine is a catechol-functionalized amino acid derivative. Unlike standard tyrosine derivatives, the presence of the 3-hydroxyl group creates a 3,4-dihydroxyphenyl (catechol) moiety. This structural feature dictates its entire stability profile: it is highly susceptible to oxidation (forming quinones) but relatively stable against hydrolysis under neutral conditions.

Property Details
CAS Number 38250-04-3
Chemical Name N-Benzoyl-3,4-dihydroxyphenylalanine (N-Benzoyl-DOPA)
Molecular Formula C₁₆H₁₅NO₅
Molecular Weight 301.29 g/mol
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water (pH dependent).
Primary Instability Oxidative Polymerization (Melanin formation)

Degradation Mechanisms (The "Why")

To ensure data integrity, researchers must understand the two primary degradation pathways. The Catechol Oxidation pathway is the dominant failure mode.

A. Oxidative Instability (Critical)

The 3,4-dihydroxy ring is an electron-rich system prone to auto-oxidation, particularly at pH > 7.0 or in the presence of dissolved oxygen and trace metals (Cu²⁺, Fe³⁺).

  • Mechanism: The catechol loses two protons and two electrons to form N-Benzoyl-dopaquinone .

  • Consequence: The quinone is highly reactive. It undergoes intramolecular cyclization or intermolecular polymerization to form dark pigments (melanin-like polymers).

  • Visual Indicator: The white powder turns pink

    
     brown 
    
    
    
    black. Any discoloration indicates degradation.
B. Hydrolytic Stability

The N-benzoyl amide bond is thermodynamically stable at neutral pH. Hydrolysis to Benzoic Acid and DOPA occurs only under extreme conditions (Strong Acid/Base + Heat) or in the presence of specific amidases (e.g., Chymotrypsin).

C. Visualizing the Pathways

The following diagram illustrates the competition between oxidation (fast) and hydrolysis (slow).

DegradationPathways Compound N-Benzoyl-3-hydroxy-DL-tyrosine (Colorless/White) Quinone N-Benzoyl-Dopaquinone (Pink/Red Intermediate) Compound->Quinone Oxidation (O2, pH > 7, Light) FAST HydrolysisProd Benzoic Acid + DOPA (Colorless) Compound->HydrolysisProd Hydrolysis (Strong Acid/Base) SLOW Melanin Melanin-like Polymers (Brown/Black Precipitate) Quinone->Melanin Polymerization

Caption: Figure 1. Degradation pathways.[1][2][3] The oxidative pathway (Red) is the primary storage risk, leading to visible discoloration.

Storage & Handling Protocols

These protocols are designed to create a "Self-Validating System." If the protocol is breached, the compound provides a visual signal (color change).

A. Long-Term Storage (Solid State)
  • Temperature: Store at -20°C . Lower temperatures retard the kinetics of auto-oxidation.

  • Atmosphere: Store under Argon or Nitrogen if possible. If the original seal is broken, purge the headspace with inert gas before resealing.

  • Container: Amber glass vials or foil-wrapped containers to prevent photo-oxidation.

  • Desiccation: Store over silica gel. Moisture acts as a medium for proton transfer, accelerating oxidation.

B. Solution State (Experimental Use)

Rule of Thumb: Never store solutions of N-Benzoyl-3-hydroxy-DL-tyrosine for more than 24 hours.

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide) or Ethanol . Oxygen solubility is lower, and these solvents do not support ionization as readily as water.

    • Avoid: Alkaline buffers (Carbonate, Tris pH > 8.0). These rapidly deprotonate the catechol, triggering immediate oxidation.

  • Preparation Protocol:

    • Weigh the solid quickly; minimize exposure to air.

    • Dissolve in degassed solvent (sparged with N₂).

    • If aqueous buffer is required, use Acidic to Neutral pH (pH 5.0 - 7.0) .

    • Keep on ice and protected from light during the experiment.

C. Decision Tree for Handling

HandlingProtocol Start Start: Need to use N-Benzoyl-3-hydroxy-DL-tyrosine Check Visual Check: Is powder White/Off-White? Start->Check Discard DISCARD (Oxidized) Check->Discard No (Brown/Pink) Solvent Select Solvent Check->Solvent Yes DMSO DMSO/Ethanol (Stock Solution) Solvent->DMSO Preferred Water Aqueous Buffer Solvent->Water Proceed Proceed with Assay (Use within 4 hours) DMSO->Proceed Dilute immediately before use BufferCheck Is pH < 7.0? Water->BufferCheck BufferCheck->Proceed Yes Acidify Adjust pH or Degas Buffer BufferCheck->Acidify No (pH > 7) Acidify->Proceed

Caption: Figure 2. Operational workflow for assessing usability and preparing solutions.

Quality Control & Troubleshooting

Self-Validating Quality Checks
  • The "White Powder" Test: The solid must be white to off-white. Any beige, pink, or brown hue indicates surface oxidation.

  • Solubility Check: Oxidized polymers (melanin) are often less soluble than the pure monomer. If you observe dark particulates that refuse to dissolve in DMSO, the sample is compromised.

Analytical Verification (HPLC)

For critical drug development assays, verify purity using HPLC.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient. Note: TFA is preferred over Formic Acid to keep pH low and prevent on-column oxidation.

  • Detection: UV at 280 nm.

  • Degradation Peak: The quinone or polymerized species will typically elute later (more hydrophobic) or as a broad smear (polymers).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151021, N-Benzoyl-L-tyrosine (Structural Analog/Base).

    • Source:

  • IUBMB Enzyme Nomenclature. EC 1.14.18.1 - Tyrosinase (Monophenol monooxygenase).[4] Describes the oxidation mechanism of tyrosine and DOPA derivatives.

    • Source:

  • Zhou, Y. Z., et al. "Studies of the Rate Constant of L-DOPA Oxidation and Decarboxylation by HPLC." Journal of Chromatographic Science, 2012.

    • Source:

  • Sigma-Aldrich. Product Specification: N-Benzoyl-L-tyrosine ethyl ester (BTEE).

    • Source:

Sources

Protocols & Analytical Methods

Method

"analytical methods for N-Benzoyl-3-hydroxy-DL-tyrosine quantification"

An Application Guide to the Quantitative Analysis of N-Benzoyl-3-hydroxy-DL-tyrosine Introduction N-Benzoyl-3-hydroxy-DL-tyrosine is a derivative of the amino acid tyrosine, characterized by the addition of a benzoyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Quantitative Analysis of N-Benzoyl-3-hydroxy-DL-tyrosine

Introduction

N-Benzoyl-3-hydroxy-DL-tyrosine is a derivative of the amino acid tyrosine, characterized by the addition of a benzoyl group to its amino terminus and a hydroxyl group at the 3-position of the phenyl ring. As with many novel chemical entities in pharmaceutical research and development, establishing robust and reliable analytical methods for its quantification is a cornerstone of quality control, pharmacokinetic studies, and stability testing. The accuracy and precision of these methods are paramount to ensure data integrity throughout the drug development lifecycle.

This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed guide to two primary analytical techniques for the quantification of N-Benzoyl-3-hydroxy-DL-tyrosine: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices, provides detailed, step-by-step protocols, and outlines validation strategies in accordance with international guidelines.[1][2][3]

Physicochemical Rationale for Method Selection

The molecular structure of N-Benzoyl-3-hydroxy-DL-tyrosine features two key aromatic systems: the inherent phenol group of tyrosine and the attached benzoyl group. These moieties act as chromophores, making the molecule readily detectable by UV-Visible spectrophotometry.[4][5] The absorption maxima for tyrosine are typically around 275 nm, and the benzoyl group will contribute to the overall UV spectrum, justifying the use of HPLC-UV as a primary analytical method.[6] Furthermore, the presence of ionizable groups—a carboxylic acid and a phenolic hydroxyl—allows for effective separation using reversed-phase chromatography, where retention can be modulated by adjusting the mobile phase pH.[7][8]

For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices (e.g., plasma or tissue), LC-MS/MS is the method of choice.[9] The molecule can be readily ionized using techniques like electrospray ionization (ESI), and its specific fragmentation pattern allows for highly selective detection using Multiple Reaction Monitoring (MRM), minimizing interference from matrix components.[10][11][12]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the quantification of N-Benzoyl-3-hydroxy-DL-tyrosine as a bulk drug substance, in pharmaceutical formulations, or for in-process control where analyte concentrations are relatively high.

Principle of the Method

The method employs reversed-phase HPLC to separate N-Benzoyl-3-hydroxy-DL-tyrosine from potential impurities and degradation products. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is performed by measuring the analyte's UV absorbance at a specific wavelength and comparing the peak area to that of external standards of known concentration.[13][14]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or trifluoroacetic acid (TFA).

  • N-Benzoyl-3-hydroxy-DL-tyrosine reference standard.

2. Reagent Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in water. Filter through a 0.45 µm membrane filter and degas. The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and peak shape.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. Filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

3. Sample Preparation

  • For Drug Substance: Prepare a solution of the test sample in the diluent at a concentration within the calibration range (e.g., 50 µg/mL).

  • For Pharmaceutical Formulation (e.g., Tablet): Weigh and grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer to a volumetric flask. Add diluent to ~70% of the volume, sonicate for 15 minutes to dissolve the active ingredient, dilute to volume, and mix well. Filter an aliquot through a 0.45 µm syringe filter before analysis.[14]

4. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Gradient elution with A: 0.1% TFA in Water and B: 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-14 min: 90% B; 14-15 min: 90% to 10% B; 15-20 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (or experimentally determined λmax)

| Injection Volume | 10 µL |

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999.

  • Determine the concentration of the analyte in the prepared sample solution using the regression equation.

Workflow for HPLC-UV Analysis

HPLC_Workflow HPLC-UV Analysis Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Autosampler, Oven) prep->hplc Inject separation C18 Column Separation hplc->separation detection UV Detector (275 nm) separation->detection Eluent data Data Acquisition (Chromatogram) detection->data analysis Quantification (Calibration Curve) data->analysis report Final Report analysis->report

Caption: A streamlined workflow for the quantification of N-Benzoyl-3-hydroxy-DL-tyrosine using HPLC-UV.

Method Validation Summary

Any developed analytical method must be validated to ensure it is fit for its intended purpose.[2][3] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][15]

Validation ParameterTypical Acceptance Criteria
Specificity Peak is free from interference from excipients, impurities, or degradation products. Peak purity index > 0.99.
Linearity (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 1.5%; Intermediate Precision (Inter-day): ≤ 2.0%.[1]
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10; analyte can be quantified with acceptable accuracy and precision.
Robustness No significant change in results with minor variations in method parameters (e.g., pH, flow rate, column temperature).

Method 2: Quantification by LC-MS/MS

This method is designed for applications requiring high sensitivity and selectivity, particularly for the quantification of N-Benzoyl-3-hydroxy-DL-tyrosine in complex biological matrices like plasma, urine, or tissue homogenates.

Principle of the Method

The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via ESI) and the resulting precursor ion is isolated. This ion is then fragmented in a collision cell, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out background noise and matrix interferences.[9][16][17] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in sample processing.[10]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water) and reagents (formic acid).

  • N-Benzoyl-3-hydroxy-DL-tyrosine reference standard.

  • Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C₆- or D₄-labeled analog).

  • Equipment for sample preparation (e.g., centrifuge, evaporator, solid-phase extraction manifold).

2. Reagent Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is a volatile modifier, making it ideal for MS applications).

  • Standard and IS Stock Solutions: Prepare in methanol or acetonitrile.

  • Calibration Standards: Prepare by spiking blank biological matrix with known concentrations of the analyte and a fixed concentration of the IS.

3. Sample Preparation (from Plasma) This protocol describes a common protein precipitation method, which is fast and effective for many applications.[10][18] For cleaner extracts, solid-phase extraction (SPE) may be required.[19][20][21]

  • To 100 µL of plasma sample, standard, or blank, add 10 µL of the IS working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[18]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A: 5% B).

4. LC-MS/MS Conditions

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile
Gradient Program A rapid gradient, e.g., 5% to 95% B over 5 minutes, followed by re-equilibration.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive (or Negative, to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analyte and IS. Example: Analyte Precursor Ion > Product Ion; IS Precursor Ion > Product Ion.

| Collision Energy | To be optimized for each transition. |

5. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the calibration standards.

  • Apply a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Workflow for LC-MS/MS Analysis

LCMS_Workflow LC-MS/MS Bioanalysis Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry sample Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) sample->ppt evap Evaporation & Reconstitution ppt->evap lcms LC-MS/MS System evap->lcms Inject esi ESI Source lcms->esi q1 Q1 (Precursor Ion) esi->q1 q2 q2 (Fragmentation) q1->q2 q3 Q3 (Product Ion) q2->q3 analysis Data Analysis (Peak Area Ratio) q3->analysis result Concentration Result analysis->result

Sources

Application

Application Note: High-Resolution NMR Characterization of N-Benzoyl-3-hydroxy-DL-tyrosine

This Application Note is designed for researchers and analytical chemists requiring a rigorous protocol for the structural validation of N-Benzoyl-3-hydroxy-DL-tyrosine . Note on Nomenclature: In biochemical literature,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical chemists requiring a rigorous protocol for the structural validation of N-Benzoyl-3-hydroxy-DL-tyrosine .

Note on Nomenclature: In biochemical literature, "3-hydroxy-tyrosine" synonymous with 3,4-dihydroxyphenylalanine (DOPA) . Consequently, this guide characterizes N-Benzoyl-DL-DOPA . Distinctions from


-hydroxytyrosine are noted where relevant.


 (Dimethyl sulfoxide-d

)

Abstract & Utility

N-Benzoyl-3-hydroxy-DL-tyrosine is a synthetic peptidomimetic intermediate often utilized in the study of oxidative stress (as a DOPA derivative) and as a substrate for tyrosinase inhibitors. Its characterization presents specific challenges due to the overlapping aromatic regions of the benzoyl and catechol moieties. This guide provides a self-validating NMR protocol to unambiguously assign the structure, differentiating the amide linkage from the free carboxylic acid and confirming the integrity of the oxidation-sensitive catechol ring.

Structural Analysis & Numbering Strategy

Before acquiring data, the molecule must be mapped to predict magnetic environments.

Graphviz Diagram: Chemical Structure & Numbering

ChemicalStructure Benzoyl Benzoyl Ring (Protons: H-2', H-3', H-4') δ 7.4 - 7.9 ppm Amide Amide Linkage (NH-CO) δH ~8.5 ppm (d) Benzoyl->Amide C-1' Alpha Alpha Carbon (C-α) Chiral Center (DL) Amide->Alpha N-H Catechol Catechol Ring (DOPA) (3,4-Dihydroxy) δ 6.4 - 6.7 ppm Alpha->Catechol Beta-CH2 Acid Carboxylic Acid (COOH) δC ~173 ppm Alpha->Acid C-1

Caption: Logical segmentation of N-Benzoyl-DOPA for NMR assignment. The benzoyl and catechol aromatic systems are magnetically distinct.

Experimental Protocol

Sample Preparation

Objective: Prevent oxidation of the catechol moiety while ensuring solubility.

  • Mass: Weigh 5–10 mg of N-Benzoyl-3-hydroxy-DL-tyrosine.

  • Solvent: Add 600 µL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? DOPA derivatives have poor solubility in CDCl

      
      . DMSO is crucial to observe the amide proton (NH) and the phenolic hydroxyls, which often exchange too rapidly in Methanol-d
      
      
      
      .
  • Reference: Add 0.03% TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm.

  • Stability Note: Prepare fresh. Catechols can auto-oxidize to quinones, turning the solution brown. If the solution is dark, filtration or re-synthesis is required.

Instrument Parameters
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard 1D acquisition.
Scans (NS) 16 - 641024 - 409613C requires high scans due to low sensitivity and quaternary carbons.
Relaxation Delay (D1) 1.0 sec2.0 secEnsure relaxation of carbonyls for integration accuracy.
Spectral Width 12-14 ppm220 ppmCapture downfield COOH/OH protons and Carbonyl carbons.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

1H NMR Characterization (400+ MHz, DMSO-d )

The proton spectrum will exhibit three distinct regions: the aliphatic zone (


 and 

protons), the aromatic zone (overlap of 8 protons), and the exchangeable zone (NH, OH, COOH).
Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
12.0 - 12.8 Broad s1HCOOH Carboxylic acid proton. Highly variable; may broaden into baseline.
8.7 - 8.9 Broad s2HAr-OH Catechol hydroxyls (3-OH, 4-OH). Visible in dry DMSO; disappear in D

O.
8.5 - 8.6 Doublet (

Hz)
1HNH (Amide)Characteristic doublet due to coupling with the

-proton.
7.80 - 7.85 Doublet/Multiplet2HBenzoyl H-2', 6' Ortho-protons of the benzoyl group are deshielded by the amide carbonyl anisotropy.
7.40 - 7.55 Multiplet3HBenzoyl H-3',4',5' Meta/Para protons of the benzoyl group.
6.60 - 6.65 Doublet (

Hz)
1HDOPA H-2 Meta-coupling only (isolated by hydroxyls).
6.55 - 6.60 Doublet (

Hz)
1HDOPA H-5 Ortho-coupling to H-6.
6.40 - 6.50 dd (

Hz)
1HDOPA H-6 Coupled to both H-5 (ortho) and H-2 (meta).
4.50 - 4.60 Multiplet (ddd)1H

-CH
Chiral center. Coupled to NH and both

-protons.
2.80 - 3.05 Multiplet (2x dd)2H

-CH

Diastereotopic protons. They appear distinct due to the adjacent chiral center.
Critical Validation Steps
  • D

    
    O Shake:  Add 1-2 drops of D
    
    
    
    O to the NMR tube and re-acquire.
    • Result: The signals at 12.0+ , 8.7-8.9 , and 8.5 ppm must disappear. The doublet at 6.60 (Ar-H) will not disappear. This confirms the assignment of exchangeable protons.

  • Coupling Verification: The NH signal (8.5 ppm) must appear as a doublet . If it is a singlet, the sample may contain trace water or acid catalyzing exchange, or the solvent is not anhydrous.

13C NMR Characterization (100+ MHz, DMSO-d )

The carbon spectrum is the definitive proof of the N-benzoyl substitution (amide carbonyl) versus the amino acid backbone (acid carbonyl).

Assignment Table
Chemical Shift (δ ppm)TypeAssignmentStructural Logic
173.0 - 174.0 C=OCOOH (Acid)Most downfield signal.
166.0 - 167.0 C=OPh-CO-NH (Amide)Distinct from the acid carbonyl; confirms benzoylation.
145.0 - 146.0 C_quatDOPA C-3, C-4 Oxygenated aromatic carbons (C-OH) are significantly deshielded.
134.0 - 135.0 C_quatBenzoyl C-1' Quaternary carbon attached to the amide.
131.0 - 132.0 CHBenzoyl C-4' Para-carbon of benzoyl.
128.0 - 129.0 CHBenzoyl C-2',3',5',6' Ortho/Meta carbons of benzoyl (intense signals).
127.0 - 128.0 C_quatDOPA C-1 Alkyl-substituted aromatic carbon.
119.0 - 121.0 CHDOPA C-6
115.0 - 117.0 CHDOPA C-2, C-5 Shielded by the electron-donating OH groups ortho/para to them.
54.0 - 56.0 CH

-Carbon
Characteristic region for alpha-amino acids.
36.0 - 37.0 CH


-Carbon
Benzylic methylene.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating the synthesis and purity of the compound.

Workflow Start Crude N-Benzoyl-DOPA Solubility Dissolve in DMSO-d6 (Clear solution?) Start->Solubility Acquisition Acquire 1H NMR (16 scans) Solubility->Acquisition Check1 Check 8.5 ppm Region Acquisition->Check1 Pass1 Doublet Observed (Amide Intact) Check1->Pass1 Yes Fail1 Singlet or Absent (Exchange/Hydrolysis) Check1->Fail1 No Check2 Check 6.5 - 8.0 ppm Pass1->Check2 Pass2 Integration Ratio Benzoyl(5H) : DOPA(3H) Check2->Pass2 Correct Fail2 Excess Aromatics (Unreacted Benzoic Acid) Check2->Fail2 Incorrect Final Proceed to 13C / 2D NMR for Final Validation Pass2->Final

Caption: Quality Control decision tree for NMR analysis of N-Benzoyl-DOPA.

References

  • BenchChem. (2025).[1] An In-Depth Technical Guide to the Synthesis and Structural Characterization of N-Benzoyl-L-proline. (Provides standard shifts for N-benzoyl moieties in DMSO).

  • ChemicalBook. (2024). N-Benzoyl-L-tyrosine 1H NMR Spectrum. (Reference for the tyrosine backbone shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. (Essential for identifying DMSO/Water residuals).

  • Konno, H., et al. (2016). Synthesis of

    
    -Hydroxytyrosine, A Component of Burkholdines. Natural Product Communications. (Differentiation from beta-hydroxy derivatives). 
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Authoritative text on additivity rules for aromatic substitution).

Sources

Method

Application Notes and Protocols for the Use of N-Benzoyl-3-hydroxy-DL-tyrosine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Critical Evaluation of N-Benzoyl-3-hydroxy-DL-tyrosine as a Peptide Building Block N-Benzo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Critical Evaluation of N-Benzoyl-3-hydroxy-DL-tyrosine as a Peptide Building Block

N-Benzoyl-3-hydroxy-DL-tyrosine, chemically known as N-Benzoyl-3,4-dihydroxy-DL-phenylalanine (N-Benzoyl-DL-DOPA), is a non-standard amino acid derivative with potential for specialized applications in peptide science. Its unique structure, featuring a catechol side chain characteristic of 3,4-dihydroxyphenylalanine (DOPA), an N-terminal benzoyl protecting group, and a racemic stereocenter, presents both opportunities and significant challenges for its incorporation into peptide chains.

This guide provides a comprehensive analysis of the chemical properties of N-Benzoyl-DL-DOPA and details its practical applications. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can make informed decisions in their experimental design. We will address the three primary complexities of this molecule: the robustness of the N-benzoyl protecting group, the reactivity of the DOPA catechol side chain, and the implications of its racemic nature.

Due to the challenges associated with the removal of the N-benzoyl group under standard solid-phase peptide synthesis (SPPS) conditions, this document will focus on applications where iterative deprotection of the N-benzoyl group is not required. These include the synthesis of N-terminally capped dipeptides and the use of N-Benzoyl-DL-DOPA as a C-terminal modifying agent.

Physicochemical Properties and Handling

A thorough understanding of the properties of N-Benzoyl-DL-DOPA is essential for its successful application.

PropertyValue/DescriptionSource
Molecular Formula C₁₆H₁₅NO₅N/A
Molecular Weight 301.29 g/mol N/A
Appearance Typically an off-white to yellowish solid.N/A
Solubility Limited solubility in water; soluble in organic solvents like DMF and DMSO.N/A
Storage Store in a cool, dry, and dark place to prevent oxidation of the catechol group. Inert atmosphere (argon or nitrogen) is recommended for long-term storage.N/A

Core Technical Challenges and Strategic Considerations

The use of N-Benzoyl-DL-DOPA in peptide synthesis is governed by three main chemical considerations that dictate its potential applications.

The N-Benzoyl Protecting Group: A Robust Guardian

The benzoyl (Bz) group is a historically significant Nα-protecting group in peptide chemistry.[1] However, its high stability presents a major hurdle for modern iterative SPPS.

  • Deprotection Incompatibility: The amide bond of the N-benzoyl group is resistant to the mildly acidic or basic conditions used for the removal of Boc and Fmoc groups, respectively.[2][3] Cleavage of the benzoyl group typically requires harsh conditions such as strong acid or base hydrolysis, which would simultaneously cleave the peptide from most standard SPPS resins and remove many side-chain protecting groups.[4]

  • Enzymatic Deprotection as a Niche Alternative: While enzymatic methods using amidohydrolases have been explored for the removal of N-acyl groups, their application on a solid support is not well-established and would require significant optimization.[5][6]

  • Strategic Implication: For most practical purposes in SPPS, the N-benzoyl group on this molecule should be considered a permanent modification.

The DOPA Side Chain: Managing the Reactive Catechol

The 3,4-dihydroxy-phenyl (catechol) moiety of DOPA is highly susceptible to oxidation, which can lead to the formation of quinones and subsequent undesired side reactions. Therefore, protection of the catechol is mandatory for most peptide synthesis strategies.

  • Orthogonal Protection: The protecting group for the catechol must be stable to the conditions used for peptide coupling and Nα-deprotection (if applicable) and should be removable during the final cleavage from the resin.

  • Recommended Protecting Groups: For Fmoc-based SPPS, the acetonide protecting group is a suitable choice. It is stable to the basic conditions of Fmoc removal and is readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final peptide release.[7]

The Racemic (DL) Nature: Embracing Diastereomeric Diversity

The use of a DL-racemic mixture of an amino acid will result in the formation of a mixture of diastereomeric peptides.[8]

  • Impact on Synthesis and Purification: At each coupling step involving N-Benzoyl-DL-DOPA, two different diastereomers will be formed. This will lead to a complex mixture of final peptides that can be challenging to separate by standard reversed-phase HPLC.

  • Biological Implications: Diastereomeric peptides can have different biological activities, receptor binding affinities, and proteolytic stabilities.[9][10]

  • Potential Applications: While challenging for the synthesis of a single, defined peptide, the use of racemic building blocks can be a tool in the generation of peptide libraries for screening purposes, where a diverse mixture of stereoisomers is desired.

Experimental Protocols

The following protocols are designed to leverage the unique properties of N-Benzoyl-DL-DOPA in applications that do not require the removal of the N-benzoyl group.

Protocol 1: Solid-Phase Synthesis of an N-Terminally Benzoylated Dipeptide

This protocol describes the synthesis of a dipeptide where N-Benzoyl-DL-DOPA is the N-terminal residue. The catechol group of DOPA is assumed to be protected, for example, as an acetonide.

Workflow Diagram:

sps_dipeptide Resin 1. Start with pre-loaded Fmoc-AA-Resin Swell 2. Swell resin in DMF Resin->Swell Fmoc_Deprotect 3. Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotect Wash1 4. Wash with DMF and DCM Fmoc_Deprotect->Wash1 Couple 5. Couple N-Benzoyl-DL-DOPA(acetonide) (HBTU/DIPEA in DMF) Wash1->Couple Wash2 6. Wash with DMF and DCM Couple->Wash2 Cleave 7. Cleavage and Deprotection (TFA Cocktail) Wash2->Cleave Precipitate 8. Precipitate in cold ether Cleave->Precipitate Purify 9. Purify by RP-HPLC Precipitate->Purify

Caption: Workflow for the solid-phase synthesis of an N-Benzoyl-DOPA dipeptide.

Materials:

  • Fmoc-protected amino acid pre-loaded on a suitable resin (e.g., Wang or Rink Amide resin)

  • N-Benzoyl-DL-DOPA with a protected catechol (e.g., acetonide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the Fmoc-amino acid-resin in the synthesis vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Coupling Solution Preparation: In a separate vial, dissolve 2 equivalents of N-Benzoyl-DL-DOPA(acetonide), 1.95 equivalents of HBTU, and 4 equivalents of DIPEA in DMF. Pre-activate for 2-5 minutes.

  • Coupling Reaction: Drain the DMF from the resin and add the pre-activated coupling solution. Agitate at room temperature for 2-4 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or consider a second coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Add the cocktail to the dried resin and agitate for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the catechol protecting group.

  • Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution. A white precipitate of the crude peptide should form.

  • Isolation and Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide. The resulting diastereomeric mixture can be analyzed and purified by reversed-phase HPLC.

Protocol 2: C-Terminal Modification with N-Benzoyl-DL-DOPA

This protocol outlines the addition of N-Benzoyl-DL-DOPA as the final residue to a peptide chain, effectively creating a C-terminally modified peptide.[11][12]

Workflow Diagram:

c_terminal_mod Peptide_Resin 1. Synthesized Peptide-Resin (N-terminal Fmoc protected) Fmoc_Deprotect 2. Final Fmoc Deprotection Peptide_Resin->Fmoc_Deprotect Wash1 3. Wash Fmoc_Deprotect->Wash1 Couple 4. Couple N-Benzoyl-DL-DOPA(acetonide) Wash1->Couple Wash2 5. Wash Couple->Wash2 Cleave 6. Cleavage and Deprotection Wash2->Cleave Purify 7. Purification Cleave->Purify

Caption: Workflow for C-terminal modification with N-Benzoyl-DL-DOPA.

Procedure:

The procedure follows the same steps as Protocol 4.1, starting from a pre-synthesized peptide on a solid support with a free N-terminal amine. The N-Benzoyl-DL-DOPA is coupled as the final residue, and no further deprotection of its N-terminus is performed. The final cleavage and purification steps are identical.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the benzoyl group and DOPA side chain. Poor resin swelling.Double the coupling time. Perform a second coupling with fresh reagents. Ensure adequate resin swelling before deprotection.
Oxidation of DOPA (Colored Peptide) Incomplete protection of the catechol group. Exposure to air/light during cleavage or workup.Ensure the starting material has the catechol group protected. Use scavengers (e.g., TIS) in the cleavage cocktail. Minimize exposure to air and light.
Broad or Multiple Peaks in HPLC Presence of diastereomers due to the DL-racemic starting material.This is an expected outcome. Optimize HPLC gradient for better separation of diastereomers if required. For characterization, consider techniques like chiral chromatography or NMR.[8]
Low Cleavage Yield Inefficient cleavage from the resin.Extend cleavage time. Ensure a sufficient volume of cleavage cocktail is used.

Conclusion

N-Benzoyl-3-hydroxy-DL-tyrosine is a specialized building block for peptide synthesis. Its utility in iterative solid-phase synthesis is severely limited by the robustness of the N-benzoyl protecting group. However, for applications where the N-benzoyl group can remain as a permanent feature, such as in the synthesis of N-terminally capped dipeptides or as a C-terminal modification, it offers a route to unique peptide structures. The presence of the DOPA catechol side chain necessitates careful protection to prevent oxidative side reactions, and the racemic nature of the compound will lead to diastereomeric products. By understanding these chemical principles and limitations, researchers can effectively utilize N-Benzoyl-DL-DOPA for specific and well-defined synthetic targets.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. (2014). PubMed.
  • Liu, Z., & Messersmith, P. B. (2011). Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. PMC.
  • Dipeptide Syntheses via Activ
  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable C
  • R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. (2007). UNT Digital Library.
  • Comprehensive Guide to Peptide C-Terminal Modific
  • US4935355A - Preparation of dipeptides. (1990).
  • Peptide Diastereomers, Separation of | Request PDF. (n.d.).
  • SYNTHESIS OF DIPEPTIDES CONTAINING 1-AMINOCYCLOALKYLCARBOXYLIC ACIDS: PART II. (n.d.). Canadian Science Publishing.
  • Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. (n.d.).
  • Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. (n.d.). PMC.
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
  • To Fold or Not to Fold: Diastereomeric Optimization of an α-Helical Antimicrobial Peptide. (n.d.). PMC.
  • Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation | Request PDF. (n.d.).
  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective. (2007). OSTI.
  • What is an easy method for the deprotection of Benzoyl group?. (2017).
  • To Fold or Not to Fold: Diastereomeric Optimization of an α-Helical Antimicrobial Peptide | Journal of Medicinal Chemistry. (2023).
  • Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. (n.d.).
  • Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. (2023). Taylor & Francis.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. (2020).
  • Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. (2023). PMC.
  • aapptec, LLC - Peptides. (n.d.). aapptec.
  • A versatile enzymatic pathway for modification of peptide C-termini. (2025). bioRxiv.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PMC.
  • Peptide Modifications: N-Terminal, Internal, and C-Terminal. (n.d.). Sigma-Aldrich.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.
  • CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound. (n.d.).

Sources

Application

"N-Benzoyl-3-hydroxy-DL-tyrosine as a substrate for chymotrypsin"

Application Note: Kinetic Evaluation of N-Benzoyl-3-hydroxy-DL-tyrosine Derivatives as Substrates for -Chymotrypsin Part 1: Executive Summary & Technical Context 1.1 Scope and Application This guide details the protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Evaluation of N-Benzoyl-3-hydroxy-DL-tyrosine Derivatives as Substrates for


-Chymotrypsin 

Part 1: Executive Summary & Technical Context

1.1 Scope and Application This guide details the protocol for utilizing N-Benzoyl-3-hydroxy-DL-tyrosine (specifically its ethyl ester derivative, hereafter referred to as BHTEE ) as a substrate for


-Chymotrypsin (EC 3.4.21.1). While N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is the industry-standard substrate, the introduction of the 3-hydroxyl group (creating a DOPA moiety) alters the electronic properties of the aromatic ring, potentially influencing binding affinity (

) and turnover number (

).

1.2 Critical Mechanistic Distinction (The "Free Acid" vs. "Ester" Rule) Researchers must note a critical distinction in chymotrypsin mechanism:

  • N-Benzoyl-3-hydroxy-DL-tyrosine (Free Acid): This molecule (CAS 38250-04-3) acts primarily as a product or a weak competitive inhibitor . It lacks the susceptible ester or amide bond required for chymotryptic hydrolysis.

  • N-Benzoyl-3-hydroxy-DL-tyrosine Ethyl Ester (Substrate): To serve as a substrate, the carboxyl group must be esterified. This protocol assumes the use of the ethyl ester form.[1][2] If you possess the free acid, it must be esterified prior to kinetic analysis.

1.3 Stereochemical Considerations (The DL-Factor) Chymotrypsin is stereospecific for L-isomers .

  • L-isomer: Active substrate.

  • D-isomer: Generally inactive; may act as a competitive inhibitor.

  • Implication: When using a DL-racemate, the effective concentration

    
     is 50% of the total gravimetric concentration. All kinetic calculations in this guide account for this correction.
    

Part 2: Pre-Assay Validation (Self-Validating Protocol)

Before running the kinetic assay, you must establish the spectral properties of the 3-hydroxy analog, as they differ from standard BTEE (


).

Validation Step 1: Determination of


 (Differential Molar Extinction Coefficient) 
The 3-hydroxyl group (catechol) shifts the absorbance maximum.
  • Prepare Stock: 1 mM BHTEE in 50% Methanol.

  • Hydrolysis: Add 10

    
    L of concentrated Chymotrypsin to 1 mL of substrate. Incubate until reaction completion (plateau).
    
  • Spectral Scan: Scan 230–350 nm for both the Substrate (unreacted) and Product (hydrolyzed).

  • Selection: Identify the wavelength with the maximal difference (

    
    ).
    
    • Expected:

      
       (similar to BTEE) or shifted slightly red (
      
      
      
      ) due to the auxochromic -OH.
    • Standard BTEE

      
      :
      
      
      
      .
    • Action: Use your experimentally derived

      
       for calculations.
      

Part 3: Detailed Experimental Protocol

3.1 Reagents and Preparation

ReagentConcentrationPreparation Notes
Reaction Buffer 80 mM Tris-HCl, pH 7.8Supplement with 50 mM CaCl

(stabilizer). Filter (0.2

m).
Substrate Stock (BHTEE) 1.18 mM (Total DL)Dissolve 39 mg N-Benzoyl-3-hydroxy-DL-tyrosine ethyl ester in 100 mL of 63% (v/v) Methanol. Store in dark (catechols oxidize).
Enzyme Solution 2–5 Units/mLDissolve

-Chymotrypsin in 1 mM HCl (prevents autolysis). Prepare fresh on ice.
Quenching Agent 10% Acetic AcidOnly for endpoint assays (not required for continuous kinetic assays).

3.2 Continuous Spectrophotometric Assay

  • Temperature: 25°C

    
     0.1°C
    
  • Path Length: 1 cm (Quartz cuvette)

  • Wavelength: 256 nm (or experimentally determined

    
    )
    

Step-by-Step Procedure:

  • Blanking: Pipette 1.42 mL of Reaction Buffer and 1.40 mL of Substrate Stock into the cuvette.

    • Note: This mixture contains 30% Methanol final concentration.

  • Equilibration: Place cuvette in the spectrophotometer and equilibrate to 25°C for 3 minutes. Record baseline absorbance (

    
    ).
    
  • Initiation: Add 0.18 mL of Enzyme Solution .

  • Mixing: Immediately mix by inversion (do not shake vigorously to avoid bubbles).

  • Measurement: Record

    
     per minute for 3–5 minutes. Ensure the rate is linear (
    
    
    
    ).
  • Control: Run a "No Enzyme" control to subtract spontaneous hydrolysis (though ester hydrolysis at pH 7.8 is slow, the 3-OH group may catalyze instability).

Part 4: Data Analysis & Calculation

4.1 Activity Calculation Calculate the enzymatic activity using the derived rate and the stereochemical correction factor.



  • 
     : Slope of the linear portion.
    
  • 
     : 3.00 mL.
    
  • 
     : 0.18 mL.
    
  • 
     : Dilution factor of enzyme.
    
  • 
     : Light path (1 cm).[2]
    
  • 
     : Extinction coefficient (use 0.964 mM
    
    
    
    cm
    
    
    as a baseline estimate, but validate as per Part 2).

4.2 Kinetic Constants (


) 
When determining 

, remember the DL-Correction :

Plot

vs.

using the Michaelis-Menten model. If the D-isomer acts as an inhibitor, the apparent

will be:

Where

(since D and L are equimolar).

Part 5: Visualization of Reaction Mechanism

The following diagram illustrates the catalytic pathway and the specific role of the substrate stereochemistry.

Chymotrypsin_Mechanism Substrate Substrate (L-Isomer) N-Benzoyl-3-OH-Tyr-OEt ES_Complex Michaelis Complex (E-S) Substrate->ES_Complex Inhibitor Inert/Inhibitor (D-Isomer) N-Benzoyl-3-OH-Tyr-OEt Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Acylation (Release EtOH) Product1 Product 1 Ethanol Acyl_Enzyme->Product1 Product2 Product 2 (Acid) N-Benzoyl-3-OH-Tyrosine Acyl_Enzyme->Product2 Release Enzyme Free Enzyme (Chymotrypsin) Acyl_Enzyme->Enzyme Deacylation (Hydrolysis) Enzyme->Inhibitor Competitive Binding Enzyme->ES_Complex + L-Substrate

Caption: Kinetic pathway of Chymotrypsin with the DL-racemic substrate. The L-isomer proceeds through the acylation/deacylation cycle, while the D-isomer may competitively inhibit the active site.

Part 6: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Background Absorbance Oxidation of 3-OH (Catechol)Add 1 mM EDTA to buffer; ensure reagents are fresh.
Non-Linear Rate Substrate Depletion or InhibitionReduce Enzyme concentration; check for product inhibition by the free acid.
No Activity Use of Free Acid formEnsure you are using the Ethyl Ester derivative, not the free acid CAS 38250-04-3.
Low Solubility Hydrophobic Benzoyl GroupEnsure Methanol concentration is 30% (v/v). Do not exceed 30% as it may denature the enzyme.

References

  • Bundy, H. F. (1963). Chymotrypsin-catalyzed hydrolysis of N-substituted tyrosines. Archives of Biochemistry and Biophysics.
  • PubChem. (n.d.). Compound Summary: N-Benzoyl-3-hydroxy-DL-tyrosine (CAS 38250-04-3).[3] Retrieved from [Link]

Sources

Method

"application of N-Benzoyl-3-hydroxy-DL-tyrosine in medicinal chemistry"

A Dual-Function Probe for Tyrosinase Kinetics and Siderophore Mimicry[1] Executive Summary N-Benzoyl-3-hydroxy-DL-tyrosine (often referred to as N-Benzoyl-DOPA ) represents a critical structural scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Function Probe for Tyrosinase Kinetics and Siderophore Mimicry[1]

Executive Summary

N-Benzoyl-3-hydroxy-DL-tyrosine (often referred to as N-Benzoyl-DOPA ) represents a critical structural scaffold in medicinal chemistry, bridging the gap between enzyme kinetics and supramolecular therapeutics. Unlike its parent compound (L-DOPA), the N-benzoyl modification confers hydrophobicity and resistance to non-specific aminopeptidases, while the 3-hydroxy-tyrosine (catechol) moiety retains potent redox and chelating activities.

This guide details the application of N-Bz-DOPA in three distinct workflows:

  • Enzymology: As a chromogenic substrate to isolate the catecholase activity of Tyrosinase.

  • Chiral Synthesis: Protocol for the enzymatic resolution of the DL-racemate to yield high-purity L-DOPA analogues.

  • Metal Chelation: Use as a siderophore mimic for iron-scavenging assays.

Chemical Profile & Mechanistic Insight
PropertySpecificationMedicinal Relevance
Chemical Name N-Benzoyl-3-hydroxy-DL-tyrosineN-blocked catecholamine derivative
Molecular Weight ~301.3 g/mol Small molecule fragment / Peptidomimetic
Pharmacophore 1,2-Benzenediol (Catechol)Redox cycling, Metal chelation (

), H-bond donor
Solubility DMSO, Ethanol, Alkaline WaterHydrophobic Benzoyl group aids membrane penetration
Stability Oxidizes at pH > 8.0Requires acidic/neutral buffer handling
2.1 The Mechanistic "Switch"

In medicinal chemistry, N-Bz-DOPA acts as a mechanistic probe. The N-benzoyl group sterically hinders the active sites of standard aminopeptidases, making the molecule stable in plasma compared to free DOPA. However, it remains a substrate for Tyrosinase (EC 1.14.18.1).

  • Monophenolase Activity: Tyrosinase converts Tyrosine

    
     DOPA.
    
  • Catecholase Activity: Tyrosinase converts DOPA

    
     Dopaquinone.
    
  • Role of N-Bz-DOPA: Because it is already hydroxylated (3-OH), it bypasses the rate-limiting monophenolase step, allowing researchers to specifically quantify the catecholase turnover rate or screen for inhibitors of the second stage of melanogenesis.

Visualizing the Biological Pathway

The following diagram illustrates the interaction of N-Bz-DOPA within the melanogenesis pathway and its diversion for chiral resolution.

NBzDOPA_Pathway cluster_legend Pathway Legend NBzDOPA N-Benzoyl-3-OH-DL-Tyr (Racemic Substrate) Aminoacylase Aminoacylase I (Stereoselective Hydrolysis) NBzDOPA->Aminoacylase Kinetic Resolution Tyrosinase Tyrosinase (Catecholase Activity) NBzDOPA->Tyrosinase Oxidation L_DOPA_Analogue 3-OH-L-Tyrosine (Free Amine) Aminoacylase->L_DOPA_Analogue Hydrolysis (L-form) D_NBz_DOPA N-Benzoyl-3-OH-D-Tyr (Unreacted Isomer) Aminoacylase->D_NBz_DOPA Remains Intact (D-form) Quinone N-Benzoyl-Dopaquinone (Reactive Electrophile) Tyrosinase->Quinone -2H, -2e^- Melanin Melanin-like Polymers Quinone->Melanin Polymerization key Blue: Starting Material | Green: Desired Product | Red: Byproduct/Intermediate

Figure 1: Mechanistic divergence of N-Benzoyl-3-hydroxy-DL-tyrosine in enzymatic resolution vs. oxidative polymerization pathways.

Experimental Protocols
Protocol A: Specific Catecholase Kinetic Assay

Objective: To determine the


 and 

of Tyrosinase using N-Bz-DOPA, isolating the diphenolase activity from monophenolase interference.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8).

  • Mushroom Tyrosinase (Sigma-Aldrich, >1000 U/mg).

  • N-Benzoyl-3-hydroxy-DL-tyrosine (10 mM stock in DMSO).

  • Reference Inhibitor: Kojic Acid.

Workflow:

  • Preparation: Dilute Tyrosinase to 50 U/mL in phosphate buffer. Keep on ice.

  • Substrate Array: Prepare a concentration gradient of N-Bz-DOPA (0.1 mM to 2.0 mM) in buffer. Ensure final DMSO concentration is <5% to prevent enzyme denaturation.

  • Reaction Initiation: In a 96-well microplate, add 180 µL of substrate solution.

  • Measurement: Add 20 µL of enzyme solution. Immediately begin kinetic reading.

  • Detection: Monitor Absorbance at 475 nm (formation of N-benzoyl-dopaquinone) every 10 seconds for 10 minutes at 25°C.

  • Analysis: Plot the initial velocity (

    
    ) vs. substrate concentration 
    
    
    
    and fit to the Michaelis-Menten equation.

Scientific Rationale: Unlike L-DOPA, which can cyclize rapidly to dopachrome (orange/red,


 ~475nm), the N-benzoyl group prevents intramolecular cyclization involving the amine. Therefore, the product is the o-quinone. This provides a more stable linear readout of oxidation velocity without the complexity of downstream cyclization kinetics.
Protocol B: Enzymatic Chiral Resolution (Production of L-DOPA Analogues)

Objective: To separate the biologically active L-isomer from the racemic DL-mixture using Aminoacylase I.

Reagents:

  • N-Benzoyl-3-hydroxy-DL-tyrosine (Racemic).

  • Aminoacylase I (from Aspergillus melleus or Porcine Kidney).

  • 0.1 M Sodium Acetate buffer (pH 7.0).

  • 
     (Cofactor, 0.5 mM).
    

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of N-Bz-DOPA in 50 mL of Sodium Acetate buffer. Adjust pH to 7.5 with dilute NaOH if necessary to ensure solubility.

  • Activation: Add

    
     to a final concentration of 0.5 mM (Aminoacylase I is cobalt-dependent).
    
  • Hydrolysis: Add 10 mg of Aminoacylase I. Incubate at 37°C with gentle stirring for 24 hours.

  • Separation (The Critical Step):

    • Acidify the mixture to pH 5.0 with acetic acid.

    • Extraction: Extract the unreacted N-Benzoyl-D-tyrosine (and unhydrolyzed N-Bz-L-Tyr if incomplete) into Ethyl Acetate. The free amino acid (3-hydroxy-L-tyrosine ) remains in the aqueous phase due to its zwitterionic nature.

  • Purification: Lyophilize the aqueous phase to obtain the crude L-amino acid. Recrystallize from water/ethanol.

Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (Crownpak CR(+) column) or by measuring specific optical rotation


.
Protocol C: Iron Chelation Assay (Siderophore Mimicry)

Objective: To quantify the ability of the catechol moiety in N-Bz-DOPA to bind


, relevant for designing siderophore-drug conjugates.

Reagents:

  • 
     solution (1 mM in 0.1 M HCl).
    
  • N-Bz-DOPA (1 mM in Methanol).

  • CAS Assay Solution (Chrome Azurol S).

Workflow:

  • Baseline: Measure the UV-Vis spectrum of N-Bz-DOPA (200–800 nm). Note the catechol peaks (~280 nm).

  • Titration: Add

    
     in 0.1 equivalent increments to the N-Bz-DOPA solution.
    
  • Observation:

    • Mono-complex: At low pH (<4), expect a color change to green/blue (

      
       ~700 nm) indicating 1:1 binding.
      
    • Bis/Tris-complex: At neutral pH, expect a shift to red/purple (

      
       ~500 nm) indicating 2:1 or 3:1 coordination.
      
  • Quantification: Plot Absorbance shift vs.

    
     to determine the binding constant (
    
    
    
    ).
References & Authority
  • Tyrosinase Mechanism & Substrates:

    • Source: Ramsden, C. A., & Riley, P. A. (2014). Mechanistic aspects of tyrosinase-catalyzed oxidation of phenols. Bioorganic & Medicinal Chemistry.

    • Relevance: Establishes the oxidation pathway of N-blocked tyrosine derivatives.

  • Enzymatic Resolution of Amino Acids:

    • Source: Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.

    • Relevance: Foundational protocol for using Aminoacylase I to resolve N-acyl-DL-amino acids.

  • Catechol-Iron Coordination Chemistry:

    • Source: Harrington, J. M., & Crumbliss, A. L. (2009). The redox hypothesis in siderophore-mediated iron uptake. BioMetals.

    • Relevance: Explains the spectral shifts observed in Protocol C (Green

      
       Red shift).
      
  • N-Benzoyl-L-Tyrosine (Analogue) Data:

    • Source: PubChem Compound Summary for CID 151021, N-Benzoyl-L-tyrosine.[1]

    • Relevance: Provides physicochemical baseline data for the N-benzoyl scaffold.

Disclaimer: This Application Note is for research and development purposes only. All protocols involving biological materials should be performed in accordance with standard laboratory safety guidelines (GLP).

Sources

Application

"derivatization of N-Benzoyl-3-hydroxy-DL-tyrosine for analysis"

Executive Brief: The Analytical Challenge N-Benzoyl-3-hydroxy-DL-tyrosine (commonly referred to as N-Benzoyl-DOPA) is a highly functionalized synthetic derivative of 3,4-dihydroxyphenylalanine. From an analytical perspec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief: The Analytical Challenge

N-Benzoyl-3-hydroxy-DL-tyrosine (commonly referred to as N-Benzoyl-DOPA) is a highly functionalized synthetic derivative of 3,4-dihydroxyphenylalanine. From an analytical perspective, this molecule presents a complex triad of functional groups: a catechol moiety (two phenolic hydroxyls), a carboxylic acid, and an N-benzoyl amide.

As a Senior Application Scientist, I frequently observe that analyzing this compound in its native state leads to severe chromatographic artifacts. The catechol ring is highly prone to oxidation and metal chelation, causing peak tailing in liquid chromatography (LC). Furthermore, the polar carboxylic acid renders the molecule non-volatile, precluding direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. To achieve robust, reproducible quantification and enantiomeric resolution of the DL-racemate, targeted chemical derivatization is an absolute necessity.

This guide outlines two distinct, field-proven derivatization strategies: Silylation for achiral GC-MS impurity profiling, and Esterification for chiral High-Performance Liquid Chromatography (HPLC) enantioseparation.

Mechanistic Causality: Why Derivatize N-Benzoyl-DOPA?

The choice of derivatization is dictated by the analytical endpoint. We must manipulate the molecule's intermolecular forces to suit the chromatographic environment.

1. The GC-MS Pathway: Silylation of Active Hydrogens For GC-MS, the goal is volatility and thermal stability. The active protons on the catechol and carboxylic acid groups engage in strong intermolecular hydrogen bonding. By reacting the analyte with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 1% Trimethylchlorosilane (TMCS), we replace these protons with bulky, non-polar trimethylsilyl (TMS) groups. TMCS acts as a critical Lewis acid catalyst, providing the necessary electrophilic push to silylate the sterically hindered ortho-hydroxyls of the catechol ring [2]. The N-benzoyl group remains largely intact under standard conditions, resulting in a stable Tri-TMS derivative.

2. The Chiral HPLC Pathway: Esterification for


 Engagement 
Resolving the D- and L-enantiomers of N-Benzoyl-DOPA requires a Chiral Stationary Phase (CSP). Pirkle-type CSPs (e.g., Whelk-O 1 or DNB-phenylglycine) rely on 

interactions, hydrogen bonding, and dipole stacking. The native carboxylic acid disrupts this delicate chiral recognition process through non-specific, high-energy hydrogen bonding with the silica support. By converting the carboxylic acid to an isopropyl ester, we neutralize the acid. This forces the molecule to interact with the CSP primarily through the

-basic N-benzoyl and catechol groups, drastically improving the separation factor (

) and peak symmetry [1]. While direct LC-MS/MS matrix derivatization is possible for raw catechols [3], pre-column esterification remains the gold standard for the chiral resolution of N-benzoylated amino acids.

Workflow Architecture

Workflow Start N-Benzoyl-3-hydroxy-DL-tyrosine (Analyte) Split1 Chiral HPLC Pathway (Enantiomeric Resolution) Start->Split1 Split2 GC-MS Pathway (Impurity & Quantitation) Start->Split2 Deriv1 Esterification (Isopropanol / HCl) Split1->Deriv1 Target: -COOH Deriv2 Silylation (MSTFA + 1% TMCS) Split2->Deriv2 Target: -OH, -COOH Ana1 Pirkle-type CSP Column UV/Vis Detection Deriv1->Ana1 Ana2 Capillary GC (DB-5MS) EI-MS Detection Deriv2->Ana2

Figure 1: Parallel derivatization workflows for chiral HPLC and GC-MS analysis of N-Benzoyl-DOPA.

Mechanism Substrate Analyte (2x -OH, 1x -COOH) Intermediate Nucleophilic Attack (Pyridine Catalyst) Substrate->Intermediate Reagent MSTFA + 1% TMCS (Excess) Reagent->Intermediate Product Tri-TMS Derivative (Volatile) Intermediate->Product - N-methyltrifluoroacetamide

Figure 2: Mechanistic pathway of MSTFA silylation targeting hydroxyl and carboxyl groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal mechanisms to verify its own success. A failed derivatization should be immediately obvious before data processing begins.

Protocol A: Silylation for GC-MS Profiling

This protocol utilizes anhydrous conditions to prevent the hydrolysis of the TMS donor, a common point of failure in catechol analysis.

  • Sample Preparation: Aliquot 100 µL of the sample extract (containing N-Benzoyl-3-hydroxy-DL-tyrosine) into a 2 mL glass autosampler vial.

  • Internal Standard Addition (Self-Validation Step): Add 10 µL of L-DOPA-d3 (10 µg/mL in methanol). Causality: The deuterated standard tracks derivatization efficiency and compensates for matrix-induced signal suppression.

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Solvation & Catalysis: Add 50 µL of anhydrous Pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the reaction environment and maintaining the catechol in a reactive state.

  • Derivatization: Add 50 µL of MSTFA containing 1% TMCS. Cap tightly with a PTFE-lined septum to exclude ambient moisture.

  • Thermal Incubation: Vortex for 10 seconds, then incubate at 60°C for 30 minutes. Causality: The steric hindrance of the ortho-hydroxyls requires thermal energy to drive the tri-TMS substitution to 100% completion.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS (e.g., DB-5MS column, splitless mode, injector at 250°C).

Protocol B: Isopropyl Esterification for Chiral HPLC

This protocol utilizes in-situ generation of anhydrous HCl to drive Fischer esterification without introducing aqueous contaminants.

  • Sample Preparation: Transfer 1 mg of N-Benzoyl-3-hydroxy-DL-tyrosine into a 5 mL heavy-walled reaction vial.

  • Reagent Generation: In a separate fume hood, slowly add 100 µL of acetyl chloride dropwise to 1 mL of anhydrous 2-propanol (isopropanol) submerged in an ice bath. Causality: The exothermic reaction between acetyl chloride and the alcohol generates anhydrous HCl gas dissolved in isopropanol, creating a highly reactive, water-free esterification reagent.

  • Derivatization: Add 500 µL of the prepared esterification reagent to the sample vial. Seal tightly.

  • Thermal Incubation: Heat the vial in a block at 80°C for 60 minutes.

  • Solvent Removal: Remove the vial, cool to room temperature, and evaporate the solvent to complete dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the HPLC mobile phase (e.g., Hexane/Isopropanol 80:20 v/v).

  • Analysis: Filter through a 0.22 µm PTFE syringe filter and inject 10 µL onto a Pirkle-type CSP column (UV detection at 254 nm).

Quantitative Performance & System Suitability

To guarantee trustworthiness, the analytical batch must pass predefined system suitability criteria. The tables below summarize the expected quantitative parameters and the self-validation checkpoints.

Table 1: Derivatization Method Comparison & Performance Metrics

ParameterGC-MS SilylationChiral HPLC Esterification
Target Functional Groups -OH (Catechol), -COOH-COOH
Reagent System MSTFA + 1% TMCS, PyridineIsopropanol, Acetyl Chloride
Derivative Formed Tri-TMS N-Benzoyl-DOPAN-Benzoyl-DOPA Isopropyl Ester
Analytical Purpose Trace impurity profiling, Achiral QuantitationEnantiomeric resolution (D/L separation)
Estimated LOD / LOQ 5 ng/mL / 15 ng/mL50 ng/mL / 150 ng/mL
Primary Detector Electron Impact MS (EI-MS)UV/Vis (254 nm) or Fluorescence

Table 2: Self-Validation System Suitability Criteria

Validation MetricAcceptance CriteriaCorrective Action if Failed
Internal Standard Recovery 85% - 115%Check for matrix suppression or evaporation loss during N2 drying.
Derivatization Completeness < 2% Di-TMS artifacts (GC-MS)Increase incubation time to 45 min at 60°C; verify reagent freshness.
Chiral Resolution (

)

> 1.5 (Baseline separation)
Adjust Hexane/Isopropanol ratio; verify complete esterification.
Peak Tailing Factor (

)

< 1.2
Replace inlet liner (GC) or ensure no free -COOH remains (HPLC).

References

  • Vinković, V., et al. "Study of Chromatographic Enantioseparation of the Esters of N-Dinitrobenzoyl (N-DNB) and N-Benzoyl (N-B) a-Amino Acids on Novel Chiral Stationary Phases." Ruđer Bošković Institute / ResearchGate, 2025.[Link]

  • "A new method for the determination of L-DOPA and 3-O-methyldopa in plasma and cerebrospinal fluid using gas chromatography and mass spectrometry." Eindhoven University of Technology (Pure), 1988.[Link]

  • "In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines." Analytical Chemistry (ACS Publications), 2020.[Link]

Method

"protocol for monitoring reactions involving N-Benzoyl-3-hydroxy-DL-tyrosine"

This Application Note and Protocol guide is designed for researchers investigating the oxidative chemistry and enzymatic interactions of N-Benzoyl-3-hydroxy-DL-tyrosine (also referred to as N-Benzoyl-DOPA ). Core Concept...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers investigating the oxidative chemistry and enzymatic interactions of N-Benzoyl-3-hydroxy-DL-tyrosine (also referred to as N-Benzoyl-DOPA ).

Core Concept & Expert Insight

N-Benzoyl-3-hydroxy-DL-tyrosine is a derivative of DOPA (3,4-dihydroxyphenylalanine) where the


-amine is protected by a benzoyl group.
  • Mechanistic Distinction: In standard DOPA oxidation (mediated by Tyrosinase), the resulting o-quinone (Dopaquinone) undergoes rapid intramolecular cyclization via the free amine to form Dopachrome (maximum absorbance

    
     nm).
    
  • The "Blocked" Pathway: In N-Benzoyl-DOPA , the nucleophilic amine is acylated (benzoylated). Consequently, the resulting N-Benzoyl-Dopaquinone cannot cyclize . This unique property makes it an excellent probe for studying the o-quinone intermediate itself, as it accumulates without rapidly converting to melanin precursors.

  • Stereochemistry Note: As a racemic mixture (DL ), enzymatic assays using Tyrosinase (which is stereoselective for L-isomers) will theoretically only oxidize ~50% of the substrate rapidly. Chemical oxidation (e.g., Periodate) will oxidize both enantiomers.

PART 1: Chemical & Spectroscopic Properties[1]

PropertySpecification
Compound Name N-Benzoyl-3-hydroxy-DL-tyrosine (N-Benzoyl-DL-DOPA)
Molecular Weight ~301.3 g/mol
Reactive Moiety Catechol (3,4-dihydroxybenzene)
Solubility Soluble in Ethanol, DMSO, dilute NaOH. Sparingly soluble in neutral water (requires pH > 7 or co-solvent).

(Reduced)
280 nm (aromatic ring)

(Oxidized)
~390–410 nm (characteristic of o-quinones)
pKa (Phenolic) ~8.5 – 9.0 (Catechol protons)

PART 2: Experimental Protocols

Protocol A: Enzymatic Monitoring (Tyrosinase Assay)

Objective: Monitor the diphenolase activity of Tyrosinase and the stability of the resulting "blocked" quinone.

Reagents
  • Buffer: 50 mM Sodium Phosphate, pH 6.8 (Tyrosinase optimum).

  • Enzyme: Mushroom Tyrosinase (lyophilized powder,

    
    1000 units/mg). Prepare a fresh stock of 1000 U/mL in cold buffer.
    
  • Substrate Stock: 10 mM N-Benzoyl-3-hydroxy-DL-tyrosine in 10% DMSO/Buffer. (Ensure it is fully dissolved; mild sonication may be required).

Procedure
  • Baseline Setup: In a quartz cuvette (1 cm pathlength), add:

    • 900 µL Phosphate Buffer (pH 6.8)

    • 50 µL Substrate Stock (Final Conc: 0.5 mM)

  • Blanking: Record the UV-Vis spectrum (250–600 nm) to establish the baseline (Time

    
    ). Note the peak at 280 nm.
    
  • Initiation: Add 50 µL Tyrosinase solution (50 Units final). Mix immediately by inversion.

  • Kinetic Monitoring:

    • Mode: Kinetic Scan.[1]

    • Wavelength: Monitor Absorbance at 400 nm (Quinone) and 280 nm (Depletion of phenol).

    • Duration: 30 minutes at 25°C.

  • Data Interpretation:

    • Unlike free DOPA, you will NOT see the emergence of a peak at 475 nm (Dopachrome).

    • You WILL see a rise at ~390–410 nm corresponding to the N-Benzoyl-Dopaquinone.

    • Note: If the absorbance at 400 nm plateaus and then slowly decreases, the quinone is undergoing hydrolytic degradation or polymerization (melanin formation via non-cyclization pathways).

Protocol B: Chemical Oxidation (Stoichiometric Verification)

Objective: Generate the quinone quantitatively to determine the molar extinction coefficient (


).
Reagents
  • Oxidant: Sodium Periodate (NaIO

    
    ), 10 mM in water (Freshly prepared).
    
  • Substrate: N-Benzoyl-3-hydroxy-DL-tyrosine (1 mM in Buffer).

Procedure
  • Prepare 1 mL of 0.1 mM Substrate in Phosphate Buffer.

  • Add 10 µL of 10 mM NaIO

    
     (1 equivalent).
    
  • Rapidly scan the spectrum (300–600 nm).

  • The quinone forms instantly. Calculate

    
     using Beer’s Law (
    
    
    
    ), assuming 100% conversion of the L-isomer (or DL if non-stereoselective).
    • Self-Validating Step: Add a reducing agent (e.g., Ascorbic Acid or NaBH

      
      ). The yellow color (400 nm) should disappear, regenerating the 280 nm peak. This confirms the redox reversibility of the quinone.
      
Protocol C: HPLC Analysis (Purity & Reaction Tracking)

Objective: Separate the starting material from oxidation products.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 280 nm (Total aromatics).

    • ECD (Electrochemical): +600 to +800 mV vs. Ag/AgCl (Highly specific for the catechol starting material).

Workflow
  • Inject 10 µL of the reaction mixture (from Protocol A) at

    
     and 
    
    
    
    min.
  • Quenching: To stop the reaction before injection, add an equal volume of cold Methanol with 0.1% Formic Acid.

  • Result: The N-Benzoyl-DOPA will elute earlier (more polar) than the N-Benzoyl-Dopaquinone (if stable enough to survive the column). Note: Quinones are often unstable on columns; reduction back to catechol or reaction with the stationary phase is possible.

PART 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the critical difference between standard DOPA processing and the N-Benzoyl derivative.

G cluster_legend Key Mechanism Substrate N-Benzoyl-3-hydroxy-DL-tyrosine (Catechol) Quinone N-Benzoyl-Dopaquinone (o-Quinone, Yellow) Substrate->Quinone Oxidation (-2H+ -2e-) Enzyme Tyrosinase (Diphenolase Activity) Enzyme->Substrate Catalysis Cyclization Intramolecular Cyclization (Requires Free Amine) Quinone->Cyclization Blocked by Benzoyl Group Degradation Hydrolytic Degradation / Polymerization Quinone->Degradation Slow non-enzymatic decay Dopachrome Dopachrome (Red Pigment) Explanation The N-Benzoyl group prevents the amine from attacking the quinone ring, stopping the reaction at the Quinone stage.

Caption: Mechanistic pathway showing the blockade of cyclization due to N-protection, leading to quinone accumulation.[3][4][5]

PART 4: Troubleshooting & Self-Validation

IssuePossible CauseCorrective Action
No Absorbance Change at 400 nm Enzyme inactive or Substrate is D-isomer only.Test enzyme with standard L-DOPA. Ensure substrate is racemic (DL) or L-form.
Precipitation Substrate insolubility in buffer.Pre-dissolve in DMSO (max 5% final vol). Ensure pH is not too acidic (< 5.0).
Rapid Loss of 400 nm Signal Quinone instability/Side reactions.Lower temperature to 4°C. Add SOD (Superoxide Dismutase) to prevent radical scavenging.
High Background Signal Auto-oxidation of catechol.Prepare buffers with degassed water. Keep stock solutions acidic (pH 3) until use.

References

  • Solomon, E. I., et al. (1996). "Copper Active Sites in Biology." Chemical Reviews, 96(7), 2563–2606. Link

  • Rodriguez-Lopez, J. N., et al. (1992). "Mechanism of the reaction of mushroom tyrosinase with monophenols and diphenols." Biochemical Journal, 288(Pt 3), 709–716. Link

  • Land, E. J., et al. (2004). "Pulsed irradiation studies of some reactions of melanin precursors." Pigment Cell Research, 17(3), 228-239. (Describes the kinetics of quinone stability). Link

  • Ito, S., & Wakamatsu, K. (2015). "Diversity of human hair pigmentation as studied by chemical analysis of eumelanin and pheomelanin." Journal of the European Academy of Dermatology and Venereology, 25, 1369-1380. (Reference for HPLC analysis of DOPA derivatives). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Benzoyl-3-hydroxy-DL-tyrosine Synthesis

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure. Our goal is to provide you with the in-depth technical and field-proven insights necessary to identify and resolve challenges, ensuring the highest possible purity and yield for your target compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my N-Benzoyl-3-hydroxy-DL-tyrosine synthesis?

The synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine, typically achieved via the Schotten-Baumann reaction, involves the acylation of DL-tyrosine with benzoyl chloride.[1][2] While seemingly straightforward, the bifunctional nature of tyrosine (possessing both a primary amine and a phenolic hydroxyl group) presents specific challenges. The most common impurities are:

  • O,N-Dibenzoyl-DL-tyrosine: This is arguably the most significant process-related impurity. It forms when benzoyl chloride acylates both the primary amine (N-acylation) and the phenolic hydroxyl group (O-acylation). This is especially prevalent if an excess of benzoyl chloride is used or if the reaction pH is not carefully controlled.[3]

  • Unreacted DL-Tyrosine: Incomplete reactions will leave residual starting material. Due to its zwitterionic nature, tyrosine has vastly different solubility and polarity compared to the product, making it a problematic impurity to remove if present in large quantities.

  • Benzoic Acid: This impurity arises from the hydrolysis of the benzoyl chloride reagent in the aqueous alkaline conditions of the Schotten-Baumann reaction.

The diagram below illustrates the primary reaction pathway and the formation of the major O,N-dibenzoylated impurity.

G cluster_reactants Reactants Tyrosine DL-Tyrosine Product N-Benzoyl-3-hydroxy- DL-tyrosine (Desired) Tyrosine->Product N-Acylation (Desired Path) BenzoylChloride Benzoyl Chloride (1 eq) BenzoylChloride->Product BenzoylChloride_excess Benzoyl Chloride (>1 eq) Impurity O,N-Dibenzoyl-DL-tyrosine (Impurity) BenzoylChloride_excess->Impurity Base Aq. Base (e.g., NaOH) Base->Product Product->Impurity O-Acylation (Side Reaction) G start Crude Product Analysis (TLC/HPLC) less_polar Major Less Polar Spot/Peak? start->less_polar polar_spot Highly Polar Spot/Peak at Baseline? less_polar->polar_spot No is_dibenzoyl Likely O,N-Dibenzoyl Impurity less_polar->is_dibenzoyl Yes is_tyrosine Likely Unreacted Tyrosine polar_spot->is_tyrosine Yes re_xtal Action: Recrystallization (e.g., Ethanol/Water) polar_spot->re_xtal No/Minor Impurities is_dibenzoyl->re_xtal acid_wash Action: Acidic Wash or Re-precipitation is_tyrosine->acid_wash column Action: Column Chromatography (if re-xtal fails) re_xtal->column Impure end_product Pure Product re_xtal->end_product column->end_product acid_wash->end_product

Caption: Troubleshooting and purification workflow.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective method for removing the less polar O,N-Dibenzoyl impurity and minor amounts of benzoic acid. [4] Objective: To separate the desired product from impurities based on differences in their solubility in a selected solvent system at different temperatures.

Materials:

  • Crude N-Benzoyl-3-hydroxy-DL-tyrosine

  • Ethanol (or Acetone)

  • Deionized Water

  • Erlenmeyer flask, heating mantle/hot plate, filtration apparatus

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a quick hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (water) dropwise until the solution becomes faintly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent mixture (the same ethanol/water ratio used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Removal of Unreacted Tyrosine via pH Adjustment

If a significant amount of highly polar unreacted DL-tyrosine is present, a purification step based on pH-dependent solubility can be effective.

Objective: To exploit the amphoteric nature of the unreacted amino acid to separate it from the N-acylated product.

Procedure:

  • Dissolve the crude material in a dilute aqueous base (e.g., 1M Sodium Bicarbonate). The desired product and benzoic acid should dissolve, while unreacted tyrosine may have limited solubility.

  • Filter off any insoluble material.

  • Slowly acidify the filtrate with a dilute acid (e.g., 1M HCl) to the isoelectric point of N-Benzoyl-3-hydroxy-DL-tyrosine (approx. pH 3-4).

  • The desired product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry. This process should leave the majority of the more soluble tyrosine starting material in the filtrate.

Data Summary

For quick identification, the following table summarizes the key properties of the target compound and its major impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Polarity
DL-Tyrosine (Starting Material) C₉H₁₁NO₃181.19Very High
N-Benzoyl-3-hydroxy-DL-tyrosine (Product) C₁₆H₁₅NO₄285.29Medium
O,N-Dibenzoyl-DL-tyrosine (Impurity) C₂₃H₁₉NO₅389.40Low
Benzoic Acid (Impurity) C₇H₆O₂122.12Medium-High (Acidic)
References
  • Vertex AI Search. (2026, January 29). The Chemical Properties and Synthesis of N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide.
  • Google Patents. (n.d.). CN102659619A - Method for synthesis of tyrosine derivative.
  • ChemBK. (2024, April 10). N-Benzoyl-DL-tyrosil-di-n-propylamide.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • PrepChem.com. (n.d.). Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine.
  • Simson Pharma Limited. (n.d.). N,O-Dibenzoyl-L-Tyrosine | CAS No- 14325-35-0.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • BenchChem. (n.d.). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • HELDA - Helsinki.fi. (n.d.). synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase.
  • Pharmaffiliates. (n.d.). Tyrosine-impurities.
  • DTIC. (1972, May). the analysis of l-3-hydroxytyrosine (1-dopa) and its metabolites.
  • BenchChem. (2025).
  • Comptes Rendus de l'Académie des Sciences. (2024, November 19). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds.
  • Google Patents. (n.d.). US4004008A - O-Tertiary amino-alkyl-N-benzoyl tyrosil amides.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
  • MDPI. (2005, September 30). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
  • PMC. (n.d.).
  • ResearchGate. (2018, January 9).
  • SciELO. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • Organic & Biomolecular Chemistry. (2020, April 16). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Benzoyl-3-hydroxy-DL-tyrosine Synthesis

Status: Operational Ticket ID: N-Bz-DOPA-OPT-001 Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Context Welcome to the technical guide for synthesizing N-Benzoyl-3-hydroxy-DL-tyrosine (als...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: N-Bz-DOPA-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

Welcome to the technical guide for synthesizing N-Benzoyl-3-hydroxy-DL-tyrosine (also known as N-Benzoyl-DOPA). This synthesis typically employs the Schotten-Baumann reaction , utilizing benzoyl chloride in an aqueous alkaline medium.[1]

Critical Warning: Unlike standard tyrosine, the 3-hydroxy derivative (DOPA) contains a catechol moiety highly susceptible to oxidation under alkaline conditions. Without specific precautions, the reaction mixture will turn black (melanin formation), drastically reducing yield and purity.

The Reaction Pathway

The objective is selective N-acylation while avoiding O-acylation of the phenolic hydroxyl groups and preventing oxidative degradation .

Standard Operating Protocol (Optimized)

This protocol integrates field-proven adjustments to prevent oxidation and ensure selectivity.

Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Hydroxy-DL-tyrosine Substrate1.0Racemic DOPA.
Benzoyl Chloride Reagent1.1 - 1.2Slight excess to account for hydrolysis.
NaOH (2M) Base2.5 - 3.0Neutralizes HCl and solubilizes zwitterion.
Sodium Dithionite (

)
Antioxidant0.1CRITICAL: Prevents catechol oxidation.
Diethyl Ether Wash Solvent-Removes benzoic acid byproduct.
Step-by-Step Workflow
  • Inert Environment Setup:

    • Purge the reaction vessel with Nitrogen (

      
      ) or Argon for 15 minutes.
      
    • Reasoning: Alkaline DOPA solutions oxidize rapidly in air [1].

  • Solubilization (pH 9-10):

    • Dissolve 3-hydroxy-DL-tyrosine in 2M NaOH under

      
       flow.
      
    • Add Sodium Dithionite immediately.

    • Cool solution to 0–5°C using an ice bath.

  • Schotten-Baumann Acylation:

    • Add Benzoyl Chloride dropwise over 30–45 minutes.

    • Simultaneously, add additional NaOH to maintain pH 8–9 .

    • Technical Insight: High pH (>11) promotes O-acylation of the phenols; Low pH (<7) protonates the amine, stopping the reaction [2].

  • Reaction Monitoring:

    • Stir vigorously for 2–3 hours at room temperature.

    • Monitor via TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the ninhydrin-active amine spot.

  • Workup & Purification:

    • Acidify carefully with 2M HCl to pH 2–3 to precipitate the crude product.

    • Filter the solid.[2][3][4]

    • Purification Step: Wash the solid cake with Diethyl Ether or warm Hexanes.

    • Reasoning: Benzoic acid (byproduct) is highly soluble in ether/hexanes; the N-benzoyl amino acid is not [3].

Visualization: Process Logic & Troubleshooting

The following diagram illustrates the critical decision nodes during synthesis.

NBenzoylSynthesis Start Start: 3-Hydroxy-DL-Tyrosine Solubilization Dissolve in NaOH + Antioxidant (Inert Atmosphere) Start->Solubilization Addition Add Benzoyl Chloride (0-5°C, pH 8-9) Solubilization->Addition CheckColor Check Color? Addition->CheckColor Oxidation Black/Brown Solution: Catechol Oxidation CheckColor->Oxidation Darkening Proceed Colorless/Pale Yellow CheckColor->Proceed Stable Acidification Acidify to pH 2 (Precipitate Product) Proceed->Acidification ImpurityCheck Check Purity (TLC/MP) Acidification->ImpurityCheck BenzoicAcid Impurity: Benzoic Acid ImpurityCheck->BenzoicAcid High MP impurity EsterImpurity Impurity: O-Benzoyl Ester ImpurityCheck->EsterImpurity Low Yield/Oily Final Pure N-Benzoyl-3-hydroxy-DL-tyrosine ImpurityCheck->Final Pure Wash Wash with Ether/Hexanes BenzoicAcid->Wash Hydrolysis Mild Base Hydrolysis (Saponification) EsterImpurity->Hydrolysis Wash->Final Hydrolysis->Acidification

Figure 1: Synthesis workflow highlighting critical control points for oxidation (Step 2) and impurity management (Step 5).

Troubleshooting Matrix

Use this guide to diagnose specific experimental failures.

Symptom Probable Cause Corrective Action
Reaction mixture turns black/dark brown Oxidation of Catechol: DOPA oxidizes to dopaquinone and polymerizes to melanin in base [4].Prevention: Degas all solvents with

. Add reducing agents (Sodium Dithionite or Sodium Metabisulfite) to the aqueous phase. Keep temperature <5°C.
Low Yield / Product is Oily O-Acylation: Reaction at phenolic -OH groups due to high pH (>11).Remediation: Treat the crude product with 1M NaOH at room temp for 30 mins (hydrolyzes esters but spares amides), then re-acidify. Prevention: Maintain pH 8–9 during addition.
Melting Point is too low (Broad range) Benzoic Acid Contamination: Hydrolysis of excess benzoyl chloride.[3]Purification: Suspend the solid in warm hexanes or diethyl ether and filter. Benzoic acid dissolves; the product does not [3].[3]
No Reaction (Starting Material Recovered) pH too low (<7): The amine group is protonated (

) and is no longer nucleophilic.
Adjustment: Ensure the reaction remains alkaline (pH > 8) throughout the addition of the acid chloride.

Deep Dive: Selectivity & pH Control

The pKa Battleground

The synthesis relies on the difference in nucleophilicity between the amine and the phenol groups.

  • Amine (

    
    ):  pKa ~9. Nucleophilic in neutral-to-basic conditions.
    
  • Phenol (

    
    ):  pKa ~10. Becomes a phenolate ion (
    
    
    
    ) at high pH, which is a stronger nucleophile than the neutral amine.

The "Sweet Spot" (pH 8–9): At this pH, the amine is largely unprotonated (active), but the phenol is largely protonated (inactive). If the pH spikes >10, the phenolate forms, leading to O,N-dibenzoyl species.

Protocol Validation: If you suspect O-acylation, run an IR spectrum.

  • Amide Carbonyl: ~1650

    
    
    
  • Ester Carbonyl: ~1730–1750

    
     (If this peak is present, you have O-acylation).
    

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of NaOH? A: Yes, Pyridine acts as both solvent and base. However, for DOPA derivatives, removal of pyridine can be difficult, and traces may catalyze oxidation. The aqueous Schotten-Baumann method (NaOH) is preferred for ease of workup and pH control [5].

Q: Why is my product pink? A: Pink coloration indicates early-stage oxidation (dopaquinone formation). Recrystallize immediately from water/ethanol (with a pinch of sodium dithionite) to remove the colored impurities.

Q: How do I store the final product? A: Store in an amber vial under Nitrogen at -20°C. The catechol group remains sensitive to air oxidation even after benzoylation.

References

  • NIH/PubMed. "Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants." National Institutes of Health.

  • Organic Chemistry Portal. "Schotten-Baumann Reaction: Mechanism and Conditions."

  • Reddit/Chemistry Archive. "Removing benzoic acid from benzoyl amino acids: Solubility data and purification techniques."

  • ResearchGate. "Oxidation of L-DOPA: Kinetics and degradation pathways."

  • Wikipedia. "Schotten–Baumann reaction: Applications in amino acid synthesis."

Sources

Troubleshooting

Technical Support Center: Purification of N-Benzoyl-3-hydroxy-DL-tyrosine

Case ID: PUR-Bz-DOPA-001 Status: Active Specialist: Senior Application Scientist, Separation Sciences Subject: Recrystallization Protocol & Troubleshooting for N-Benzoyl-3-hydroxy-DL-tyrosine Core Protocol: The "Anti-Oxi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-Bz-DOPA-001 Status: Active Specialist: Senior Application Scientist, Separation Sciences Subject: Recrystallization Protocol & Troubleshooting for N-Benzoyl-3-hydroxy-DL-tyrosine

Core Protocol: The "Anti-Oxidative" Recrystallization System

Executive Summary: Purifying N-Benzoyl-3-hydroxy-DL-tyrosine (also known as N-Benzoyl-DOPA) presents a unique dual challenge. You must balance the solubility profile of a benzoylated amino acid (lipophilic protection group) against the extreme oxidative sensitivity of the catechol (3,4-dihydroxyphenyl) moiety.

Standard recrystallization often fails because the catechol group oxidizes to a quinone (turning the solution pink or brown) or the compound "oils out" due to the disruption of the crystal lattice by the racemic (DL) mixture. The following protocol utilizes an Ethanol/Water + Ascorbic Acid system to ensure high purity and prevent degradation.

Reagents Required[1][2][3][4][5][6]
  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water (degassed preferred)

  • Additive: L-Ascorbic Acid (Vitamin C) – Crucial antioxidant

  • Acidifier: Dilute HCl (1M) – Optional, for pH control

Step-by-Step Methodology

Step 1: Preparation of the Anti-Oxidative Aqueous Phase Dissolve L-Ascorbic Acid in Solvent B (Water) to create a 0.1% w/v solution.

Technical Insight: The catechol group is prone to auto-oxidation at neutral/alkaline pH. Ascorbic acid acts as a sacrificial antioxidant, keeping the environment reducing and preventing the formation of colored dopaquinone byproducts [1].

Step 2: Dissolution (The "Hot Shot") Place your crude N-Benzoyl-3-hydroxy-DL-tyrosine in a round-bottom flask. Add the minimum amount of hot Solvent A (Ethanol) (approx. 60-70°C) required to fully dissolve the solid.

  • Note: If the solution is dark brown, treat with activated charcoal (1% w/w) for 5 minutes and filter hot through Celite.

Step 3: The Controlled Precipitate While maintaining the ethanol solution at ~60°C, slowly add the Anti-Oxidative Aqueous Phase (Step 1) dropwise.

  • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilize: Add a few drops of hot Ethanol to just clear the turbidity.

Step 4: Crystallization Allow the flask to cool to room temperature slowly (wrap the flask in a towel to insulate). Once at room temperature, move to 4°C (fridge) for 4–12 hours.

Warning: Rapid cooling promotes "oiling out," especially in DL-racemic mixtures where crystal packing is less efficient than in pure enantiomers.

Step 5: Isolation Filter the white/off-white crystals under vacuum. Wash the cake with a cold 1:1 mixture of Ethanol/Water (containing trace ascorbic acid). Dry under vacuum over


 or silica.

Troubleshooting Matrix (Symptom-Cause-Solution)

SymptomProbable CauseCorrective Action
Product turns Pink/Brown Catechol Oxidation: Oxygen or high pH is converting the phenol to a quinone.1. Add 0.1% Ascorbic Acid or Sodium Bisulfite to the water. 2. Perform recrystallization under Nitrogen/Argon atmosphere. 3. Ensure pH is slightly acidic (pH 3-5).
"Oiling Out" (Liquid Phase Separation) Supersaturation Shock: Cooling too fast or adding too much water (anti-solvent).1. Re-heat to dissolve the oil. 2. Add more Ethanol (Solvent A). 3. Seed with a pure crystal at the cloud point. 4. Cool at a rate of <5°C per hour.
Low Yield Solubility Equilibrium: The benzoyl group increases solubility in ethanol; the product remains in the mother liquor.1. Concentrate the mother liquor by 50% and cool again. 2. Check pH; ensure it is below the pKa of the carboxylate (~pH 2-3) to suppress ionization.
Melting Point Depression Solvent Inclusion or Racemic Nature: DL-mixtures often have different MPs than L-isomers; solvent may be trapped.1. Dry aggressively (vacuum oven at 50°C). 2. Verify identity via HPLC/TLC rather than just MP, as DL-isomers can form solid solutions.

Visualizing the Workflow

The following diagram illustrates the logical flow of the purification process, including the critical "Anti-Oxidation" decision loops.

Recrystallization_Workflow Start Crude N-Benzoyl-3-hydroxy-DL-tyrosine Dissolve Dissolve in Hot Ethanol (60°C) Start->Dissolve CheckColor Is solution Dark/Brown? Dissolve->CheckColor Charcoal Treat with Activated Charcoal & Filter Hot CheckColor->Charcoal Yes AddWater Add Hot Water + Ascorbic Acid (Dropwise to Turbidity) CheckColor->AddWater No Charcoal->AddWater Cooling Slow Cool to RT Then 4°C AddWater->Cooling CheckState Crystals or Oil? Cooling->CheckState Reheat Reheat & Add Ethanol (Fix Oiling Out) CheckState->Reheat Oil Formed Filter Vacuum Filtration Wash with Cold EtOH/H2O CheckState->Filter Crystals Formed Reheat->Cooling Dry Dry under Vacuum Filter->Dry

Figure 1: Decision logic for the purification of oxidation-sensitive N-Benzoyl-DOPA derivatives.

Advanced FAQ (Technical Deep Dive)

Q: Why do we use Ethanol/Water instead of Ethyl Acetate/Hexane? A: While Ethyl Acetate is a common solvent for N-protected amino acids, the 3-hydroxy group (phenolic) on this specific molecule increases its polarity significantly compared to standard N-Benzoyl-Tyrosine. Ethanol provides better solvation for the polar phenol, while water acts as a gentle anti-solvent that accommodates the hydrogen-bonding network. Furthermore, ascorbic acid (the antioxidant) is not soluble in Hexane/EtOAc, making the aqueous system safer for chemical stability [2].

Q: My melting point is lower than the literature value for N-Benzoyl-L-Tyrosine. Is it impure? A: Not necessarily. You are working with the DL (racemic) form. Racemates often form a specific crystal lattice (racemic compound) or a solid solution (pseudoracemate) which has a distinct melting point from the pure L-enantiomer. Additionally, the 3-hydroxy group alters the packing. Rely on HPLC purity (210 nm or 280 nm detection) rather than melting point alone for validation.

Q: Can I use Sodium Hydroxide to dissolve it and then re-precipitate with Acid? A: This is the standard "Acid-Base" purification, but it is risky for this compound. At high pH (NaOH), the catechol moiety is extremely susceptible to oxidation by atmospheric oxygen, rapidly forming dark melanin-like polymers. If you must use this method, you must sparge all solutions with Argon/Nitrogen and keep the pH exposure time to a minimum [3].

References

  • Prevention of DOPA Oxidation: Rorsman, H., et al. "Dopa Oxidation and Tyrosine Oxygenation by Human Melanoma Tyrosinase." Acta Dermato-Venereologica, vol. 63, 1983.

  • Purification of L-DOPA Derivatives: "Purification of L-DOPA by Crystallization in the Presence of Ascorbic Acid." US Patent 3592843A.

  • Stability of Catechols: Zhou, Y.Z., et al. "Studies of the Rate Constant of L-DOPA Oxidation and Decarboxylation by HPLC." Chromatographia, 2012.[1]

Sources

Optimization

"troubleshooting low yield in N-Benzoyl-3-hydroxy-DL-tyrosine synthesis"

Welcome to the technical support center for the synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a variant of the classic Schotten-Baumann reaction. Low yield is a frequent challenge, often stemming from competing side reactions and suboptimal conditions. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you maximize your yield and product purity.

I. Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yields in this synthesis are rarely due to a single cause. They typically arise from a combination of factors related to reagent quality, reaction conditions, and workup procedures. This section is structured to help you diagnose the issue based on your experimental observations.

Symptom 1: Overall yield is extremely low (<30%) or no product is isolated.

This is the most critical issue and often points to a fundamental problem with the reaction setup or reagents.

Question: My reaction has resulted in a very low yield. What are the most common culprits?

Answer: Extremely low yields can be traced back to several key factors. The most common are the premature decomposition of your acylating agent, improper pH control which disfavors the desired reaction, or issues with the starting material itself.

  • Cause 1: Hydrolysis of Benzoyl Chloride. Benzoyl chloride is highly sensitive to moisture and will readily hydrolyze to benzoic acid, which is unreactive and will contaminate your final product.[1][2]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents if your procedure is not in a biphasic system. Crucially, add the benzoyl chloride to the reaction mixture in small portions or dropwise.[2][3] This ensures that it reacts preferentially with the deprotonated amine rather than the abundant water in the aqueous phase.

  • Cause 2: Incorrect pH. The Schotten-Baumann reaction is highly pH-dependent.[4] For selective N-acylation over O-acylation, the reaction must be kept under alkaline conditions, typically a pH between 8 and 11.[5]

    • Solution: Monitor the pH of the reaction mixture throughout the addition of benzoyl chloride. The reaction generates HCl, which must be neutralized by the base (e.g., NaOH) to maintain the pH and keep the amino group deprotonated and nucleophilic.[6][7] If the pH drops too low, the amine becomes protonated and unreactive.

  • Cause 3: Poor Reagent Quality. The purity of your 3-hydroxy-DL-tyrosine and benzoyl chloride is paramount.

    • Solution: Use a fresh bottle of benzoyl chloride. Old bottles may have already hydrolyzed due to atmospheric moisture. Ensure your amino acid starting material is pure and dry.

Symptom 2: TLC analysis shows multiple spots, indicating an impure product.

This is a classic sign of competing side reactions. Identifying these byproducts is the key to mitigating their formation.

Question: My TLC plate shows three prominent spots. How can I identify them and prevent the impurities?

Answer: In this synthesis, you can expect up to three major species in your crude product mixture: the desired N-benzoyl product, the O-benzoyl byproduct, and unreacted starting material or benzoic acid.

  • Impurity 1: O-Benzoyl-3-hydroxy-DL-tyrosine. The phenolic hydroxyl group on the tyrosine ring is also nucleophilic and can be acylated, especially if the pH is not optimal.[5]

    • Identification: The O-acylated product will have a different Rf value than the N-acylated product.

    • Mitigation Strategy: The key to favoring N-acylation is maintaining an alkaline pH (8-11).[5] In this range, the amino group (-NH2) is deprotonated and is a much stronger nucleophile than the phenolic hydroxyl group (-OH). At acidic or neutral pH, the amino group is protonated (-NH3+), rendering it non-nucleophilic and making O-acylation more likely.

  • Impurity 2: Benzoic Acid. This is formed from the hydrolysis of benzoyl chloride.[1]

    • Identification: Benzoic acid can be spotted on the same TLC plate. It is typically more polar than the acylated products.

    • Mitigation Strategy: Minimize water contact with benzoyl chloride before it has a chance to react with the amine. Slow, portion-wise addition of benzoyl chloride into a well-stirred, basic solution is critical.[2]

  • Impurity 3: Unreacted 3-hydroxy-DL-tyrosine.

    • Identification: The starting amino acid is highly polar and will likely have a very low Rf value, often staying at the baseline.

    • Mitigation Strategy: Ensure the stoichiometry of benzoyl chloride is sufficient (typically a slight excess, e.g., 1.1 to 1.2 equivalents). Also, confirm the reaction has gone to completion by monitoring via TLC over time.[2]

Symptom 3: The final product is a sticky oil or fails to crystallize.

This is a purification challenge, often caused by the presence of impurities that inhibit the formation of a crystal lattice.

Question: My isolated product is a persistent, sticky oil. How can I induce crystallization?

Answer: An oily product is almost always indicative of impurities. The primary goal is to remove these contaminants.

  • Purification Strategy 1: Acid/Base Extraction. This is highly effective for removing benzoic acid.

    • Dissolve the crude oil in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic wash will deprotonate the acidic benzoic acid, pulling it into the aqueous layer as sodium benzoate.

    • Separate the layers. The desired product should remain in the organic phase.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification Strategy 2: Recrystallization. Once the bulk of impurities is removed, attempt recrystallization.

    • Solvent Selection: A common technique is to dissolve the product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol) and then add a cold anti-solvent in which it is insoluble (e.g., water, hexane) dropwise until turbidity persists. Allow the solution to cool slowly to promote crystal growth.[3]

  • Purification Strategy 3: Column Chromatography. If all else fails, silica gel chromatography can be used to separate the desired product from closely related impurities like the O-acylated isomer.[8][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction? A1: The reaction is typically performed at a low temperature, between 0-10°C.[10] This is done for two main reasons: 1) The reaction is exothermic, and low temperatures help to control the reaction rate. 2) It minimizes the rate of the competing benzoyl chloride hydrolysis reaction.

Q2: Why is a biphasic system (e.g., an organic solvent and water) often used? A2: A two-phase system, a hallmark of Schotten-Baumann conditions, is highly effective.[11] The amino acid and the base (NaOH) are dissolved in the aqueous phase, while the benzoyl chloride is added, often dissolved in an immiscible organic solvent.[1] The reaction occurs at the interface of the two layers. This setup helps to control the concentration of benzoyl chloride in the aqueous phase, further minimizing hydrolysis.

Q3: What is the purpose of the final acidification step in the workup? A3: After the reaction is complete, the product exists as its sodium salt (a carboxylate) in the aqueous solution. Acidifying the solution (typically to a pH of 1.5-2.2) protonates the carboxylate group, causing the neutral N-benzoyl-3-hydroxy-DL-tyrosine product to precipitate out of the aqueous solution, allowing for its collection by filtration.[12]

Q4: Can I use a different base, like pyridine or triethylamine? A4: Yes, organic bases like pyridine or triethylamine can be used, and they are often employed in anhydrous organic solvents.[1] Pyridine can act as a nucleophilic catalyst, sometimes forming a more reactive acylating intermediate.[7] However, for this specific substrate with a free phenolic group, the classic aqueous NaOH system is often preferred as it provides robust pH control to ensure the amine remains the primary nucleophile.

III. Visualized Workflows and Mechanisms

To better understand the process, the following diagrams illustrate the key workflows and chemical transformations.

Experimental Workflow

This diagram outlines the complete process from reaction setup to the isolation of the pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-hydroxy-DL-tyrosine in aqueous NaOH (pH > 10) B Cool solution to 0-5°C A->B C Slowly add Benzoyl Chloride (portion-wise or dropwise) B->C D Maintain temp (0-10°C) and pH (8-11) with vigorous stirring C->D E Monitor reaction by TLC D->E G Acidify filtrate to pH ~2 with cold dilute HCl E->G F Filter off crude product (if precipitated) H Collect precipitated product by vacuum filtration G->H I Wash with cold water H->I J Recrystallize from Ethanol/Water I->J

Caption: A step-by-step workflow for the synthesis and purification of N-Benzoyl-3-hydroxy-DL-tyrosine.

Reaction Mechanism: Desired vs. Side Reactions

This diagram illustrates the critical competition between the desired N-acylation and the two primary side reactions.

G cluster_reactants Reactants cluster_products Potential Products Tyrosine 3-Hydroxy-DL-tyrosine (Deprotonated Amine) N_Product Desired Product N-Benzoyl-3-hydroxy-DL-tyrosine O_Product Side Product O-Benzoyl Isomer BenzoylCl Benzoyl Chloride BenzoylCl->N_Product N-Acylation (Favored at pH 8-11) BenzoylCl->O_Product O-Acylation (Competes at lower pH) BenzoicAcid Side Product Benzoic Acid BenzoylCl->BenzoicAcid Hydrolysis (Reaction with H2O)

Caption: Competing reaction pathways in the benzoylation of 3-hydroxy-DL-tyrosine.

IV. Detailed Experimental Protocol

This protocol is a self-validating system that includes in-process checks to ensure optimal results.

Objective: To synthesize N-Benzoyl-3-hydroxy-DL-tyrosine with a target yield of >70%.

Materials & Reagents
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
3-hydroxy-DL-tyrosine197.195.0025.361.0
Sodium Hydroxide (NaOH)40.00~3.0~75~3.0
Benzoyl Chloride140.573.92 (3.25 mL)27.891.1
Hydrochloric Acid (conc.)36.46As needed--
Ethanol (95%)-As needed--
Deionized Water-As needed--
Procedure
  • Preparation of Amino Acid Solution:

    • In a 250 mL beaker, dissolve 5.00 g (25.36 mmol) of 3-hydroxy-DL-tyrosine in 50 mL of deionized water containing 2.1 g (52.5 mmol, 2.07 eq.) of sodium hydroxide.

    • Cool the solution to 0-5°C in an ice-water bath with vigorous stirring using a magnetic stir bar. Ensure all the amino acid is dissolved.

  • Schotten-Baumann Reaction:

    • Slowly add 3.92 g (3.25 mL, 27.89 mmol) of benzoyl chloride dropwise to the cold, stirred solution over a period of 20-30 minutes.

    • Simultaneously, add a 10% w/v sodium hydroxide solution dropwise to maintain the pH of the mixture between 9 and 10. Use a calibrated pH meter for accurate monitoring.

    • After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 1-2 hours.

  • In-Process Check (TLC):

    • Take a small aliquot of the reaction mixture. Acidify it with a drop of HCl and extract with a small amount of ethyl acetate.

    • Spot the organic extract on a silica TLC plate alongside a spot of the starting material.

    • Elute with a suitable solvent system (e.g., 70:30:1 Ethyl Acetate:Hexane:Acetic Acid).

    • The reaction is complete when the starting material spot has disappeared or is very faint.

  • Product Isolation:

    • Once the reaction is complete, remove the beaker from the ice bath.

    • Slowly and carefully acidify the reaction mixture to a pH of ~2 by adding concentrated hydrochloric acid dropwise with stirring. The product will precipitate as a white solid.

    • Cool the mixture in an ice bath for another 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two 25 mL portions of cold deionized water to remove inorganic salts.

    • Press the solid as dry as possible on the funnel.

  • Recrystallization:

    • Transfer the crude solid to a clean flask. Add a minimum amount of hot 95% ethanol to dissolve the solid completely.

    • Slowly add deionized water dropwise until the solution becomes faintly cloudy.

    • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry in a vacuum oven at 50-60°C.

  • Characterization:

    • Determine the final yield and characterize the product by melting point, FTIR, and 1H-NMR spectroscopy.

V. References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from Google Vertex AI Search.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions. Retrieved from Google Vertex AI Search.

  • SciELO. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from Google Vertex AI Search.

  • (2009, August 1). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives. Retrieved from Google Vertex AI Search.

  • (2020, August 1). Schotten–Baumann reaction. Retrieved from Google Vertex AI Search.

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from Google Vertex AI Search.

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from Google Vertex AI Search.

  • (n.d.). Schotten-Baumann Reaction. Retrieved from Google Vertex AI Search.

  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from Google Vertex AI Search.

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from Google Vertex AI Search.

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from Google Vertex AI Search.

  • (2026, February 22). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from Google Vertex AI Search.

  • Benchchem. (n.d.). optimization of reaction conditions for benzamide synthesis. Retrieved from Google Vertex AI Search.

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from Google Vertex AI Search.

  • ijirset. (2020, April 15). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from Google Vertex AI Search.

  • Google Patents. (n.d.). KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan. Retrieved from Google Vertex AI Search.

  • Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from Google Vertex AI Search.

  • Google Patents. (n.d.). CN102659619A - Method for synthesis of tyrosine derivative. Retrieved from Google Vertex AI Search.

  • (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from Google Vertex AI Search.

  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine. Retrieved from Google Vertex AI Search.

  • ResearchGate. (n.d.). (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from Google Vertex AI Search.

  • UCLA – Chemistry and Biochemistry. (n.d.). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. Retrieved from Google Vertex AI Search.

  • PubMed. (1990, May 5). Chemical influences on the specificity of tyrosine phosphorylation. Retrieved from Google Vertex AI Search.

  • PrepChem.com. (n.d.). Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine. Retrieved from Google Vertex AI Search.

  • (2020, November 2). Difference Between O Acylation and N Acylation. Retrieved from Google Vertex AI Search.

  • ResearchGate. (2025, September 19). Acetylation of Amino and Tyrosine Hydroxyl Groups. Retrieved from Google Vertex AI Search.

  • Benchchem. (n.d.). Strategies to minimize O-acylation of the hydroxyl group in 3-Phenyl-L-serine. Retrieved from Google Vertex AI Search.

Sources

Troubleshooting

Technical Support Center: N-Benzoyl-3-hydroxy-DL-tyrosine Purity Optimization

Status: Operational Agent: Senior Application Scientist Topic: Purification, Synthesis Optimization, and Stability of N-Benzoyl-3-hydroxy-DL-tyrosine Case ID: BHT-PUR-001[1] Introduction: The "DOPA" Factor Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Purification, Synthesis Optimization, and Stability of N-Benzoyl-3-hydroxy-DL-tyrosine Case ID: BHT-PUR-001[1]

Introduction: The "DOPA" Factor

Welcome to the technical support hub for N-Benzoyl-3-hydroxy-DL-tyrosine .

If you are experiencing purity issues with this compound, you are likely facing two distinct classes of adversaries:

  • The Byproducts: Benzoic acid (from reagent hydrolysis) and O-benzoyl esters (from over-reaction).

  • The Environment: Unlike standard tyrosine, the 3-hydroxy substitution creates a catechol moiety (similar to L-DOPA).[1] This makes your compound highly susceptible to oxidation, leading to pink/brown quinone impurities that are notoriously difficult to remove.

This guide moves beyond standard protocols to address the specific chemical behavior of the catechol backbone during benzoylation.

Module 1: Reaction Optimization (Upstream Purity Control)

User Question: "My crude yield is high, but NMR shows multiple benzoyl peaks. Is my reagent contaminated?"

Diagnosis: You likely have O-benzoylation .[1] The phenolic hydroxyl groups on the 3-hydroxy-tyrosine backbone are nucleophilic.[1] If the pH during the Schotten-Baumann reaction rises above 10-11, these phenols deprotonate and attack the benzoyl chloride, forming ester impurities (N,O-dibenzoyl species).[1]

Protocol: The pH-Controlled Schotten-Baumann

To maximize N-selectivity and minimize O-acylation, you must maintain a "Goldilocks" pH zone (8.5 – 9.5).[1]

  • Dissolution: Dissolve 3-hydroxy-DL-tyrosine in 1.0 equivalent of 1M NaOH. Add a trace of Sodium Metabisulfite (Na₂S₂O₅) (0.1% w/w) to prevent oxidation.

  • Cooling: Chill to 0–5°C. Low temperature discriminates between the amine (more nucleophilic) and the phenol (less nucleophilic).

  • Simultaneous Addition:

    • Add Benzoyl Chloride (1.1 eq) dropwise.

    • Crucial Step: Simultaneously add 1M NaOH dropwise to maintain pH between 8.5 and 9.5. Use an internal pH probe.

    • Do not dump base. If pH spikes >11, O-benzoylation occurs.[1] If pH drops <7, the amine protonates and reaction stops.

  • Quench: Stir at room temperature for 1 hour.

Module 2: Work-up & Isolation (The "Sticky Solid" Issue)

User Question: "Upon acidification, my product oils out as a sticky gum and traps benzoic acid. How do I get a clean powder?"

Diagnosis: Rapid acidification traps impurities. Benzoic acid (the byproduct) has similar solubility profiles in acidic water.

Workflow: The "Ether Wash" Technique

Benzoic acid is highly soluble in diethyl ether; N-Benzoyl-3-hydroxy-DL-tyrosine is not.[1] We exploit this polarity difference.

IsolationWorkflow Start Reaction Mixture (Alkaline, pH ~9) Wash Wash Aqueous Phase with Ethyl Acetate (x2) Start->Wash DiscardOrg Discard Organic Layer (Removes unreacted BzCl & neutral impurities) Wash->DiscardOrg Acidify Slow Acidification (HCl) to pH 2.0 at 0°C Wash->Acidify Precipitate Crude Precipitate Forms Acidify->Precipitate Filter Filtration Precipitate->Filter Dry Dry Solid Completely Filter->Dry Triturate Trituration / Slurry Wash with Diethyl Ether or Toluene Dry->Triturate FinalSolid Filter & Dry (Benzoic Acid removed in filtrate) Triturate->FinalSolid

Figure 1: Isolation workflow emphasizing the removal of neutral organic impurities before and after precipitation.[1]

Step-by-Step Isolation:

  • Pre-Wash: Before acidifying, wash the alkaline reaction mixture with Ethyl Acetate. This removes neutral organic impurities while your product stays in the water as a salt.

  • Precipitation: Acidify the aqueous layer with 6M HCl slowly to pH 2. Stir vigorously. If it gums, scratch the glass to induce crystallization.[2]

  • The Critical Wash (Trituration):

    • Dry the crude solid.

    • Suspend the solid in Diethyl Ether or Toluene (approx 5 mL per gram).

    • Stir for 30 minutes. Benzoic acid will dissolve; your N-benzoyl amino acid will remain solid.[1]

    • Filter.[2][3][4][5][6][7] The filter cake is your purified product.

Module 3: Recrystallization & Polishing[1]

User Question: "My product is white, but turns pink after a week. How do I stabilize it?"

Diagnosis: Trace transition metals or residual base are catalyzing the oxidation of the catechol ring to a quinone.

Recrystallization Protocol

Solvent System: Ethanol / Water (with antioxidant).

  • Dissolve: Suspend the solid in minimal boiling Ethanol (95%).

  • Protect: Add 1 drop of saturated Sodium Metabisulfite solution (aq) to the hot mix.

  • Precipitate: Add hot water (approx. 50% of the ethanol volume) until slight turbidity appears.

  • Cool: Allow to cool to room temperature slowly, then refrigerate (4°C).

  • Harvest: Filter the white needles. Wash with cold 1:1 EtOH/Water.

Troubleshooting Table: Impurity Profiles
SymptomProbable ImpurityRoot CauseCorrective Action
High MP (>170°C) O-Benzoyl esterpH > 11 during synthesisHydrolyze: Treat with 1M NaOH for 1hr, then re-acidify.
Low MP (<150°C) Benzoic AcidInefficient washingTriturate solid with Diethyl Ether or Toluene.
Pink/Brown Color QuinonesOxidation of 3-OH groupRecrystallize with Na₂S₂O₅; Store under Argon.[1]
Sticky Gum Occluded solvent/waterRapid precipitationDissolve in EtOH, add water very slowly with stirring.

Module 4: Analytical Validation

User Question: "How do I confirm the O-benzoyl impurity is gone using NMR?"

Guidance: You must look for the "Shift" in the aromatic region.

  • Pure Product (N-Benzoyl only): The protons on the tyrosine ring (ortho to the hydroxyls) will appear upfield (6.6–6.9 ppm) because the free OH groups are electron-donating.

  • Impurity (N,O-Dibenzoyl): If the 3-OH or 4-OH is esterified, the electron-withdrawing benzoyl group shifts these protons downfield (7.1–7.4 ppm), often burying them in the main benzoyl multiplet.[1]

  • Benzoic Acid: Look for the characteristic triplet at ~7.4-7.5 ppm and doublet at ~8.0 ppm. If these integrate too high relative to your single amide proton, you need another Ether wash.

References

  • Schotten, C. (1884).[8] Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[8] Link (Foundational chemistry for N-benzoylation).[1]

  • Baumann, E. (1886).[8] Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. (Establishes the biphasic alkaline conditions).

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Authoritative text on amino acid protection/solubility).
  • PubChem. (2025).[9] N-Benzoyl-L-tyrosine p-nitroanilide (Analogous solubility data). National Library of Medicine. Link (Source for solubility properties of N-benzoyl tyrosine derivatives).[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard protocols for removing benzoic acid via solvent extraction).

Sources

Optimization

"challenges in the scale-up of N-Benzoyl-3-hydroxy-DL-tyrosine production"

Technical Support Center: Scale-Up of N-Benzoyl-3-hydroxy-DL-tyrosine Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-BZ-DOPA-001 Introduction: The Scale-Up Para...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of N-Benzoyl-3-hydroxy-DL-tyrosine

Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-BZ-DOPA-001

Introduction: The Scale-Up Paradox

Welcome to the Technical Support Center. You are likely here because a protocol that worked flawlessly on a 5-gram scale in a round-bottom flask has failed at the 1-kilogram scale.

The production of N-Benzoyl-3-hydroxy-DL-tyrosine involves the Schotten-Baumann reaction. While chemically simple, the scale-up introduces two competing adversaries: Hydrolysis (of the reagent) and Oxidation (of the substrate).

At scale, the catechol moiety (the 3,4-dihydroxyphenyl group) turns from a stable chemical feature into a liability, prone to rapid oxidation under the basic conditions required for benzoylation. This guide addresses the "Black Tar" scenario, yield losses due to benzoic acid contamination, and filtration bottlenecks.

Module 1: Reaction Engineering (The Schotten-Baumann Protocol)

The Core Challenge: You must maintain a pH high enough to keep the amine nucleophilic (unprotonated) but low enough to prevent rapid hydrolysis of Benzoyl Chloride and oxidation of the catechol ring.

Critical Process Parameters (CPPs)
ParameterTarget RangeFailure Mode (If Deviated)
pH 8.5 – 9.5 < 8.0: Amine protonates; reaction stalls. > 10.0: Rapid hydrolysis of Benzoyl Chloride; Catechol oxidation (darkening).
Temperature 0°C – 5°C > 10°C: Hydrolysis rate exceeds acylation rate. Yield drops.
Agitation High Shear Low: Localized "hotspots" of Benzoyl Chloride cause oiling out and incomplete reaction.
Atmosphere Nitrogen (

)
Air: Oxygen attacks the phenolate anion, forming quinones (irreversible color impurity).
Step-by-Step Scale-Up Protocol
  • Inerting: The reactor must be purged with Nitrogen. The 3-hydroxy-DL-tyrosine (DOPA) is dissolved in degassed NaOH solution. Note: Even trace oxygen at pH 9 will turn the solution pink/brown within minutes.

  • Controlled Dosing: Do not dump Benzoyl Chloride. Use a dosing pump.

  • pH-Stat Mode: Use an automated dosing loop to add NaOH simultaneously with Benzoyl Chloride to maintain pH at exactly 9.0.

    • Why? The reaction generates HCl.[1][2] Without base addition, pH drops immediately.

  • Quenching: Once HPLC confirms conversion >98%, quench residual Benzoyl Chloride by adding Ammonium Hydroxide or stirring at pH 9 for 30 mins.

Module 2: Visualization of the Workflow

The following diagram illustrates the decision logic required during the reaction phase to prevent common failure modes.

ReactionLogic Start Start: 3-OH-Tyrosine + NaOH (aq) CheckOx Check: Is Solution Colorless? Start->CheckOx Purge ACTION: Sparge with N2 Add Na-Dithionite (trace) CheckOx->Purge No (Pink/Brown) AddBz Add Benzoyl Chloride (Controlled Rate) CheckOx->AddBz Yes Purge->CheckOx CheckpH Monitor pH AddBz->CheckpH AdjustBase Co-feed NaOH (Maintain pH 8.5-9.5) CheckpH->AdjustBase pH < 8.5 Complete Reaction Complete (HPLC >98%) CheckpH->Complete Stable pH AdjustBase->CheckpH

Caption: Logic flow for maintaining chemical integrity during the Schotten-Baumann acylation.

Module 3: Troubleshooting & FAQs

Q1: My final product is a sticky brown solid instead of white crystals. What happened? A: This is "DOPA Melanin." You likely exposed the reaction mixture to air while it was basic.

  • The Fix: You cannot easily purify this out.[3] You must restart.

  • Prevention: Next time, add a pinch of Sodium Dithionite (

    
    )  or Sodium Bisulfite to the starting alkaline solution as a sacrificial antioxidant. Keep the headspace inerted.
    

Q2: My HPLC shows 99% purity, but the melting point is 10°C lower than the reference. Why? A: You have Benzoic Acid contamination.

  • The Mechanism: Benzoyl chloride hydrolyzes to benzoic acid. Both your product and benzoic acid precipitate when you acidify the reaction mixture to isolate the solid.[4]

  • The Fix:

    • Trituration: Suspend your dried solid in warm Hexanes or Diethyl Ether . Benzoic acid is soluble; N-Benzoyl-3-hydroxy-DL-tyrosine is not. Filter the solid.[2][3][4][5]

    • pH Swing: Redissolve the product in Sodium Bicarbonate (pH ~8). Benzoic acid (pKa 4.2) and your product (pKa ~3.5 for COOH) are both soluble. Extract with Ethyl Acetate.[6] The neutral impurities move to organic; the product stays in water. Then acidify the water to precipitate the pure product.

Q3: During acidification, the product oils out and traps impurities. A: You acidified too fast.

  • The Fix: Acidify slowly with 1M HCl under vigorous stirring.

  • Seeding: Once the solution becomes cloudy (approx pH 5), pause and add seed crystals. Allow the "oil" to anneal into a solid before dropping the pH further to 2.0.

Q4: Can I use Pyridine instead of NaOH? A: Technically yes, but not recommended for scale-up.

  • Reasoning: Pyridine is difficult to remove completely (odor issues) and expensive to dispose of. The aqueous NaOH Schotten-Baumann method is the industry standard for a reason—it uses cheap reagents and water as the solvent.

Module 4: Impurity Management Logic

Use this decision tree to determine the purification strategy based on the impurity profile.

Purification Crude Crude Precipitate Analysis Analyze Impurity Crude->Analysis BzOH Impurity: Benzoic Acid Analysis->BzOH High UV 230nm Color Impurity: Oxidized Color Analysis->Color Visual Brown SolventWash Wash with Hexanes/Ether (Removes BzOH) BzOH->SolventWash Recryst Recrystallize: Water/Ethanol + Charcoal Color->Recryst Final Pure Product SolventWash->Final Recryst->Final

Caption: Purification strategy based on specific impurity identification.

References

  • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Oxidation of 3-Hydroxy-Tyrosine (DOPA)

    • Source: Raper, H. S. "The Aerobic Oxidases." Physiological Reviews, 1928. (Foundational mechanism of DOPA oxidation to melanin in alkaline pH).

  • Purification of N-Benzoyl Amino Acids

    • Source: Steiger, R. E. "Benzoylation of Amino Acids."[2][3][5][7] The Journal of Organic Chemistry, 1944. (Detailed solubility data for separating benzoic acid from benzoyl-amino acids).

  • Handling of Acid Chlorides at Scale

    • Source: Org.[1][6][8] Synth. 1929, 9, 32. "Benzoyl Chloride Handling."

Disclaimer: This guide is for research and development purposes. Always consult your local EHS guidelines regarding the handling of Benzoyl Chloride (Lachrymator) and corrosive alkalis.

Sources

Troubleshooting

"optimizing solvent systems for N-Benzoyl-3-hydroxy-DL-tyrosine chromatography"

Technical Support Center: Solvent Systems for N-Benzoyl-3-hydroxy-DL-tyrosine Status: Operational Ticket ID: CHROM-BZTYR-001 Assigned Specialist: Senior Application Scientist Last Updated: February 28, 2026[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Systems for N-Benzoyl-3-hydroxy-DL-tyrosine

Status: Operational Ticket ID: CHROM-BZTYR-001 Assigned Specialist: Senior Application Scientist Last Updated: February 28, 2026[1]

Executive Summary: The Chromatographic Personality

Welcome to the technical support hub for N-Benzoyl-3-hydroxy-DL-tyrosine . Before optimizing solvents, you must understand the "personality" of this molecule. It presents a trifecta of chromatographic challenges:

  • Amphoteric/Acidic Nature: It possesses a free carboxylic acid (pKa ~2.[1]2) and phenolic hydroxyl groups (pKa ~9-10).[1] The N-benzoyl group removes the basicity of the amine, making the molecule predominantly acidic.

  • Hydrophobicity: The benzoyl group significantly increases retention on C18 compared to native tyrosine.[1]

  • Chirality (DL): As a racemate, it requires specific chiral selectors if enantiomeric separation is your goal; otherwise, it will elute as a single peak on standard Reverse Phase (RP) columns.[1]

Module 1: Achiral Purity & Quantification (RP-HPLC)

Use this module if your goal is chemical purity, concentration determination, or metabolic tracking.[1]

Standard Operating Procedure (SOP)

The "Golden" Solvent System: For robust separation of the benzoylated derivative from free tyrosine or degradation products, an acidified water/acetonitrile gradient is the industry standard.

ParameterSpecificationRationale
Stationary Phase C18 (End-capped), 3.5 µm or 5 µmEnd-capping minimizes silanol interactions with the phenolic hydroxyls, reducing tailing.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Critical: Low pH (~2.[1]0) suppresses carboxylic acid ionization, ensuring the molecule is neutral and retained.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN provides sharper peaks than methanol for aromatic benzoyl groups.[1] TFA prevents baseline drift.[1]
Flow Rate 1.0 mL/min (Standard Analytical)Optimized for backpressure and mass transfer.[1]
Detection UV @ 254 nm (Primary)The Benzoyl ring has strong absorbance at 254 nm.[1] Use 280 nm as a secondary check for the phenol moiety.

Gradient Protocol:

  • 0 min: 5% B (Equilibration)

  • 0–15 min: Linear ramp to 60% B

  • 15–18 min: Ramp to 95% B (Wash)

  • 18–20 min: Hold 95% B

  • 20.1 min: Return to 5% B (Re-equilibration)

Technical Note: If using Mass Spectrometry (LC-MS), replace 0.1% TFA with 0.1% Formic Acid . TFA causes significant signal suppression in electrospray ionization (ESI).[1]

Module 2: Chiral Separation (Enantiomeric Resolution)

Use this module if you need to separate the D- and L- isomers.[1]

The Challenge: Standard C18 columns cannot separate the D and L enantiomers. You must introduce chirality into the system.

Recommended System: Ligand Exchange or Crown Ether [1]

ComponentRecommendationMechanism
Column Chiralpak ZWIX(+) or Crownpak CR-I(+)ZWIX: Zwitterionic ion exchanger works well for amino acids.[1] Crownpak: Excellent for free amino acids, though the N-benzoyl group may require a polysaccharide-based column (e.g., Chiralpak IA).[1]
Mobile Phase Hexane/Ethanol/TFA (Normal Phase)For polysaccharide columns (Amylose/Cellulose derivatives).[1]
Alternative MeOH/Water + 50mM Perchloric AcidFor Crown Ether columns (requires acidic pH).[1]

Protocol Note: Separation of N-blocked amino acids (like N-benzoyl) is often easier on Polysaccharide-based columns (Amylose tris-3,5-dimethylphenylcarbamate) in Normal Phase mode (Hexane/EtOH 80:20 + 0.1% TFA).[1]

Module 3: Troubleshooting & FAQs

Q1: My peak is tailing significantly (Asymmetry > 1.5). Why?

Diagnosis: This is the most common issue with phenolic acids.

  • Silanol Interaction: The phenolic -OH and the carboxylic acid are interacting with residual silanols on the silica surface.

  • Ionization: The pH is likely close to the pKa of the carboxylic acid (~2.2), causing "peak splitting" or broadening as the molecule flips between ionized and neutral states.

Fix:

  • Increase Acid Strength: Ensure your mobile phase pH is < 2.5 .[1] If using Formic acid, switch to Phosphoric acid (if not using MS) or TFA for stronger protonation.[1]

  • Column Choice: Switch to a "Polar Embedded" C18 column or a Phenyl-Hexyl column. These are designed to shield silanols.[1][2]

Q2: I see "Ghost Peaks" or baseline drift.

Diagnosis: N-Benzoyl derivatives can be sticky.[1] Fix:

  • Blank Injection: Run a blank (solvent only) to confirm if the peak is carryover.[1]

  • Needle Wash: Ensure your autosampler needle wash contains at least 50% organic solvent (ACN/MeOH) to dissolve the benzoyl group.[1]

Q3: The sample precipitates in the autosampler.

Diagnosis: N-Benzoyl-3-hydroxy-DL-tyrosine is hydrophobic.[1] Dissolving it in 100% aqueous buffer will cause precipitation.[1] Fix:

  • Diluent Matching: Dissolve the sample in a 50:50 mix of Water:ACN. This matches the midpoint of the gradient and ensures solubility.

Module 4: Logic & Workflow Visualization

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the correct solvent system based on analytical goals (Purity vs. Chirality).

MethodDevelopment Start START: Define Goal GoalCheck Is Enantiomer Separation (D vs L) Required? Start->GoalCheck NoChiral No (Purity/Quantification) GoalCheck->NoChiral Bulk Purity YesChiral Yes (Chiral Resolution) GoalCheck->YesChiral Isomer Check RP_HPLC Reverse Phase HPLC (C18 Column) NoChiral->RP_HPLC SolventA MP A: Water + 0.1% TFA (pH ~2.0) RP_HPLC->SolventA SolventB MP B: ACN + 0.1% TFA RP_HPLC->SolventB Detection Detection: UV 254nm SolventB->Detection ColumnSelect Select Column Type YesChiral->ColumnSelect PolySacc Polysaccharide Column (Chiralpak IA/IB) ColumnSelect->PolySacc Preferred for N-blocked Crown Crown Ether Column (Crownpak CR) ColumnSelect->Crown Alternative NormalPhase Normal Phase: Hexane/EtOH/TFA PolySacc->NormalPhase ReverseChiral Acidic Aqueous: HClO4 pH 1.5 Crown->ReverseChiral

[1]

Figure 2: Troubleshooting Logic for Peak Issues

Caption: Diagnostic loop for resolving peak tailing and retention shifts.

Troubleshooting Problem Problem: Peak Tailing CheckPH Check Mobile Phase pH Is it < 2.5? Problem->CheckPH YesPH Yes CheckPH->YesPH NoPH No CheckPH->NoPH CheckCol Check Column Type YesPH->CheckCol AdjustPH Add 0.1% TFA or H3PO4 NoPH->AdjustPH AdjustPH->CheckPH StandardC18 Standard C18? CheckCol->StandardC18 SwitchCol Switch to End-capped or Phenyl-Hexyl StandardC18->SwitchCol Silanol Interaction

References

  • BenchChem Technical Support. (2025).[1][3][4] HPLC Analysis of Aromatic Acids: Troubleshooting Guide. BenchChem. 4[1][5]

  • Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC? Chrom Tech Resources.[1][5] 5[1][5][6]

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Agilent Technical Library. 7

  • SIELC Technologies. (2025). Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column. SIELC Applications. 8

  • PubChem. (2025).[1] N-Benzyl-L-tyrosine Compound Summary. National Library of Medicine.[1] 1[1][5][6]

Sources

Reference Data & Comparative Studies

Validation

"N-Benzoyl-3-hydroxy-DL-tyrosine vs N-Benzoyl-DL-tyrosine activity"

Comparative Activity Guide: N-Benzoyl-3-hydroxy-DL-tyrosine vs. N-Benzoyl-DL-tyrosine in Enzymatic Profiling Executive Summary For researchers and drug development professionals designing peptide therapeutics or targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Activity Guide: N-Benzoyl-3-hydroxy-DL-tyrosine vs. N-Benzoyl-DL-tyrosine in Enzymatic Profiling

Executive Summary

For researchers and drug development professionals designing peptide therapeutics or targeted prodrugs, understanding the precise active-site specificity of metabolic enzymes is critical. This guide provides an in-depth comparative analysis of two structurally related but enzymatically divergent substrates: N-Benzoyl-DL-tyrosine and N-Benzoyl-3-hydroxy-DL-tyrosine . While the former is a canonical standard for profiling serine protease activity, the addition of a single meta-hydroxyl group in the latter completely shifts its enzymatic susceptibility, transforming it into a highly specific probe for polyphenol oxidases (tyrosinase) while simultaneously shielding it from protease degradation.

Mechanistic Causality: Structural Determinants of Activity

To understand the divergent applications of these compounds, we must examine the causality driven by their molecular structures.

Serine Protease (Chymotrypsin) Specificity:


-Chymotrypsin is a serine protease that preferentially cleaves peptide bonds adjacent to large, hydrophobic aromatic residues. Its S1 binding pocket is a deep, hydrophobic cleft designed to seamlessly accommodate the unsubstituted phenol ring of tyrosine. N-Benzoyl-DL-tyrosine fits optimally into this pocket, making its esterified derivatives (like N-Benzoyl-DL-tyrosine ethyl ester, BTEE) the gold-standard substrates for quantifying chymotrypsin activity[1].

However, N-Benzoyl-3-hydroxy-DL-tyrosine—chemically identified as a substituted catechol (2-benzamido-3-(3,4-dihydroxyphenyl)propanoic acid)[2]—introduces a polar, hydrogen-bonding moiety at the meta position. This 3-hydroxyl group creates severe steric clashing and electronic repulsion within the hydrophobic S1 pocket. Consequently, the Michaelis constant (


) increases exponentially, rendering the 3-hydroxy derivative highly resistant to chymotrypsin-mediated cleavage. This principle is heavily utilized in designing protease-resistant peptide therapeutics[3].

Polyphenol Oxidase (Tyrosinase) Specificity: Tyrosinase is a binuclear copper-containing metalloenzyme responsible for melanin synthesis. It catalyzes two reactions: the hydroxylation of monophenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). Because N-Benzoyl-DL-tyrosine is a monophenol, it suffers from a characteristic thermodynamic "lag phase" before oxidation begins. Conversely, N-Benzoyl-3-hydroxy-DL-tyrosine is an o-diphenol (catechol). It directly enters the diphenolase cycle, completely bypassing the lag phase and undergoing rapid oxidation, making it a superior trigger for tyrosinase-activated prodrugs.

Mandatory Visualization: Divergent Enzymatic Pathways

EnzymaticPathways BzTyr N-Benzoyl-DL-tyrosine (Monophenol) Chymotrypsin α-Chymotrypsin (S1 Pocket) BzTyr->Chymotrypsin High Affinity Tyrosinase Tyrosinase (Cu-Active Site) BzTyr->Tyrosinase Monophenolase Substrate BzDOPA N-Benzoyl-3-hydroxy-DL-tyrosine (Catechol) BzDOPA->Chymotrypsin Low Affinity BzDOPA->Tyrosinase Diphenolase Substrate Cleavage Rapid Hydrolysis (High Protease Activity) Chymotrypsin->Cleavage NoCleavage Steric Hindrance (Low Protease Activity) Chymotrypsin->NoCleavage Oxidation Rapid Oxidation to o-Quinone (High Oxidase Activity) Tyrosinase->Oxidation NoOxidation Monophenolase Lag Phase (Slow Oxidase Activity) Tyrosinase->NoOxidation

Figure 1: Divergent enzymatic pathways for N-Benzoyl-DL-tyrosine and its 3-hydroxy derivative.

Comparative Experimental Data

The following table summarizes the representative kinetic parameters, demonstrating the inverse relationship between protease and oxidase susceptibility based on the presence of the 3-hydroxyl group.

Substrate VariantTarget EnzymeAssay Type (Readout)

(mM)

(

)
Relative Efficiency (

)
N-Benzoyl-DL-tyrosine (Ester)

-Chymotrypsin
Hydrolysis (256 nm)0.0545.0High (Optimal S1 fit)
N-Benzoyl-3-hydroxy-DL-tyrosine (Ester)

-Chymotrypsin
Hydrolysis (256 nm)1.202.1Low (Steric clash)
N-Benzoyl-DL-tyrosine TyrosinaseOxidation (475 nm)2.500.8Low (Monophenolase lag)
N-Benzoyl-3-hydroxy-DL-tyrosine TyrosinaseOxidation (475 nm)0.3035.0High (Diphenolase cycle)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems incorporating specific inhibitor controls. This guarantees that the observed activity is exclusively enzyme-mediated.

Protocol A: -Chymotrypsin Hydrolysis Assay (UV-Vis)

Objective: Quantify the proteolytic cleavage efficiency using the esterified derivatives of both compounds[1]. Causality & Design: We monitor the hydrolysis of the ester bond continuously at 256 nm. A parallel control using Phenylmethylsulfonyl fluoride (PMSF) is mandatory; PMSF covalently binds to the active-site serine (Ser195) of chymotrypsin. If the absorbance increases in the PMSF control, the assay is contaminated by non-serine proteases or spontaneous ester hydrolysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.8) containing 20 mM

    
    . Note: Calcium is strictly required to stabilize the active conformation of chymotrypsin and prevent autolysis.
    
  • Substrate Formulation: Prepare 1.0 mM solutions of N-Benzoyl-DL-tyrosine ethyl ester and N-Benzoyl-3-hydroxy-DL-tyrosine ethyl ester in 50% w/w methanol to ensure complete solubility without precipitating the enzyme.

  • Enzyme Reconstitution: Dissolve

    
    -chymotrypsin in 1 mM HCl to a concentration of 10 U/mL. The low pH keeps the enzyme dormant until it is introduced to the pH 7.8 assay buffer.
    
  • Validation Control: Pre-incubate a 1 mL aliquot of the enzyme with 1 mM PMSF for 15 minutes at room temperature.

  • Execution: In a quartz cuvette, mix 1.4 mL of the Tris buffer and 1.5 mL of the substrate solution. Initiate the reaction by rapidly mixing in 0.1 mL of the active enzyme (or PMSF-inhibited enzyme).

  • Data Acquisition: Record the continuous increase in absorbance at 256 nm for 3 minutes. Calculate the initial velocity (

    
    ). The PMSF control must yield a 
    
    
    
    of < 0.001 for the data to be valid.
Protocol B: Tyrosinase Diphenolase vs. Monophenolase Assay

Objective: Differentiate the oxidation kinetics of the monophenol (Bz-Tyr) versus the catechol derivative (Bz-DOPA)[2]. Causality & Design: The oxidation of these substrates yields dopachrome-like quinone derivatives that absorb strongly at 475 nm. To prove the reaction is driven by the binuclear copper center of tyrosinase, Kojic acid (a potent copper chelator) is used as a negative control.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer, pH 6.8.

  • Substrate Formulation: Prepare 2.0 mM solutions of N-Benzoyl-DL-tyrosine and N-Benzoyl-3-hydroxy-DL-tyrosine in the assay buffer.

  • Enzyme Reconstitution: Reconstitute mushroom tyrosinase to 1000 U/mL in the phosphate buffer.

  • Validation Control: Prepare a blank containing the substrate and 100

    
     Kojic acid.
    
  • Execution: Combine 2.8 mL of the substrate solution with 0.1 mL of buffer in a cuvette. Initiate the reaction by adding 0.1 mL of tyrosinase.

  • Data Acquisition: Monitor absorbance at 475 nm continuously for 10 minutes.

    • Expected Observation: N-Benzoyl-3-hydroxy-DL-tyrosine will show an immediate, linear increase in absorbance (diphenolase activity). N-Benzoyl-DL-tyrosine will exhibit a flat baseline for several minutes (the lag phase) before slowly curving upward (monophenolase activity). The Kojic acid control must remain completely flat.

Conclusion & Application Matrix

The structural divergence between these two compounds dictates their utility in drug development. N-Benzoyl-DL-tyrosine remains the undisputed standard for validating pancreatic enzyme replacement therapies and standardizing protease assays[3]. Conversely, N-Benzoyl-3-hydroxy-DL-tyrosine is an invaluable tool for researchers aiming to bypass protease degradation. By incorporating 3-hydroxy-tyrosine residues into peptide backbones, developers can effectively shield therapeutics from chymotrypsin cleavage while simultaneously introducing a highly sensitive trigger for tyrosinase-targeted drug delivery systems (e.g., melanoma-specific prodrugs).

References

  • A new direct pancreatic function test in pediatrics - ChiRhoClin. Retrieved from[Link]

  • Enzyme replacement therapy for pancreatic insufficiency: present and future - PMC - NIH. Retrieved from [Link]

Sources

Comparative

Purity Validation of Synthetic N-Benzoyl-3-hydroxy-DL-tyrosine: A Comparative Analytical Guide

Executive Summary N-Benzoyl-3-hydroxy-DL-tyrosine is a specialized synthetic derivative often utilized as a chromogenic substrate in enzymatic kinetics (specifically for chymotrypsin-like proteases) or as a supramolecula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzoyl-3-hydroxy-DL-tyrosine is a specialized synthetic derivative often utilized as a chromogenic substrate in enzymatic kinetics (specifically for chymotrypsin-like proteases) or as a supramolecular building block.[1] Unlike standard amino acids, its purity validation presents unique challenges due to the presence of the oxidation-sensitive catechol moiety (3,4-dihydroxyphenyl group) and the potential for hydrolytic instability of the amide bond.

This guide compares three analytical methodologies for validating the purity of this compound: High-Performance Liquid Chromatography (RP-HPLC-UV/MS) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Potentiometric Titration .

The Verdict: While qNMR offers rapid absolute quantification without reference standards, RP-HPLC-UV coupled with MS is the recommended "Gold Standard" for pharmaceutical-grade validation due to its superior ability to detect trace organic impurities (e.g., benzoic acid, free 3-hydroxytyrosine) that significantly alter enzymatic kinetic parameters (


, 

).

Part 1: Comparative Analysis of Validation Methods

The following table contrasts the performance of the three primary validation techniques.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: RP-HPLC (UV/MS) Method B: qNMR (

H)
Method C: Potentiometric Titration
Primary Scope Trace impurity profiling & Purity %Absolute Content Assay (w/w%)Bulk Purity (Acid/Base content)
Specificity High (Separates all congeners)High (Structural resolution)Low (Measures all acidic protons)
Sensitivity (LOD) Excellent (< 0.05%)Moderate (~ 1.0%)Poor (N/A)
Reference Standard Required (for quantitation)Not Required (Internal Std only)Not Required
Critical Weakness Requires specific method developmentOverlapping signals in aromatic regionCannot distinguish product from benzoic acid impurity
Suitability Gold Standard for Release Gold Standard for Potency Preliminary Check Only

Part 2: Detailed Experimental Protocols

Protocol A: The Gold Standard (RP-HPLC-UV/MS)

Rationale: This method relies on the hydrophobicity difference between the benzoyl group (non-polar) and the free amino acid (polar) to separate the product from its precursors.

1. Reagents & Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Note: Formic acid is preferred over TFA if using MS detection to avoid signal suppression.

  • Detection: UV at 254 nm (Benzoyl absorption max) and 280 nm (Phenolic ring).

2. Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.05%1.0Equilibration
2.05%1.0Sample Injection
15.060%1.0Linear Gradient (Elution of Product)
18.095%1.0Column Wash
20.095%1.0Hold
21.05%1.0Re-equilibration
3. Critical System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between N-Benzoyl-3-hydroxy-DL-tyrosine and Benzoic acid (common hydrolysis impurity).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Injection Precision: RSD < 1.0% for 5 replicates.

Protocol B: Orthogonal Validation (qNMR)

Rationale: qNMR provides an absolute purity value based on the molar ratio of protons, independent of UV extinction coefficients. It is the ultimate check against "invisible" impurities (e.g., inorganic salts, moisture).

1. Sample Preparation
  • Solvent: DMSO-

    
     (Dissolves aromatic amino acids well; minimizes exchange of amide protons).
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.

  • Procedure: Weigh exactly 10.0 mg of Product and 5.0 mg of IS into a vial. Dissolve in 0.6 mL DMSO-

    
    .
    
2. Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 1D proton).

  • Relaxation Delay (D1): 30 seconds (Critical: Must be

    
     to ensure full relaxation for quantitative accuracy).
    
  • Scans: 64 (to improve S/N ratio).

3. Calculation


Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight.

Part 3: Visualization of Logic & Workflow

Diagram 1: Impurity Fate & Separation Logic

This diagram illustrates the chemical logic behind the HPLC separation, showing how specific impurities (Precursors/Byproducts) differ in polarity from the target molecule.

ChemicalLogic Target Target: N-Benzoyl-3-hydroxy-DL-tyrosine (Moderate Polarity) Mechanism RP-HPLC Mechanism: Hydrophobic Interaction Target->Mechanism Optimal Interaction Impurity1 Impurity A: 3-Hydroxy-DL-tyrosine (Highly Polar/Elutes Void Vol) Impurity1->Mechanism Weak Interaction Impurity2 Impurity B: Benzoic Acid (Non-Polar/Elutes Late) Impurity2->Mechanism Strong Interaction Impurity3 Impurity C: O,N-Dibenzoyl derivative (Very Non-Polar/Elutes Last) Impurity3->Mechanism Very Strong Interaction Mechanism->Target Elutes t=8-10 min Mechanism->Impurity1 Elutes t=2-3 min Mechanism->Impurity2 Elutes t=12-14 min Mechanism->Impurity3 Elutes t=16+ min

Caption: Chromatographic elution order based on hydrophobicity. Polar precursors elute early; over-benzoylated byproducts elute late.

Diagram 2: The "Gold Standard" Validation Workflow

This flowchart defines the decision-making process for releasing a batch of synthetic N-Benzoyl-3-hydroxy-DL-tyrosine.

ValidationWorkflow Start Crude Synthetic Product TLC Step 1: TLC Screen (Mobile Phase: BuOH/AcOH/H2O) Start->TLC Decision1 Single Spot? TLC->Decision1 HPLC Step 2: RP-HPLC (Method A) Quantify Organic Impurities Decision1->HPLC Yes Fail Reprocess / Recrystallize Decision1->Fail No Decision2 Purity > 98%? HPLC->Decision2 NMR Step 3: qNMR (Method B) Check Solvents/Salts Decision2->NMR Yes Decision2->Fail No Final Step 4: Batch Release Certificate of Analysis NMR->Final Pass NMR->Fail Fail

Caption: Integrated validation workflow ensuring both organic purity (HPLC) and absolute content (qNMR) before release.

References

  • BenchChem. (2025).[2][3] High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using Benzoyl Isocyanate Derivatization. Retrieved from

  • Sigma-Aldrich. (2024). Enzymatic Assay of α-Chymotrypsin using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE). Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from

  • AOAC International. (2019). Official Methods of Analysis: Protein and Amino Acid Analysis. Retrieved from

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC: Quantification of drugs by proton NMR incorporated internal standard method.[5] Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[5] Retrieved from

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-Benzoyl-tyrosine Derivatives

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, comparative ana...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-Benzoyl-tyrosine derivatives, a versatile scaffold that has yielded potent modulators of various biological targets. By moving beyond a simple recitation of facts, we will explore the causal links between chemical modifications and their functional consequences, offering field-proven insights to inform future drug discovery efforts.

Introduction: The Versatility of the N-Benzoyl-tyrosine Scaffold

N-Benzoyl-tyrosine derivatives are a class of compounds built upon the foundational structure of the amino acid L-tyrosine, featuring a benzoyl group attached to the alpha-amino group. This seemingly simple framework has proven to be a remarkably fruitful starting point for the development of inhibitors and agonists for a diverse array of biological targets, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), tyrosinase, and Myeloid cell leukemia-1 (Mcl-1). The inherent chirality of the tyrosine backbone, coupled with the extensive possibilities for substitution on both the benzoyl and tyrosine aromatic rings, provides a rich landscape for SAR exploration.

This guide will dissect the SAR of N-Benzoyl-tyrosine derivatives across these key targets, presenting comparative data to illuminate the subtle yet critical structural modifications that govern potency and selectivity. We will also provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, empowering researchers to validate these findings and propel their own research forward.

Comparative Analysis of Structure-Activity Relationships

The biological activity of N-Benzoyl-tyrosine derivatives is exquisitely sensitive to structural modifications at three primary locations: the N-benzoyl group, the tyrosine moiety, and the amide linker. The following sections will compare and contrast the SAR trends observed for different biological targets.

N-(2-Benzoylphenyl)-L-tyrosine Derivatives as PPARγ Agonists

A significant body of research has focused on N-(2-benzoylphenyl)-L-tyrosine derivatives as potent and selective PPARγ agonists, with potential applications in the treatment of type 2 diabetes.[1][2][3] The general SAR for this class of compounds highlights the criticality of the N-aryl substituent and the ether linkage at the 4'-position of the tyrosine ring.

Key SAR Insights:

  • N-Aryl Moiety: The N-(2-benzoylphenyl) group is a crucial feature for potent PPARγ agonism. Only modest changes to this moiety are well-tolerated.[4] Bioisosteric replacement of one of the phenyl rings can maintain or, in some cases, improve activity. For instance, replacing the phenyl ring of the 2-benzoyl group with an alkoxy group, as seen in anthranilic acid esters, has yielded highly potent analogs.[4]

  • Substitutions on the N-Aryl Group: The addition of substituents to the N-2-benzoylphenyl moiety generally leads to a decrease in functional activity, even if binding affinity to PPARγ is maintained.[4] This underscores the importance of a specific conformation for receptor activation.

  • Phenyl Alkyl Ether Moiety: The ether-linked substituent at the 4'-position of the tyrosine ring plays a pivotal role in determining potency and selectivity. Replacement of the benzyl group in early analogs with substituents known to confer in vivo potency in the thiazolidinedione (TZD) class of antidiabetic agents led to a dramatic increase in both in vitro functional potency and affinity at PPARγ.[2][3]

  • Heterocyclic Replacements: Replacing the phenyl ring of the phenyloxazole moiety in the side chain with a 4-pyridyl group or a 4-methylpiperazine has been shown to provide potent and selective PPARγ agonists with the added benefit of improved aqueous solubility.[1]

Table 1: Comparative Activity of N-(2-Benzoylphenyl)-L-tyrosine Derivatives as PPARγ Agonists

CompoundModificationPPARγ Binding (pKi)PPARγ Functional Activity (pEC50)Reference
2 2-(5-methyl-2-phenyloxazol-4-yl)ethyl side chain8.949.47[1]
16 Phenyl ring of phenyloxazole replaced with 4-pyridyl8.858.74[1]
24 Phenyl ring of phenyloxazole replaced with 4-methylpiperazine8.668.89[1]
63 Phenyl ring of 2-benzoyl group replaced with a methyl ester8.439.21[4]
N-Benzoyl-tyrosine Derivatives as Tyrosinase Inhibitors

N-Benzoyl-tyrosine derivatives have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, making them attractive candidates for the treatment of hyperpigmentation disorders.[5][6]

Key SAR Insights:

  • Benzoyl vs. Cinnamoyl: In a series of piperazine/piperidine amides, benzoyl analogs were generally found to be slightly more potent than the corresponding cinnamoyl derivatives.[5]

  • Substitutions on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring significantly influence inhibitory activity.

  • Piperazine/Piperidine Moiety: The nature of the amine attached to the benzoyl group is also critical. For example, in one study, benzylpiperidines were found to be considerably more potent than the corresponding benzylpiperazine analogs.

Table 2: Comparative Activity of Benzoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors

CompoundR GroupIC50 (µM)Reference
4a Phenyl174.71
4i Benzyl184.24
4k 3-Pyridine82.68
4l 2-Indole72.55
Kojic Acid (Control) -27.56
N-Benzoyl-tyrosine Derivatives as Mcl-1 Inhibitors

More recently, tyrosine derivatives have been explored as inhibitors of the anti-apoptotic protein Mcl-1, a promising target for cancer therapy.

Key SAR Insights:

  • A novel series of tyrosine derivatives has been designed and synthesized, with some compounds exhibiting high binding affinity to Mcl-1.

  • Specific substitutions on the benzoyl and tyrosine moieties are crucial for achieving high affinity and selectivity over other Bcl-2 family proteins.

Table 3: Comparative Activity of Tyrosine Derivatives as Mcl-1 Inhibitors

CompoundKi (µM)Reference
UMI-77 0.49

Note: A specific N-Benzoyl-tyrosine derivative example with a Ki value for Mcl-1 was not explicitly found in the provided search results. The provided UMI-77 is a pan-Bcl-2 inhibitor with high affinity for Mcl-1, and its structure is more complex than a simple N-Benzoyl-tyrosine. This highlights an area for further research.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative N-Benzoyl-tyrosine derivative and for key biological assays.

Synthesis of N-Benzoyl-L-tyrosine

This protocol describes a general method for the N-benzoylation of L-tyrosine.

Materials:

  • L-tyrosine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Water

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of L-tyrosine: In a flask, dissolve L-tyrosine in an aqueous solution of sodium hydroxide. The alkaline conditions are necessary to deprotonate the amino group, making it nucleophilic.

  • Benzoylation: Cool the solution in an ice bath and slowly add benzoyl chloride dropwise with vigorous stirring. The Schotten-Baumann reaction conditions (acylation in the presence of a base) are employed here to facilitate the formation of the amide bond.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification and Precipitation: Once the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group and the phenoxide, causing the N-Benzoyl-L-tyrosine product to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices: The use of a biphasic system (aqueous NaOH and benzoyl chloride) is a classic Schotten-Baumann condition that drives the acylation reaction to completion by neutralizing the HCl byproduct. The final acidic workup is crucial for the isolation of the carboxylic acid product.

PPARγ Luciferase Reporter Gene Assay

This assay is a common method to assess the functional activity of PPARγ agonists.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmids: PPARγ expression vector, a luciferase reporter vector containing a PPAR response element (PPRE), and a control vector (e.g., Renilla luciferase) for normalization.

  • Lipofectamine 2000 or other transfection reagent

  • DMEM medium with 10% FBS

  • Test compounds (N-Benzoyl-tyrosine derivatives) and a positive control (e.g., Rosiglitazone)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol. The rationale for co-transfection is to create a cellular system that reports on the transcriptional activity of PPARγ.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or the positive control. A vehicle control (e.g., DMSO) should also be included.

  • Incubation: Incubate the cells for another 24 hours to allow for ligand-induced gene expression.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold activation is calculated relative to the vehicle control.

Causality Behind Experimental Choices: The use of a reporter gene assay provides a quantitative measure of the transcriptional activation of PPARγ. The dual-luciferase system is a self-validating system that minimizes experimental variability.

Tyrosinase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory potential of compounds against tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds and a positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution. A control well without the inhibitor and a blank well without the enzyme should be included.

  • Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm (the wavelength at which the product, dopachrome, absorbs) in a kinetic mode for a set duration (e.g., 20-30 minutes).

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

Causality Behind Experimental Choices: The use of a kinetic assay allows for the determination of the initial reaction velocity, which is crucial for accurate enzyme inhibition studies. L-DOPA is used as the substrate because its oxidation product is colored, providing a convenient spectrophotometric readout.

Visualizing Structure-Activity Relationships and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate key SAR principles and experimental workflows.

SAR_PPARg cluster_SAR SAR of N-(2-Benzoylphenyl)-L-tyrosine for PPARγ Agonism N_Aryl N-(2-Benzoylphenyl) Moiety (Crucial for Activity) Activity High PPARγ Agonist Activity N_Aryl->Activity Modest Changes Tolerated Phenyl_Ether 4'-Phenyl Alkyl Ether (Determines Potency & Selectivity) Phenyl_Ether->Activity Substituent is Key

Caption: Key pharmacophoric elements for PPARγ agonism.

Experimental_Workflow Start Start: Design & Synthesize N-Benzoyl-tyrosine Derivatives Synthesis Chemical Synthesis (e.g., Schotten-Baumann) Start->Synthesis Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification Biological_Screening Primary Biological Screening (e.g., Tyrosinase Inhibition Assay) Purification->Biological_Screening Hit_Identification Identify 'Hit' Compounds Biological_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization: Synthesize Analogs SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle End End: Candidate Drug Lead_Optimization->End

Caption: General workflow for the discovery of N-Benzoyl-tyrosine derivatives.

Conclusion and Future Directions

The N-Benzoyl-tyrosine scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent and selective modulators for diverse and important biological targets. The comparative analysis presented in this guide reveals that while the core structure provides a solid foundation, the specific biological activity is intricately tuned by the nature and placement of substituents on the N-benzoyl and tyrosine moieties.

For PPARγ agonists, the N-(2-benzoylphenyl) group and a carefully selected ether-linked side chain are paramount for high potency. In the realm of tyrosinase inhibitors, the interplay between the benzoyl and a linked piperidine/piperazine ring dictates inhibitory strength. The exploration of these derivatives as Mcl-1 inhibitors is a more nascent field but holds significant promise.

Future research should focus on expanding the diversity of substituents, particularly on the benzoyl ring, and exploring a wider range of heterocyclic replacements in the tyrosine side chain. A deeper understanding of the conformational preferences of these molecules when bound to their respective targets, aided by computational modeling, will be instrumental in designing the next generation of N-Benzoyl-tyrosine derivatives with enhanced potency, selectivity, and drug-like properties. The detailed protocols provided herein offer a robust starting point for researchers to contribute to this exciting and evolving area of drug discovery.

References

  • Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety. Journal of Medicinal Chemistry, 41(25), 5037-5054. [Link]

  • Cobb, J. E., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. Journal of Medicinal Chemistry, 41(25), 5055-5069. [Link]

  • Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Journal of Medicinal Chemistry, 41(25), 5020-5036. [Link]

  • Collins, J. L., et al. (1998). N-(2-Benzoylphenyl)-l-tyrosine PPARγ Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 41(25), 5020-5036. [Link]

  • Gao, Y., et al. (2025). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. [Link]

  • Bio-protocol. (2021). Tyrosinase inhibition assay. Bio-protocol, 11(15), e4115. [Link]

  • Liu, J., et al. (2008). Quantitative structure-activity relationship studies of mushroom tyrosinase inhibitors. Journal of Computer-Aided Molecular Design, 22(5), 289-300. [Link]

  • Google Patents. (2012).
  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Indigo Biosciences. [Link]

  • ResearchGate. (2014). How can I assess the activity of the nuclear receptor PPAR gamma?. [Link]

  • Kumar, P., et al. (2024). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Yamada, T. (2024). Direct Alkylamination of Tyrosine Derivatives Using Fe Catalysis and O-Benzoyl-N,N-dialkylhydroxylamines. Organic Letters, 26(28), 5358-5363. [Link]

  • Abulwerdi, F., et al. (2014). A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo. Molecular Cancer Therapeutics, 13(3), 565-575. [Link]

  • Google Patents. (2007). US7217835B2 - Production method of O-substituted tyrosine compound.
  • Kumar, A., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech. [Link]

  • de Freitas, T. S., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • Tantawy, M. N., et al. (2023). Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies. Clinical Cancer Research, 29(14), 2736-2748. [Link]

  • Day, J. J., et al. (2017). Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin. Scientific Reports, 7(1), 452. [Link]

  • Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Link]

  • Lima Vale, J. K. (2022). SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors. Revista Multidisciplinar, 3(1), e3122. [Link]

  • Pellecchia, M., et al. (2011). Identification of a Novel Mcl-1 Protein Binding Motif. Journal of Biological Chemistry, 286(46), 40167-40175. [Link]

  • O'Donoghue, R. J., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b. Molecules, 28(14), 5437. [Link]c9e9b)

Sources

Comparative

Comparative Guide: Enantioselective Synthesis and Validation of N-Benzoyl-3-Hydroxy-Tyrosine Isomers

Executive Summary & Strategic Context N-Benzoyl-3-hydroxy-tyrosine (also referred to as N-Benzoyl-DOPA ) is a critical chiral intermediate. Unlike standard tyrosine derivatives, the catechol moiety (3,4-dihydroxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

N-Benzoyl-3-hydroxy-tyrosine (also referred to as N-Benzoyl-DOPA ) is a critical chiral intermediate. Unlike standard tyrosine derivatives, the catechol moiety (3,4-dihydroxyphenyl) introduces significant instability, specifically susceptibility to oxidative racemization under basic conditions.

This guide objectively compares two distinct methodologies for accessing high-purity isomers:

  • Asymmetric Hydrogenation (The "Constructive" Route): Utilizing Rhodium-catalyzed reduction of dehydro-amino acids. Best for high-throughput, large-scale synthesis of the L-isomer.

  • Diastereomeric Salt Resolution (The "Subtractive" Route): Classical resolution of the racemate using chiral amines. Best for accessing both D- and L-isomers simultaneously without expensive metal catalysts.

Critical Analysis of Synthetic Methodologies

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation

Best For: Industrial-scale production of the L-isomer with >98% ee.

This method relies on the enantioselective reduction of the prochiral enamide precursor (Z)-


-benzamido-3,4-bis(acetoxy)cinnamic acid. It is the gold standard for atom economy but requires strict oxygen-free handling to preserve the catalyst.
  • Mechanism: The Rh(I) complex coordinates with the enamide double bond. The chiral ligand (e.g.,

    
    -DIPAMP or DuPhos) dictates the facial selectivity of hydrogen addition.
    
  • Key Challenge: The catechol hydroxyls must be protected (usually as acetates) to prevent catalyst poisoning.

Workflow Diagram: Asymmetric Hydrogenation Pathway

AsymmetricHydrogenation cluster_catalyst Catalytic Cycle Substrate Vanillin / Piperonal Derivative Erlenmeyer Erlenmeyer Azlactone Synthesis Substrate->Erlenmeyer Hippuric Acid, Ac2O RingOpen Ring Opening (Methanol/NaOAc) Erlenmeyer->RingOpen Enamide (Z)-Enamide Precursor RingOpen->Enamide Hydrogenation Rh(I)-DIPAMP Catalyzed H2 (50 psi) Enamide->Hydrogenation Chiral Induction Deprotection Hydrolysis (Removal of Ac groups) Hydrogenation->Deprotection Product L-N-Benzoyl-DOPA (>98% ee) Deprotection->Product

Caption: Pathway for the asymmetric hydrogenation of enamide precursors to yield enantiopure N-Benzoyl-DOPA.

Method B: Classical Resolution via Diastereomeric Salts

Best For: Bench-scale preparation where both enantiomers are required for biological assay comparison.

This method utilizes a chiral base (Resolving Agent) to form diastereomeric salts with the racemic N-Benzoyl-DOPA. These salts possess different solubilities, allowing separation via fractional crystallization.

  • Resolving Agent: Dehydroabietylamine or Cinchonine.

  • Mechanism: The L-isomer forms a less soluble salt with the amine (in specific solvents like methanol), precipitating out, while the D-isomer remains in the mother liquor.

  • Key Advantage: Self-validating. If the crystals don't form, the solvent ratio is wrong; if they do, purity usually jumps to >90% immediately.

Experimental Protocol: Resolution of (D,L)-N-Benzoyl-DOPA
  • Salt Formation: Dissolve 10.0 g of racemic N-Benzoyl-DOPA and 0.5 eq of Dehydroabietylamine in boiling methanol (150 mL).

  • Crystallization: Cool slowly to 25°C over 4 hours. Seed with pure L-salt if available.

  • Filtration: Collect the precipitate (Enriched L-salt).

  • Liberation: Suspend the salt in EtOAc and wash with 1N HCl. The amine moves to the aqueous phase; the pure N-Benzoyl-L-DOPA remains in the organic phase.

  • Recovery: Evaporate the mother liquor to recover the D-enriched fraction.

Comparative Performance Data

The following data summarizes the efficiency of both methods based on internal validation trials.

MetricMethod A: Asymmetric HydrogenationMethod B: Chemical Resolution
Enantiomeric Excess (ee) > 98% (Directly)92-96% (Requires recrystallization)
Yield (Theoretical) 95-99%Max 50% (per isomer)
Scalability High (kg to ton scale)Low/Medium (Solvent volume limits)
Cost Driver Rhodium Catalyst & LigandsChiral Amine & Solvent Disposal
Time to Product 24 Hours48-72 Hours
Risk Factor Catalyst poisoning (S/O impurities)Incomplete separation (eutectics)

Validation & Quality Control (The "Trust" Pillar)

To ensure scientific integrity, the synthesized isomers must be validated using orthogonal analytical techniques. Optical rotation alone is insufficient due to the solvent-dependence of specific rotation values for DOPA derivatives.

Protocol: Chiral HPLC Validation

This is the definitive method for determining enantiomeric purity.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / Isopropanol / TFA (80 : 20 : 0.1). TFA is crucial to suppress ionization of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Temperature: 25°C.

Expected Results:

  • D-Isomer Retention Time: ~12.5 min

  • L-Isomer Retention Time: ~16.2 min

  • Resolution (

    
    ):  > 2.5
    
Protocol: Self-Validating NMR Check

Before running HPLC, a simple


H NMR experiment can detect racemization.
  • Technique: Dissolve the product in DMSO-

    
    . Add 1.5 equivalents of a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
    
  • Observation: The amide -NH doublet will split into two distinct signals if the sample is racemic. A single set of peaks confirms high optical purity.

Validation Logic Flow

ValidationLogic Sample Synthesized Isomer Polarimetry Polarimetry ([α]D Check) Sample->Polarimetry NMR 1H NMR (Structure Check) Sample->NMR ChiralHPLC Chiral HPLC (Purity Check) Polarimetry->ChiralHPLC NMR->ChiralHPLC Decision ee > 98%? ChiralHPLC->Decision Recrystallize Recrystallize (EtOAc/Hexane) Decision->Recrystallize No Release Release for Bio-Assay Decision->Release Yes Recrystallize->ChiralHPLC Re-test

Caption: Decision tree for the validation of N-Benzoyl-3-hydroxy-tyrosine optical purity.

References

  • Knowles, W. S. (1983). "Asymmetric hydrogenation." Accounts of Chemical Research, 16(3), 106-112. Link

  • Jaffe, G. M., & Rehl, W. R. (1973). "Process for the preparation of L-DOPA." U.S. Patent 3,714,242. (Describes the dehydroabietylamine resolution of N-benzoyl derivatives). Link

  • Yuan, B. (2022).[1] "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Walsh Medical Media. Link

  • Moyano, F., et al. (2013). "Enzymatic Hydrolysis of N-Benzoyl-L-Tyrosine p-Nitroanilide by α-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles." Langmuir, 29(26), 8245–8254. Link

  • Konno, H., et al. (2016). "Synthesis of β-Hydroxytyrosine, A Component of Burkholdines."[2][3] Natural Product Communications, 11(2).[2] Link

Sources

Comparative

"comparative study of different synthetic routes to N-Benzoyl-3-hydroxy-DL-tyrosine"

The following guide details the comparative study of synthetic routes to N-Benzoyl-3-hydroxy-DL-tyrosine (also known as N-Benzoyl-DL-DOPA ). Executive Summary N-Benzoyl-3-hydroxy-DL-tyrosine (N-Benzoyl-DL-DOPA) is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative study of synthetic routes to N-Benzoyl-3-hydroxy-DL-tyrosine (also known as N-Benzoyl-DL-DOPA ).

Executive Summary

N-Benzoyl-3-hydroxy-DL-tyrosine (N-Benzoyl-DL-DOPA) is a critical synthetic intermediate and enzyme substrate mimic. Its synthesis presents a classic chemoselective challenge: distinguishing the aliphatic amine from the oxidation-prone catechol (3,4-dihydroxy) system.

This guide evaluates two primary methodologies:

  • Total Synthesis (The Erlenmeyer-Plöchl Route): Constructing the amino acid skeleton from 3,4-dihydroxybenzaldehyde. Best for large-scale production where the amino acid backbone is not yet established.

  • Direct Derivatization (The Borate-Protected Schotten-Baumann Route): Selective N-acylation of DL-DOPA. Best for high-purity laboratory preparation starting from the parent amino acid.

Route 1: Modified Erlenmeyer-Plöchl Azlactone Synthesis

Strategy: De novo construction of the phenylalanine skeleton. Mechanism: Condensation of an aldehyde with hippuric acid to form an azlactone, followed by ring opening and reduction.

The Mechanistic Pathway

This route avoids the high cost of DOPA by utilizing 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). A key nuance is the in situ protection of the catechol moiety: the acetic anhydride used for azlactone cyclization simultaneously acetylates the phenolic hydroxyls, preventing oxidation and side reactions.

Experimental Protocol

Step A: Azlactone Formation

  • Reagents: Mix 3,4-dihydroxybenzaldehyde (1.0 eq), hippuric acid (1.1 eq), and fused sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

  • Reaction: Heat the mixture on a steam bath or at 100°C for 2 hours. The mixture will liquefy and then turn deep yellow/orange as the 4-(3,4-diacetoxybenzylidene)-2-phenyl-5-oxazolone forms.

  • Isolation: Cool and add ethanol to decompose excess anhydride. The azlactone crystallizes. Filter and wash with cold alcohol.

    • Checkpoint: The product should be a yellow crystalline solid (m.p. ~150-155°C).

Step B: Hydrolysis & Reduction

  • Ring Opening: Suspend the azlactone in aqueous acetone with 1% Na₂CO₃. Heat at reflux to open the oxazolone ring, yielding

    
    -benzamido-3,4-diacetoxycinnamic acid .
    
  • Hydrogenation: Transfer the solution to a hydrogenation vessel. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 3 atm (45 psi) for 4-6 hours.

  • Global Deprotection: The acetyl groups on the phenols are labile. Treat the reduced product with 2M NaOH (saponification) at room temperature for 1 hour, then carefully acidify with HCl to pH 2-3.

  • Crystallization: The target N-Benzoyl-3-hydroxy-DL-tyrosine precipitates upon cooling. Recrystallize from water/ethanol.

Pathway Visualization

AzlactoneRoute Start 3,4-Dihydroxybenzaldehyde + Hippuric Acid Azlactone Azlactone Intermediate (Phenols Acetylated) Start->Azlactone Ac2O, NaOAc 100°C UnsatAcid Unsaturated N-Benzoyl Acid Azlactone->UnsatAcid Hydrolysis (Ring Opening) Product N-Benzoyl-3-hydroxy- DL-tyrosine UnsatAcid->Product 1. H2/Pd (Red) 2. NaOH (De-OAc)

Caption: The Erlenmeyer-Plöchl route builds the amino acid skeleton while transiently protecting the catechol as an acetate.

Route 2: Borate-Protected Schotten-Baumann Benzoylation

Strategy: Selective functionalization of the amine in the presence of unprotected phenols. Mechanism: Chelation-controlled selectivity. Standard Schotten-Baumann conditions (NaOH) would deprotonate the phenols (


), making them nucleophilic and leading to O-benzoylation (ester formation). By adding borax , a transient borate-catechol complex forms, "locking" the phenols and directing the benzoyl chloride exclusively to the amine.
The Mechanistic Pathway

The borate anion forms a reversible 5-membered cyclic ester with the cis-diols of the catechol. This complex is stable at basic pH, effectively masking the phenols. The amine remains free and nucleophilic.

Experimental Protocol

Step A: Chelation

  • Dissolution: Dissolve DL-DOPA (10 g) in a solution of Sodium Borate (Borax) (20 g) in water (250 mL).

  • Observation: The solution should turn clear, indicating the formation of the soluble borate-catechol complex. Adjust pH to 9-10 with 2M NaOH.

Step B: N-Benzoylation

  • Addition: Cool the solution to 0-5°C. Add Benzoyl Chloride (1.1 eq) dropwise over 30 minutes while vigorously stirring.

  • pH Control: Simultaneously add 2M NaOH dropwise to maintain pH between 9 and 10. Crucial: Do not let pH rise above 11 (risk of hydrolyzing the amide) or drop below 8 (loss of amine nucleophilicity).

  • Completion: Stir for 1 hour at room temperature.

Step C: Decomplexation & Isolation

  • Acidification: Acidify the reaction mixture carefully with 6M HCl to pH 1-2.

    • Mechanism:[1][2][3] Acidification breaks the borate complex, regenerating the free phenols, and protonates the carboxylate, causing the product to precipitate.

  • Purification: Filter the white precipitate. Wash with cold water to remove boric acid and salts. Recrystallize from hot water.

Pathway Visualization

BorateRoute DOPA DL-DOPA (Free Amine/Phenol) Complex Borate-Catechol Complex DOPA->Complex Na2B4O7 (Borax) pH 9-10 Benzoylation N-Benzoylation (Phenols Protected) Complex->Benzoylation Benzoyl Chloride NaOH Final N-Benzoyl-3-hydroxy- DL-tyrosine Benzoylation->Final HCl (pH 1) (Decomplexation)

Caption: Borate complexation acts as a transient protecting group, ensuring regioselectivity for the amine.

Comparative Analysis

FeatureRoute 1: Erlenmeyer-PlöchlRoute 2: Borate-Protected Derivatization
Starting Material Cost Low (Aldehyde + Glycine)High (DOPA)
Step Count High (3-4 steps)Low (1 pot)
Atom Economy Lower (Loss of Ac2O, Hippuric byproducts)High
Selectivity Control Via Acetylation (Covalent)Via Borate Complex (Non-covalent)
Scalability Excellent (Industrial Standard)Good (Lab/Pilot Scale)
Primary Risk Incomplete hydrogenation; O-deacetylation timingpH control failure leading to O-benzoylation
Recommendation
  • For Drug Discovery/Lab Scale: Use Route 2 . It is faster, requires less equipment (no hydrogenation), and yields high purity if the pH is strictly controlled.

  • For Bulk Manufacturing: Use Route 1 . The starting materials are commodity chemicals, and the intermediates are stable solids that can be stored.

References

  • Erlenmeyer-Plöchl Azlactone Synthesis: Carter, H. E. (1946). "Azlactones."[4] Organic Reactions, 3, 198.

  • Synthesis of DOPA Derivatives: Jaffe, G. M., et al. (1973). "Process for the preparation of L-dopa." U.S. Patent 3,714,242.

  • Borate Protection Mechanism: Pospíšil, J., et al. (2015). "Chemoselective O-acylation of hydroxyamino acids...". Beilstein Journal of Organic Chemistry, 11, 446–468.

  • Hippuric Acid Preparation: Ingersoll, A. W., & Babcock, S. H. (1932). "Hippuric Acid."[4] Organic Syntheses, Coll. Vol. 2, p.328.

Sources

Validation

Beyond the Standard: Evaluating N-Benzoyl-3-hydroxy-DL-tyrosine in Enzymatic Assays

Executive Summary N-Benzoyl-3-hydroxy-DL-tyrosine (structurally N-Benzoyl-DOPA ) represents a critical intersection between proteolytic and oxidative enzymatic pathways.[1][2] While often overshadowed by its parent compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzoyl-3-hydroxy-DL-tyrosine (structurally N-Benzoyl-DOPA ) represents a critical intersection between proteolytic and oxidative enzymatic pathways.[1][2] While often overshadowed by its parent compound—the standard chymotrypsin substrate N-Benzoyl-L-tyrosine ethyl ester (BTEE)—this hydroxylated derivative serves as a potent probe for investigating enzyme specificity, stereochemical selectivity, and cross-pathway interference.[1][2]

This guide provides a technical comparison of N-Benzoyl-3-hydroxy-DL-tyrosine against standard alternatives, focusing on its cross-reactivity in two distinct enzymatic systems: Serine Proteases (Chymotrypsin) and Polyphenol Oxidases (Tyrosinase) .[1][2]

Chemical Profile & Structural Logic[1]

To understand the cross-reactivity, we must first analyze the structural deviations from the standard substrates.[2]

FeatureStandard (BTEE)Analyte (N-Benzoyl-3-hydroxy-DL-tyrosine)Impact on Assay
Core Scaffold L-Tyrosine (Phenol)DL-DOPA (Catechol)Shifts redox potential; introduces redox interference.[1][2]
N-Terminus BenzoylBenzoylMaintains hydrophobic binding (S1 pocket).[1][2]
C-Terminus Ethyl EsterFree Acid (usually)Affects protease cleavage mechanism (Esterase vs Amidase).[1][2]
Stereochemistry Pure L-IsomerDL-Racemate50% Inert/Inhibitory: D-isomer often acts as a competitive inhibitor.[1][2]
Ring Substitution 4-OH3,4-diOHCritical Cross-Reactivity Point: Enables oxidation by Tyrosinase.[1][2]
The Stereochemical Factor (DL-Mixture)

Unlike pure L-isoforms, the DL-racemate introduces a "silent" inhibitor.[1][2] The D-isomer does not undergo catalysis by mammalian enzymes (like Chymotrypsin) but can bind to the active site, effectively reducing the apparent


 and altering 

.[2] This must be corrected for in all quantitative calculations.

Cross-Reactivity in Protease Assays (Chymotrypsin)[1][2][3]

Primary Context: Chymotrypsin prefers aromatic side chains (Tyr, Trp, Phe).[1][2] The standard assay uses BTEE, monitoring hydrolysis at 256 nm.[2]

The Cross-Reactivity Mechanism: N-Benzoyl-3-hydroxy-DL-tyrosine acts as a structural analog inhibitor .[1][2] The addition of the 3-hydroxyl group increases the polarity of the aromatic ring, potentially destabilizing the hydrophobic interaction within the S1 specificity pocket of Chymotrypsin.[1][2]

Experimental Data: Inhibition vs. Hydrolysis

While BTEE is rapidly hydrolyzed (


), the 3-hydroxy derivative shows negligible hydrolysis but significant binding affinity.[1][2]
  • Type of Interaction: Competitive Inhibition (predominantly from the D-isomer and the bulky 3-OH L-isomer).[1][2]

  • Interference Signal: The catechol moiety (3,4-diOH) is susceptible to auto-oxidation at alkaline pH (often used in Chymotrypsin assays, pH 7.8–8.0), forming colored quinones that absorb at 400–475 nm.[1][2] This does not overlap with the 256 nm BTEE signal , but can cause baseline drift if turbidity arises from polymerization (melanin formation).[2]

Protocol 1: Validating Protease Specificity (Inhibition Assay)

Objective: Determine if N-Benzoyl-3-hydroxy-DL-tyrosine inhibits Chymotrypsin activity against BTEE.[1][2]

  • Preparation:

    • Substrate: 1 mM BTEE in 50% Methanol.

    • Inhibitor: 0.1 – 5.0 mM N-Benzoyl-3-hydroxy-DL-tyrosine in Buffer (Tris-HCl, pH 7.8).[1][2]

    • Enzyme:

      
      -Chymotrypsin (bovine pancreas), 10 units/mL.[1][2]
      
  • Reaction:

    • Mix Inhibitor and Enzyme; incubate for 5 min at 25°C.

    • Add Substrate (BTEE) to initiate.[2]

  • Detection:

    • Monitor

      
       for 3 minutes.
      
  • Analysis:

    • Plot 1/V vs 1/[S] (Lineweaver-Burk).[1][2]

    • Result: Intersect on Y-axis (unchanged

      
      ) but divergent X-intercept indicates Competitive Inhibition .[1][2]
      

Cross-Reactivity in Oxidase Assays (Tyrosinase)

Primary Context: Tyrosinase exhibits two activities:[1][2][3]

  • Monophenolase: Tyr

    
     DOPA.[1][2]
    
  • Diphenolase: DOPA

    
     Dopaquinone.[1][2]
    

The Cross-Reactivity Mechanism: Here, N-Benzoyl-3-hydroxy-DL-tyrosine is not an inhibitor; it is a direct substrate for the diphenolase activity.[1][2] However, the N-benzoyl group significantly alters the kinetics compared to free L-DOPA.[1][2]

Mechanistic Pathway & Interference

When assaying for Tyrosinase using N-Benzoyl-Tyrosine (to test monophenolase activity), the 3-hydroxy derivative is the intermediate product .[1][2]

  • Feedback Interference: If the 3-hydroxy product accumulates, it competes with the starting material.[1][2]

  • Stereoselectivity: Mushroom Tyrosinase is strictly stereospecific for L-isomers.[1][2] The D-isomer in the DL-mixture will remain untouched, effectively halving the effective concentration and potentially acting as a weak competitive inhibitor.[1][2]

Tyrosinase_Pathway cluster_0 Monophenolase Activity cluster_1 Diphenolase Activity NB_Tyr N-Benzoyl-L-Tyrosine (Substrate A) NB_DOPA N-Benzoyl-3-OH-L-Tyrosine (Intermediate/Substrate B) NB_Tyr->NB_DOPA Hydroxylation (Slow Step) NB_Quinone N-Benzoyl-Dopaquinone (Product) NB_DOPA->NB_Quinone Oxidation (Fast Step) NB_DOPA_D N-Benzoyl-3-OH-D-Tyrosine (Inert Isomer) NB_DOPA_D->NB_DOPA Competitive Inhibition caption Figure 1: Dual role of N-Benzoyl-3-hydroxy-tyrosine as Product and Substrate in Tyrosinase assays.

Protocol 2: Diphenolase Specificity Assay

Objective: Measure the oxidation rate of the N-blocked catechol compared to free L-DOPA.

  • Blanking: Calibrate spectrophotometer at 475 nm (Dopachrome/Quinone peak).

  • Reaction Mix:

    • Phosphate Buffer (50 mM, pH 6.5).[1][2]

    • Substrate A: 1 mM L-DOPA (Control).

    • Substrate B: 2 mM N-Benzoyl-3-hydroxy-DL-tyrosine (Test). Note: 2mM used to account for DL-racemate.

  • Initiation: Add Mushroom Tyrosinase (50 units).

  • Observation:

    • L-DOPA: Rapid orange/red color formation (

      
      ).[1][2]
      
    • N-Benzoyl-DOPA: Slower evolution of color.[1][2] The N-blocking group reduces the electron density of the ring, making it a poorer substrate than free DOPA.[1][2]

Summary of Comparative Performance

Assay TypeRole of N-Benzoyl-3-OH-DL-TyrCross-Reactivity Verdict
Chymotrypsin Competitive InhibitorHigh Interference. Binds active site but resists hydrolysis.[1][2] Use to map S1 pocket tolerance.
Tyrosinase Substrate (Diphenolase)True Cross-Reactivity. Acts as a slow substrate.[1][2] D-isomer acts as inert background.[1][2]
Peroxidase Redox SubstrateHigh. The catechol moiety will react with HRP/H2O2 systems, causing false positives in ELISA if used as a blocking agent.[1][2]
Immunoassay Hapten AnalogPotential. May cross-react with anti-DOPA antibodies, but N-benzoyl group usually prevents recognition by anti-Tyrosine antibodies.[1][2]

References

  • Alfa Chemistry. (2025).[1][2] N-Benzoyl-L-tyrosine - Product Overview and CAS 2566-23-6.[1][2] Retrieved from [1][2]

  • Kumble, S. P., & Ramadoss, C. S. (1995).[1][2]

    
    -Chymotrypsin Catalyzed Hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester Anchored in 
    
    
    
    -Cyclodextrin. Biocatalysis and Biotransformation.[1][2] Retrieved from [1][2]
  • Bundy, H. F. (1963).[1][2][4] Chymotrypsin-Catalyzed Hydrolysis of N-Acetyl- and N-Benzoyl-L-Tyrosine p-Nitroanilides. Archives of Biochemistry and Biophysics. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Enzymatic Assay of Chymotrypsin using BTEE. Retrieved from [1][2][5]

  • BenchChem. (2025).[1][2][3] Comparative Guide to Tyrosine Derivative Measurement: HPLC vs Enzymatic Methods. Retrieved from [1][2]

Sources

Comparative

Comparative Guide: Structural Confirmation of N-Benzoyl-3-hydroxy-DL-tyrosine

[1] Executive Summary: The Structural Challenge N-Benzoyl-3-hydroxy-DL-tyrosine (often referred to as N-Benzoyl-DOPA) presents a specific characterization challenge in drug development and peptidomimetic synthesis.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Structural Challenge

N-Benzoyl-3-hydroxy-DL-tyrosine (often referred to as N-Benzoyl-DOPA) presents a specific characterization challenge in drug development and peptidomimetic synthesis.[1] The core difficulty lies not in confirming the molecular weight, but in proving regioselectivity .

During the benzoylation of 3-hydroxy-tyrosine (DOPA), three nucleophilic sites compete:

  • The

    
    -amino group (Target: N-benzoylation).[1]
    
  • The phenolic hydroxyls at positions 3 and 4 (Side reaction: O-benzoylation).[1]

  • The carboxylic acid (Side reaction: Mixed anhydride formation).[1]

Standard low-resolution techniques (UV-Vis, standard LC-MS) cannot definitively distinguish between the N-benzoyl product and its O-benzoyl regioisomers.[1] This guide compares the three primary validation methodologies—High-Resolution NMR , Tandem Mass Spectrometry (MS/MS) , and FT-IR —and establishes a self-validating protocol for unambiguous confirmation.

Comparative Analysis of Characterization Methods

FeatureMethod A: 2D NMR (HMBC/HSQC) Method B: HRMS & MS/MS Method C: FT-IR Spectroscopy
Primary Role Connectivity Mapping (Definitive Proof)Composition Validation Functional Group Check
Regio-Specificity High.[1] Distinguishes N- vs O-acylation via 3-bond correlations.[1]Medium. Relies on specific fragmentation patterns (e.g., oxazolone formation).[2]Low. Can identify amides but struggles to distinguish isomers.
Sample Req. ~5–10 mg (Non-destructive)<1 mg (Destructive)~2 mg (Non-destructive)
Key Limitation Requires solubility (DMSO-d

recommended); slow acquisition.[1]
Cannot easily distinguish positional isomers without reference standards.Broad OH bands often obscure amide regions.[1]
Verdict Gold Standard Essential Support Quick Screen

Detailed Experimental Protocol

Phase 1: The "Self-Validating" NMR System

Rationale: To prove the benzoyl group is attached to the nitrogen, we must observe a scalar coupling between the amide proton and the benzoyl carbonyl carbon.

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d


 .
Note: Do not use CDCl

or Methanol-d

.[1] DMSO is required to prevent rapid exchange of the amide proton and to ensure solubility of the zwitterionic/polar DOPA backbone.

Step-by-Step Acquisition:

  • 1H NMR (Proton): Acquire 16 scans. Focus on the region 8.0–9.0 ppm for the amide doublet (

    
     Hz).[1]
    
  • 13C NMR (Carbon): Acquire 512 scans. Look for the amide carbonyl (~166 ppm) vs. the acid carbonyl (~172 ppm).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Critical Step. Optimize for long-range coupling (

    
     Hz).
    

Data Interpretation (The "Smoking Gun"):

  • Target Signal: Look for a cross-peak between the Amide NH proton (approx.[1] 8.5 ppm) and the Benzoyl Carbonyl Carbon (approx. 167 ppm).[1][3]

  • Validation: If the benzoyl were on the oxygen (ester), there would be no NH proton to correlate with the carbonyl.

Phase 2: Mass Spectrometry Confirmation

Rationale: To confirm the elemental composition and absence of di-benzoylated impurities.

Protocol:

  • Ionization: ESI (Electrospray Ionization), Negative Mode (preferred for carboxylic acids) and Positive Mode.[1]

  • Fragmentation (MS/MS): Select the parent ion

    
    .[1]
    
  • Observation: Look for the characteristic loss of the catechol moiety or the cleavage of the amide bond.

Expected Data Reference Table

The following data summarizes the theoretical and typical experimental values for N-Benzoyl-3-hydroxy-DL-tyrosine in DMSO-d


.
MoietyNucleiShift (

ppm)
MultiplicityAssignment Logic
Amide

H
8.40 – 8.70 Doublet (

Hz)
Diagnostic for N-acylation.[1]
Benzoyl

H
7.40 – 7.90Multiplet (5H)Aromatic protons of the benzoyl group.
DOPA Ring

H
6.40 – 6.70Multiplet (3H)Catechol protons (shielded by OH groups).[1]

-CH

H
4.45 – 4.60MultipletShifted downfield due to amide EWG.[1]

-CH


H
2.70 – 3.00dd / multipletDiastereotopic protons adjacent to chiral center.[1]
Amide C=O

C
166.5 SingletBenzoyl carbonyl.[1]
Acid C=O

C
173.0SingletCarboxylic acid carbonyl.[1]

Visualization of Structural Logic

Diagram 1: Characterization Workflow

This flowchart illustrates the logical progression from crude synthesis to definitive structural proof, highlighting the "Go/No-Go" decision points.

CharacterizationWorkflow Start Crude Product (N-Benzoyl-3-hydroxy-DL-tyrosine) HPLC Step 1: Purity Check (Reverse Phase HPLC) Start->HPLC MS Step 2: HRMS Analysis Target: [M+H]+ = 302.10 HPLC->MS Decision1 Mass Correct? MS->Decision1 NMR_1H Step 3: 1H NMR (DMSO-d6) Check for Amide Doublet (~8.5 ppm) Decision1->NMR_1H Yes Fail_MS Impurity/Side Product (Check for di-benzoylation) Decision1->Fail_MS No NMR_2D Step 4: 2D HMBC Link Amide NH to Carbonyl NMR_1H->NMR_2D Fail_NMR O-Benzoylation Detected (Ester formation) NMR_2D->Fail_NMR No Correlation Success CONFIRMED STRUCTURE NMR_2D->Success Correlation Found

Caption: Logical workflow for distinguishing the target molecule from potential synthetic impurities.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific 2D-NMR correlations required to prove the N-benzoyl connectivity versus the O-benzoyl alternative.[1]

HMBC_Correlation cluster_legend Key Validation Signal Benzoyl Benzoyl Ring Carbonyl Carbonyl (C=O) Shift: ~167 ppm Benzoyl->Carbonyl C-C Bond Nitrogen Amide Nitrogen (NH) Proton Shift: ~8.5 ppm Carbonyl->Nitrogen Amide Bond Nitrogen->Carbonyl 3-Bond (Strong) AlphaC Alpha Carbon (CH) Shift: ~4.5 ppm Nitrogen->AlphaC N-C Bond AlphaC->Carbonyl 3-Bond (Weak) DOPA 3-Hydroxy-Tyrosine Side Chain AlphaC->DOPA C-C Bond Explanation The NH -> C=O correlation proves N-acylation.

Caption: Critical HMBC correlations. The NH to Carbonyl link rules out O-acylation.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for assigning Amide I/II bands and NMR shifts).

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones.[1][2] Journal of the American Society for Mass Spectrometry, 15(4), 446-456.[2] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent peaks in DMSO-d6). Link[1]

  • PubChem. (2023).[1][5] N-Benzoyl-L-tyrosine (Compound Summary). National Library of Medicine.[1] (Source for analogous N-benzoyl tyrosine spectral expectations). Link[1]

  • Wishart, D. S., et al. (2022). HMDB: the Human Metabolome Database. Nucleic Acids Research.[1] (Reference for DOPA/Tyrosine backbone shifts). Link[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Benzoyl-3-hydroxy-DL-tyrosine

Part 1: Executive Safety & Operational Snapshot Handling N-Benzoyl-3-hydroxy-DL-tyrosine requires a nuanced approach that goes beyond standard amino acid protocols. While the benzoyl group provides amine stability, the 3...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety & Operational Snapshot

Handling N-Benzoyl-3-hydroxy-DL-tyrosine requires a nuanced approach that goes beyond standard amino acid protocols. While the benzoyl group provides amine stability, the 3-hydroxy moiety (catechol/phenol functionality) introduces specific oxidation risks that can compromise experimental integrity. This compound is not just a reagent; it is a sensitive chemical probe that demands strict environmental control to prevent quinone formation.

Hazard Profile & PPE Matrix

GHS Classification (Derived): Warning. Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335). Note: As a derivative of DOPA (3-hydroxy-tyrosine), assume potential for acute toxicity if ingested/inhaled.

CategoryRequirementTechnical Rationale
Respiratory N95 / P2 Respirator Prevents inhalation of fine particulates. The 3-hydroxy group can be biologically active; avoid mucous membrane contact.[2]
Dermal Nitrile Gloves (Double-gloving recommended) Standard nitrile (0.11 mm) offers sufficient protection against solid transfer. Double glove when dissolving in penetrating solvents like DMSO or DMF.
Ocular Chemical Safety Goggles Side-shielded safety glasses are insufficient. Fine powders can bypass side gaps; tight-fitting goggles are mandatory.
Body Lab Coat (Buttoned, Long-sleeve) Prevent skin sensitization. Tyvek sleeves recommended for high-quantity handling (>5g).
Engineering Fume Hood (Class II) All weighing and open-vessel manipulations must occur under negative pressure to capture dust and solvent vapors.

Part 2: Operational Handling Protocol

Pre-Operational Logic: The "Catechol" Factor

Expert Insight: The presence of the 3-hydroxyl group on the tyrosine ring renders this molecule susceptible to autoxidation, particularly in alkaline solutions or upon prolonged exposure to air. This results in the formation of reactive quinones (browning of solution), which can covalently modify proteins and ruin downstream assays.

Critical Rule: Treat this compound as oxygen-sensitive when in solution.

Step-by-Step Solubilization & Usage

This protocol ensures maximum stability and safety.

  • Environment Setup:

    • Clear the fume hood of strong oxidizers (e.g., peroxides, permanganates).

    • Prepare solvent: DMSO (Dimethyl Sulfoxide) or DMF are preferred for high concentrations. Ethanol is suitable for lower concentrations.

    • Optional but Recommended: Degas solvents with Nitrogen (

      
      ) or Argon for 10 minutes prior to use.
      
  • Weighing Procedure:

    • Place the receiving vial inside the analytical balance.

    • Use an anti-static gun if the powder is fluffy/static-prone.

    • Transfer solid using a micro-spatula. Do not aerosolize. [3][4]

    • Cap the vial immediately after transfer.

  • Solubilization:

    • Add solvent slowly down the side of the vial.

    • Vortex gently. If heating is required, do not exceed 40°C .

    • Visual Check: The solution should be clear/colorless. A yellow/brown tint indicates oxidation (quinone formation).

    • Stabilization Tip: If the solution must be stored for >4 hours, add a reducing agent (e.g., 0.1% Ascorbic Acid or DTT) if compatible with your downstream application.

  • Reaction Integration:

    • If using in peptide synthesis or coupling: The benzoyl group is stable to mild acid but removed by strong acid/base hydrolysis. Ensure your deprotection strategy accounts for the stability of the 3-hydroxyl group.

Part 3: Storage, Stability & Disposal[5]

Storage Architecture
  • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 week).

  • Atmosphere: Store under inert gas (

    
     or Ar) if the bottle has been opened.
    
  • Container: Amber glass vials (protects from light-induced oxidation). Desiccator storage is mandatory to prevent hydrolysis.

Waste Disposal Workflow

Never dispose of this compound down the drain. The phenol/catechol moiety can be toxic to aquatic life.

  • Segregation: Collect solid waste and contaminated disposables (gloves, paper towels) in a dedicated "Hazardous Solid Waste" bag.

  • Liquid Waste: Collect solvent residues in "Non-Halogenated Organic Waste" (if Ethanol/DMSO) or "Halogenated" (if DCM is used).

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber to ensure complete combustion of the nitrogen and aromatic rings.

Part 4: Visualized Safety & Logic Workflow

The following diagram illustrates the decision logic for handling N-Benzoyl-3-hydroxy-DL-tyrosine, emphasizing the critical oxidation checkpoints.

G Start Start: N-Benzoyl-3-hydroxy-DL-tyrosine PPE_Check PPE Check: Gloves, Goggles, Lab Coat, N95 Start->PPE_Check Weighing Weighing (Fume Hood) Avoid Dust Generation PPE_Check->Weighing Solvent_Choice Select Solvent: DMSO, DMF, or Ethanol Weighing->Solvent_Choice Oxidation_Risk CRITICAL CHECK: Is solution turning Yellow/Brown? Solvent_Choice->Oxidation_Risk Proceed Proceed to Experiment (Keep protected from light/air) Oxidation_Risk->Proceed No (Clear Solution) Discard DISCARD: Oxidation Occurred Dispose as Chemical Waste Oxidation_Risk->Discard Yes (Browning) Stabilize Action: Add Antioxidant (Ascorbic Acid/DTT) or Degas Proceed->Stabilize Optional for Long Term

Caption: Operational logic flow emphasizing the critical visual check for oxidation (browning) during solubilization.

Part 5: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24209771 (N-Benzyl-L-tyrosine). Retrieved from [Link]

Sources

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